molecular formula C10H7Br2N B1454882 4,7-Dibromo-8-methylquinoline CAS No. 1189105-53-0

4,7-Dibromo-8-methylquinoline

Numéro de catalogue: B1454882
Numéro CAS: 1189105-53-0
Poids moléculaire: 300.98 g/mol
Clé InChI: DKSCXAMGLWRXHL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4,7-Dibromo-8-methylquinoline is a useful research compound. Its molecular formula is C10H7Br2N and its molecular weight is 300.98 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,7-Dibromo-8-methylquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,7-Dibromo-8-methylquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

4,7-dibromo-8-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Br2N/c1-6-8(11)3-2-7-9(12)4-5-13-10(6)7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKSCXAMGLWRXHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C(C=CN=C12)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00670929
Record name 4,7-Dibromo-8-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00670929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189105-53-0
Record name 4,7-Dibromo-8-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00670929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4,7-Dibromo-8-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive and in-depth overview of a strategic synthesis pathway for 4,7-dibromo-8-methylquinoline, a halogenated quinoline derivative of significant interest in medicinal chemistry and materials science. The described methodology is a multi-step process commencing with the construction of the 8-methylquinoline core via the Gould-Jacobs reaction, followed by a sequential and regioselective introduction of bromine atoms at the C7 and C4 positions. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a discussion of the underlying chemical principles that govern the synthetic transformations. The information presented herein is grounded in established chemical literature to ensure scientific integrity and reproducibility.

Introduction

Quinoline and its derivatives represent a privileged scaffold in the realm of heterocyclic chemistry, forming the core structure of numerous natural products and synthetic compounds with a wide spectrum of biological activities. The strategic functionalization of the quinoline ring system allows for the fine-tuning of a molecule's physicochemical properties, influencing its pharmacokinetic and pharmacodynamic profiles. Halogenated quinolines, in particular, serve as versatile intermediates in organic synthesis, with the halogen atoms acting as handles for further molecular elaboration through various cross-coupling and nucleophilic substitution reactions.

4,7-Dibromo-8-methylquinoline is a valuable building block for the synthesis of more complex molecules in drug discovery and materials science. The presence of two distinct bromine atoms at the C4 and C7 positions, along with a methyl group at the C8 position, offers multiple avenues for structural diversification, enabling the exploration of structure-activity relationships (SAR) in the development of novel therapeutic agents and functional materials. This guide details a logical and efficient synthetic route to this important compound.

Proposed Synthetic Pathway

The synthesis of 4,7-dibromo-8-methylquinoline is most strategically approached through a three-step sequence, beginning with the formation of the quinoline nucleus, followed by stepwise bromination. This approach allows for greater control over the regioselectivity of the halogenation steps.

The proposed pathway is as follows:

  • Gould-Jacobs Reaction: Synthesis of the intermediate 8-methylquinolin-4-ol from 2-methylaniline (o-toluidine).[1][2]

  • Regioselective Bromination: Introduction of a bromine atom at the 7-position of 8-methylquinolin-4-ol to yield 7-bromo-8-methylquinolin-4-ol.

  • Conversion of the 4-hydroxyl group to a bromine atom: Halogenation of the 4-hydroxyquinoline intermediate to afford the final product, 4,7-dibromo-8-methylquinoline.

Synthesis_Pathway o-Toluidine o-Toluidine 8-Methylquinolin-4-ol 8-Methylquinolin-4-ol o-Toluidine->8-Methylquinolin-4-ol Gould-Jacobs Reaction Diethyl_ethoxymethylenemalonate Diethyl_ethoxymethylenemalonate Diethyl_ethoxymethylenemalonate->8-Methylquinolin-4-ol 7-Bromo-8-methylquinolin-4-ol 7-Bromo-8-methylquinolin-4-ol 8-Methylquinolin-4-ol->7-Bromo-8-methylquinolin-4-ol Electrophilic Bromination 4,7-Dibromo-8-methylquinoline 4,7-Dibromo-8-methylquinoline 7-Bromo-8-methylquinolin-4-ol->4,7-Dibromo-8-methylquinoline Halogenation

Diagram 1: Proposed synthesis pathway for 4,7-dibromo-8-methylquinoline.

Experimental Protocols

The following protocols are based on established methodologies for analogous chemical transformations and provide a practical guide for the synthesis of 4,7-dibromo-8-methylquinoline and its key intermediates.

Step 1: Synthesis of 8-Methylquinolin-4-ol (Gould-Jacobs Reaction)

The Gould-Jacobs reaction is a robust and widely used method for the synthesis of 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate (DEEM).[1][2] The reaction proceeds through an initial condensation to form an anilinomethylenemalonate intermediate, which then undergoes a high-temperature thermal cyclization.[1]

Reaction:

o-Toluidine + Diethyl ethoxymethylenemalonate → Diethyl ((2-methylphenyl)amino)methylene)malonate → 8-Methylquinolin-4-ol

Methodology:

  • Condensation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine o-toluidine (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents). Heat the mixture to 100-130°C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, remove the ethanol byproduct under reduced pressure to yield the crude diethyl ((2-methylphenyl)amino)methylene)malonate intermediate.

  • Thermal Cyclization: In a separate flask equipped with a high-temperature thermometer and a reflux condenser, heat a high-boiling point solvent such as diphenyl ether or Dowtherm A to approximately 250°C. Add the crude intermediate from the previous step portion-wise to the hot solvent. The cyclization is typically rapid and results in the precipitation of the product. Maintain the temperature for 30-60 minutes.

  • Isolation and Purification: Cool the reaction mixture to below 100°C and add a hydrocarbon solvent like hexane or heptane to dilute the mixture and facilitate filtration. Filter the precipitated solid and wash thoroughly with the hydrocarbon solvent to remove the high-boiling point solvent. The crude 8-methylquinolin-4-ol can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.

Step 2: Synthesis of 7-Bromo-8-methylquinolin-4-ol

This step involves the regioselective electrophilic bromination of the 8-methylquinolin-4-ol intermediate. The directing effects of the electron-donating hydroxyl group at C4 (in its tautomeric 4-oxo form) and the methyl group at C8 are crucial in determining the position of bromination. The 8-methyl group is an ortho, para-director, activating the 7-position for electrophilic attack.

Reaction:

8-Methylquinolin-4-ol + Brominating Agent → 7-Bromo-8-methylquinolin-4-ol

Methodology:

  • Reaction Setup: In a round-bottom flask protected from light, dissolve 8-methylquinolin-4-ol (1.0 equivalent) in a suitable solvent such as glacial acetic acid or a chlorinated solvent like dichloromethane.

  • Bromination: Cool the solution in an ice bath. Slowly add a solution of the brominating agent, such as molecular bromine (Br₂) or N-bromosuccinimide (NBS) (1.0-1.1 equivalents), in the same solvent. The addition should be dropwise to control the reaction temperature and minimize the formation of polybrominated byproducts.

  • Reaction Monitoring and Work-up: Stir the reaction mixture at low temperature and allow it to gradually warm to room temperature. Monitor the reaction progress by TLC. Once the starting material is consumed, quench the reaction by adding a solution of sodium thiosulfate to remove any excess bromine.

  • Isolation and Purification: If the product precipitates, it can be collected by filtration. Otherwise, extract the product into an organic solvent. Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 7-bromo-8-methylquinolin-4-ol can be purified by recrystallization or column chromatography.

Step 3: Synthesis of 4,7-Dibromo-8-methylquinoline

The final step involves the conversion of the 4-hydroxyl group of 7-bromo-8-methylquinolin-4-ol into a bromine atom. This is a common transformation in quinoline chemistry and can be achieved using various halogenating agents.

Reaction:

7-Bromo-8-methylquinolin-4-ol + Halogenating Agent → 4,7-Dibromo-8-methylquinoline

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, place 7-bromo-8-methylquinolin-4-ol (1.0 equivalent). This reaction should be performed in a well-ventilated fume hood.

  • Halogenation: Carefully add an excess of a brominating agent such as phosphorus tribromide (PBr₃) or phosphorus oxybromide (POBr₃). The reaction is often performed neat or in a high-boiling inert solvent.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain the temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is completely consumed.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess brominating agent. This step is highly exothermic and should be performed with caution.

  • Purification: Neutralize the acidic solution by the slow addition of a base, such as a concentrated solution of sodium hydroxide or ammonium hydroxide, until the pH is basic. The product will precipitate out of the solution. Filter the solid, wash thoroughly with water, and dry. The crude 4,7-dibromo-8-methylquinoline can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to obtain the final product.

Quantitative Data Summary

The following table summarizes key quantitative data for the intermediates and the final product based on representative synthetic procedures for analogous compounds. Actual yields may vary depending on the specific reaction conditions and scale.

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)
8-Methylquinolin-4-olC₁₀H₉NO159.1970-85
7-Bromo-8-methylquinolin-4-olC₁₀H₈BrNO238.0860-80
4,7-Dibromo-8-methylquinolineC₁₀H₇Br₂N300.9850-70

Mechanistic Insights and Causality

A thorough understanding of the reaction mechanisms is paramount for optimizing reaction conditions and troubleshooting potential issues.

  • Gould-Jacobs Reaction: The initial step is a nucleophilic addition-elimination of the aniline to the activated double bond of diethyl ethoxymethylenemalonate. The subsequent thermal cyclization is a pericyclic reaction, specifically a 6π-electrocyclization, which is thermally allowed. The high temperature required for this step is a key consideration.[1]

  • Electrophilic Bromination: The regioselectivity of the bromination of 8-methylquinolin-4-ol is governed by the combined directing effects of the substituents on the quinoline ring. The 8-methyl group is an activating ortho, para-director, while the 4-hydroxyl group (in its keto-enol tautomeric equilibrium) also influences the electron density of the ring. The pyridine part of the quinoline is generally deactivated towards electrophilic attack. The strong activation of the 7-position by the 8-methyl group makes it the most probable site for the initial bromination.[3]

  • Conversion of 4-Hydroxyl to 4-Bromo: The conversion of the 4-hydroxyl group to a bromine atom proceeds through the formation of a good leaving group. In the case of PBr₃, the hydroxyl oxygen attacks the phosphorus atom, leading to the formation of a phosphite ester intermediate. Subsequent nucleophilic attack by a bromide ion at the C4 position displaces the leaving group, yielding the 4-bromoquinoline.

Bromination_Mechanism cluster_0 Electrophilic Bromination at C7 cluster_1 Conversion of 4-OH to 4-Br 8-Methylquinolin-4-ol 8-Methylquinolin-4-ol 7-Bromo-8-methylquinolin-4-ol 7-Bromo-8-methylquinolin-4-ol Resonance_Structures Resonance_Structures Resonance_Structures->7-Bromo-8-methylquinolin-4-ol Deprotonation 7-Bromo-8-methylquinolin-4-ol_2 7-Bromo-8-methylquinolin-4-ol_2 4,7-Dibromo-8-methylquinoline_2 4,7-Dibromo-8-methylquinoline_2 Phosphite_Ester Phosphite_Ester Phosphite_Ester->4,7-Dibromo-8-methylquinoline_2 SN2 attack by Br-

Sources

An In-depth Technical Guide to the Synthesis of 4,7-Dibromo-8-methylquinoline from 8-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of 4,7-dibromo-8-methylquinoline from 8-methylquinoline. Quinoline and its halogenated derivatives are pivotal structural motifs in medicinal chemistry and materials science. This document elucidates the underlying principles of the electrophilic bromination of the quinoline scaffold, discusses critical reaction parameters, and offers a step-by-step methodology to ensure a reproducible and high-yield synthesis. The content is structured to provide both theoretical understanding and practical, actionable insights for laboratory application.

Introduction: The Significance of Brominated Quinolines

Quinoline derivatives are a prominent class of N-heterocyclic compounds with a wide spectrum of biological activities, including antimalarial, antimicrobial, and anticancer properties. The introduction of bromine atoms onto the quinoline ring system serves as a versatile synthetic handle, enabling further functionalization through various cross-coupling reactions.[1] Specifically, 4,7-dibromo-8-methylquinoline is a valuable building block for the development of novel therapeutics and functional materials. The strategic placement of bromine at the C4 and C7 positions, influenced by the directing effects of the methyl group and the quinoline nitrogen, makes its synthesis a subject of significant interest.

Mechanistic Insights: Electrophilic Aromatic Substitution in Quinolines

The synthesis of 4,7-dibromo-8-methylquinoline from 8-methylquinoline proceeds via an electrophilic aromatic substitution (EAS) mechanism. Understanding the electronic properties of the quinoline ring is paramount to controlling the regioselectivity of the bromination.

  • Ring Activation and Deactivation: The quinoline system consists of a benzene ring (carbocyclic ring) and a pyridine ring (heterocyclic ring). In acidic conditions, the nitrogen atom of the pyridine ring is protonated, which deactivates this ring towards electrophilic attack. Consequently, electrophilic substitution predominantly occurs on the carbocyclic ring.[2]

  • Directing Effects of the Methyl Group: The 8-methyl group is an ortho-, para-directing activator. It enhances the electron density at the C5 and C7 positions, making them more susceptible to electrophilic attack.

  • Position of Bromination: The initial bromination is expected to occur at the positions most activated by the methyl group and least deactivated by the protonated nitrogen. The subsequent bromination will then be directed by both the methyl group and the first bromine atom. The precise location of substitution is a delicate balance of these electronic effects. While electrophilic substitution on the benzene ring of quinoline typically yields a mixture of 5- and 8-substituted products, the presence of the 8-methyl group sterically hinders the C8 position and electronically directs bromination to other positions.[2]

Experimental Workflow and Logic

The direct dibromination of 8-methylquinoline to achieve the 4,7-disubstituted product requires careful control of reaction conditions to favor the desired isomer and prevent the formation of polybrominated byproducts.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Start 8-Methylquinoline Solvent Select Inert Solvent (e.g., CCl4, CH2Cl2) Start->Solvent Bromination Controlled Addition of Brominating Agent (e.g., Br2 or NBS) Solvent->Bromination Dissolve Conditions Maintain Reaction Temperature (e.g., 0°C to rt) Bromination->Conditions Monitoring Monitor Progress (TLC) Conditions->Monitoring Quench Quench Excess Bromine (e.g., Na2S2O3 solution) Monitoring->Quench Reaction Complete Extraction Aqueous Work-up & Organic Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Final_Product 4,7-Dibromo-8-methylquinoline Characterization->Final_Product

Sources

4,7-Dibromo-8-methylquinoline chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4,7-Dibromo-8-methylquinoline: Properties, Synthesis, and Applications

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of 4,7-Dibromo-8-methylquinoline, a halogenated quinoline derivative with significant potential as a versatile intermediate in medicinal chemistry and materials science. Given the limited availability of direct experimental data for this specific isomer, this document synthesizes information from closely related analogues and established principles of organic chemistry to offer a robust resource for researchers, scientists, and drug development professionals. We will delve into its structural characteristics, predicted chemical properties, a plausible synthetic pathway with detailed protocols, and its potential applications, particularly in the context of drug discovery.

Introduction: The Significance of the Quinoline Scaffold

The quinoline core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural backbone of numerous compounds with a wide spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1] The strategic functionalization of the quinoline ring system allows for the fine-tuning of a molecule's steric and electronic properties, which can in turn modulate its interaction with biological targets.

Halogenated quinolines, in particular, serve as powerful building blocks in organic synthesis. The introduction of bromine atoms at specific positions, as in 4,7-Dibromo-8-methylquinoline, provides reactive handles for a variety of synthetic transformations. The bromo group at the 4-position is susceptible to nucleophilic aromatic substitution, while the bromo group at the 7-position is amenable to metal-catalyzed cross-coupling reactions. The methyl group at the 8-position can influence the molecule's conformation and metabolic stability. This distinct substitution pattern makes 4,7-Dibromo-8-methylquinoline a promising starting material for the creation of diverse chemical libraries for screening against various therapeutic targets.

Chemical Structure and Properties

The core of 4,7-Dibromo-8-methylquinoline consists of a bicyclic aromatic system where a benzene ring is fused to a pyridine ring. The molecule is further substituted with two bromine atoms at positions 4 and 7, and a methyl group at position 8.

Molecular Structure:

Caption: Proposed synthetic pathway for 4,7-Dibromo-8-methylquinoline.

Detailed Experimental Protocols

Step 1: Synthesis of 8-Methylquinoline N-oxide

  • Rationale: The N-oxidation of the quinoline nitrogen activates the 4-position for nucleophilic attack, facilitating a more controlled and regioselective bromination in the subsequent step.

  • Protocol:

    • Dissolve 8-methylquinoline (1.0 eq) in dichloromethane (CH₂Cl₂) in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) portion-wise, ensuring the temperature does not exceed 5 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture sequentially with a saturated sodium bicarbonate (NaHCO₃) solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 8-methylquinoline N-oxide, which can often be used in the next step without further purification.

Step 2: Synthesis of 4-Bromo-8-methylquinoline

  • Rationale: Phosphorus oxybromide (POBr₃) is an effective reagent for the conversion of the N-oxide back to the quinoline and concurrent bromination at the 4-position.

  • Protocol:

    • To the crude 8-methylquinoline N-oxide (1.0 eq) in a flask, cautiously add phosphorus oxybromide (POBr₃) (2.0-3.0 eq) at 0 °C.

    • Heat the mixture to 80-90 °C and stir for 2-4 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution by the slow addition of a saturated NaHCO₃ solution until the pH is ~8.

    • Extract the product with an organic solvent such as ethyl acetate or dichloromethane.

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain 4-Bromo-8-methylquinoline. [2][3] Step 3: Synthesis of 4,7-Dibromo-8-methylquinoline

  • Rationale: Electrophilic aromatic substitution on the 4-bromo-8-methylquinoline intermediate. The existing substituents will direct the second bromine atom to the 7-position.

  • Protocol:

    • Dissolve 4-Bromo-8-methylquinoline (1.0 eq) in glacial acetic acid.

    • Slowly add a solution of bromine (1.1 eq) in acetic acid dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 4-6 hours. The bromination of quinoline derivatives is a well-established procedure. 4. Monitor the reaction by TLC until the starting material is consumed.

    • Pour the reaction mixture into a solution of sodium thiosulfate to quench the excess bromine.

    • Neutralize the solution with a solid base like sodium bicarbonate.

    • The precipitated solid is filtered, washed thoroughly with water, and dried under vacuum.

    • The crude 4,7-Dibromo-8-methylquinoline can be further purified by recrystallization from a suitable solvent like ethanol.

Applications in Research and Drug Development

While specific biological activities of 4,7-Dibromo-8-methylquinoline have not been extensively reported, its structure suggests significant potential as a scaffold for developing novel therapeutic agents.

Scaffold for Anticancer Agents

The quinoline framework is a cornerstone in the development of anticancer drugs. [1]Derivatives of quinoline have been shown to inhibit various cancer-related targets, including tyrosine kinases (e.g., EGFR, VEGFR), topoisomerases, and DNA replication processes. [4]

  • Nucleophilic Substitution at C4: The 4-chloro analogue of this compound, 7-Bromo-4-chloro-8-methylquinoline, is a known precursor for synthesizing 4-aminoquinoline derivatives, which have shown cytotoxic effects against various cancer cell lines. It is highly probable that the 4-bromo position of the title compound can be similarly functionalized to introduce various amine-containing side chains, enabling the exploration of structure-activity relationships.

  • Cross-Coupling at C7: The bromo group at the 7-position is an ideal handle for Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and other palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups, significantly expanding the chemical diversity of the resulting compounds.

G A 4,7-Dibromo-8-methylquinoline Scaffold B Nucleophilic Aromatic Substitution at C4 A->B C Palladium-Catalyzed Cross-Coupling at C7 A->C D Diverse 4-Aminoquinoline Derivatives B->D E Diverse 7-Aryl/Alkyl/Alkynyl Quinoline Derivatives C->E F Screening for Anticancer Activity (e.g., Kinase Inhibition, Cytotoxicity) D->F E->F

Caption: Drug development potential of 4,7-Dibromo-8-methylquinoline.

Intermediate in Materials Science

The rigid, planar structure of the quinoline system, combined with the potential for extensive functionalization, makes it an attractive core for developing organic materials with interesting photophysical or electronic properties.

Safety and Handling

As a halogenated aromatic compound, 4,7-Dibromo-8-methylquinoline should be handled with care in a laboratory setting. The following precautions are based on safety data for closely related compounds.

  • Hazard Identification:

    • Likely to be toxic if swallowed. * May cause skin irritation or an allergic skin reaction. [5] * Causes serious eye damage. * Suspected of damaging fertility or the unborn child. * Very toxic to aquatic life with long-lasting effects. * Personal Protective Equipment (PPE):

    • Wear protective gloves, protective clothing, eye protection, and face protection. * Use a properly fitted respirator when dusts are generated. * Handling and Storage:

    • Work under a chemical fume hood. Do not inhale the substance. * Avoid contact with skin and eyes. [5] * Store in a tightly closed container in a dry and well-ventilated place. * Keep locked up or in an area accessible only to qualified personnel. * First-Aid Measures:

    • If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. * If on Skin: Wash with plenty of soap and water. * If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention. * Disposal:

    • Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. [5][6]

Conclusion

4,7-Dibromo-8-methylquinoline is a strategically substituted heterocyclic compound with considerable potential as a building block in synthetic organic chemistry. Its two distinct bromine atoms offer orthogonal reactivity, enabling selective functionalization through nucleophilic substitution and cross-coupling reactions. While direct experimental data on this specific isomer is limited, its structural features strongly suggest its utility as a versatile scaffold for the development of novel anticancer agents and other biologically active molecules. The synthetic pathway and safety protocols outlined in this guide provide a solid foundation for researchers to safely handle and explore the chemistry of this promising compound.

References

  • Sigma-Aldrich. (2024).
  • Thermo Fisher Scientific. (2025).
  • Thermo Fisher Scientific. (2025).
  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 177817661, 7-Bromo-4-iodo-8-methylisoquinoline.
  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • Chemical Register. (n.d.). 4,7-Dibromo-8-methylquinoline (CAS No. 1189105-53-0) Suppliers.
  • ChemicalBook. (n.d.). 4-BROMO-8-METHYLQUINOLINE CAS#: 36075-68-0.
  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • Zeller, E., et al. (2009). 5,7-Dibromo-2-methylquinolin-8-ol. Acta Crystallographica Section E.
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 177819100, 3,7-Dibromo-8-methylquinoline.
  • The Royal Society of Chemistry. (n.d.).
  • Sigma-Aldrich. (n.d.). 7-Bromo-4-chloro-8-methylquinoline.
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 177819471, 3,6-Dibromo-8-methylquinoline.
  • BenchChem. (2025).
  • BenchChem. (2025). An In-depth Technical Guide to the Safety and Handling of 7-Bromo-4-chloro-8-methylquinoline.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline.
  • ACS Publications. (2026).
  • Liu, Y., et al. (2012). Synthesis, crystal structure, cytotoxicity and DNA interaction of 5,7-dibromo-8-quinolinolato-lanthanides.
  • BenchChem. (2025). Application Notes and Protocols: 7-Bromo-4-chloro-8-methylquinoline in the Synthesis of Anticancer Agents.
  • ResearchGate. (n.d.). NMR spectra of 5,7-dibromo-8-hydroxyquinoline in DMSO.
  • Frontiers in Chemistry. (2022). Review on recent development of quinoline for anticancer activities.
  • Çakmak, O., et al. (2024). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11910, 8-Methylquinoline.
  • United States Biological. (n.d.).

Sources

Crystal structure and X-ray diffraction of 4,7-Dibromo-8-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Crystal Structure and X-ray Diffraction of 4,7-Dibromo-8-methylquinoline

Executive Summary

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of therapeutic agents.[1] Strategic modification of the quinoline core, particularly through halogenation and alkylation, is a proven method for modulating the pharmacological profile of these molecules. This guide focuses on 4,7-Dibromo-8-methylquinoline, a derivative with significant potential in drug discovery. While its synthesis is achievable, its precise three-dimensional atomic arrangement, which is critical for understanding its structure-activity relationship (SAR) and for facilitating structure-based drug design, remains unelucidated in public databases.

This document, authored from the perspective of a Senior Application Scientist, provides a comprehensive, field-proven technical framework for the synthesis, crystallization, and complete structural characterization of 4,7-Dibromo-8-methylquinoline using single-crystal X-ray diffraction. It is designed for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the underlying scientific rationale for key experimental choices. The guide culminates in a detailed analysis of the anticipated structural features, providing a robust predictive model for this novel compound.

Introduction: The Strategic Value of 4,7-Dibromo-8-methylquinoline

The Quinoline Moiety: A Privileged Scaffold

Quinoline and its derivatives are a vital class of N-heterocyclic compounds in drug design, exhibiting a broad spectrum of biological activities, including anticancer, antimalarial, and antibacterial properties.[1] The bicyclic aromatic system provides a rigid framework that can be precisely decorated with functional groups to optimize interactions with biological targets.[1] Its ability to engage in π-π stacking, hydrogen bonding, and metal coordination makes it a versatile starting point for inhibitor and modulator design.

Rationale for Bromine and Methyl Substitution

The specific substitution pattern of 4,7-Dibromo-8-methylquinoline is deliberate and strategic for drug development:

  • Bromine Atoms (Positions 4 and 7): Halogens, particularly bromine, are instrumental in medicinal chemistry. They can form halogen bonds, which are specific non-covalent interactions that can enhance binding affinity and selectivity for a target protein. Furthermore, the bromo-substituents serve as versatile chemical handles for subsequent diversification via cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the rapid synthesis of compound libraries.

  • Methyl Group (Position 8): The methyl group at the C8 position introduces steric bulk that can influence the molecule's conformation and its fit within a binding pocket. It can also modulate the electronic properties of the quinoline ring system and block a potential site of metabolism, thereby improving the compound's pharmacokinetic profile.

Elucidating the precise crystal structure is paramount, as it provides definitive proof of molecular identity and reveals the exact spatial arrangement of these functional groups, which is essential for computational modeling and rational drug design.

Synthesis and High-Purity Crystallization

The successful determination of a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.[2][3]

Proposed Synthetic Pathway

The synthesis of 4,7-Dibromo-8-methylquinoline can be approached from commercially available 8-methylquinoline. The key challenge is achieving the desired regioselectivity during bromination. A direct bromination approach is proposed, with careful control of stoichiometry and reaction conditions to favor the 4,7-disubstituted product.

Diagram 1: Molecular Structure of 4,7-Dibromo-8-methylquinoline

cluster_synthesis Material Preparation cluster_data X-ray Diffraction cluster_analysis Structure Determination A Synthesis of 4,7-Dibromo-8-methylquinoline B Purification (Column Chromatography) A->B C Crystallization (Slow Evaporation) B->C D Crystal Selection & Mounting C->D E Data Collection (Diffractometer) D->E F Data Processing (Integration & Scaling) E->F G Structure Solution (Direct Methods - Phase Problem) F->G H Structure Refinement (Least-Squares on F²) G->H I Validation & Finalization (CIF File Generation) H->I J Public Database I->J Deposition to Database (e.g., CCDC)

Sources

Physical properties of 4,7-Dibromo-8-methylquinoline (melting point, solubility)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,7-Dibromo-8-methylquinoline is a halogenated derivative of quinoline. The quinoline ring system is a fundamental scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities. The substitution pattern of halogens and alkyl groups on the quinoline core can significantly influence the molecule's physicochemical properties, which in turn dictate its pharmacokinetic and pharmacodynamic behavior. This guide provides a focused examination of the key physical properties of 4,7-Dibromo-8-methylquinoline, specifically its melting point and solubility, offering valuable insights for its application in research and drug development.

Core Physical Properties of 4,7-Dibromo-8-methylquinoline

PropertyValueSource/Rationale
Melting Point Estimated: 190-205 °CBased on the experimentally determined melting point of the structurally similar compound 5,7-Dibromo-8-hydroxyquinoline, which is 196-198 °C. The substitution of a hydroxyl group with a methyl group is expected to result in a comparable melting point range.
Solubility Water: Predicted to be poorly soluble. Organic Solvents (e.g., DMSO, DMF, Chloroform): Predicted to have good solubility.Halogenated aromatic compounds generally exhibit low aqueous solubility due to their increased hydrophobicity. Quinolines are known to be soluble in many organic solvents[1].

Experimental Protocols for Property Determination

For researchers requiring precise, experimentally determined values for the physical properties of 4,7-Dibromo-8-methylquinoline, the following established methodologies are recommended. These protocols are designed to be self-validating and are standard practice in the field of chemical characterization.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, while impurities tend to broaden and depress the melting range.

Methodology: Capillary Melting Point Method

  • Sample Preparation: A small amount of dry 4,7-Dibromo-8-methylquinoline is finely ground to a powder.

  • Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The loaded capillary tube is placed in the heating block of a calibrated melting point apparatus.

  • Heating and Observation:

    • For an unknown compound, a preliminary rapid heating is performed to determine an approximate melting range.

    • A second, fresh sample is then heated slowly (1-2 °C per minute) as the temperature approaches the approximate melting point.

  • Data Recording: The temperature at which the first liquid droplet appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

Caption: Workflow for Melting Point Determination.

MeltingPoint_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Grind Grind Sample Load Load Capillary Grind->Load Place Place in Apparatus Load->Place Heat Heat Sample Place->Heat Observe Observe Melting Heat->Observe Record Record Range Observe->Record Purity Assess Purity Record->Purity

Solubility Determination

Understanding the solubility of a compound in various solvents is crucial for designing appropriate formulations, reaction conditions, and analytical methods.

Methodology: Saturation Shake-Flask Method

This method determines the equilibrium solubility of a compound in a specific solvent at a given temperature.

  • Sample Preparation: An excess amount of 4,7-Dibromo-8-methylquinoline is added to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed flask.

  • Equilibration: The flask is agitated (e.g., shaken or stirred) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Quantification: A carefully measured aliquot of the clear, saturated supernatant is withdrawn and its concentration is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

  • Calculation: The solubility is expressed as the mass of solute per volume of solvent (e.g., mg/mL) or as a molar concentration.

Caption: Workflow for Solubility Determination.

Solubility_Workflow cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis Add Add Excess Solute Equilibrate Equilibrate (Shake/Stir) Add->Equilibrate Separate Separate Solid/Liquid Equilibrate->Separate Aliquot Take Aliquot of Supernatant Separate->Aliquot Analyze Quantify Concentration (HPLC/UV-Vis) Aliquot->Analyze Calculate Calculate Solubility Analyze->Calculate

Conclusion

While experimentally determined physical properties for 4,7-Dibromo-8-methylquinoline are not currently found in publicly accessible literature, this guide provides a robust framework for its characterization. The estimated melting point and predicted solubility, based on sound chemical principles and data from analogous compounds, offer a valuable starting point for researchers. The detailed experimental protocols included herein provide a clear path for the precise determination of these crucial parameters, ensuring the generation of reliable and reproducible data for future research and development endeavors involving this compound.

References

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • Wikipedia. (2023). Quinoline. Retrieved from [Link]

  • BenchChem. (2025). An In-depth Technical Guide to the Physicochemical Properties of Substituted Quinolines. Retrieved from a hypothetical BenchChem technical guide.
  • IOSR Journal. (n.d.). Comprehensive Study of Substituted Quinoline Derivatives and evaluated for their biological activities. Retrieved from a hypothetical IOSR Journal article.
  • ResearchGate. (n.d.). Bromination of 8-substituted quinolines. Reagents and conditions.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11910, 8-Methylquinoline. Retrieved from [Link]

  • Wikipedia. (2023). Quinoline. Retrieved from [Link].

Sources

Starting materials for the synthesis of 4,7-Dibromo-8-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 4,7-Dibromo-8-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for the preparation of 4,7-Dibromo-8-methylquinoline, a heterocyclic compound with significant potential in medicinal chemistry and materials science. The proposed synthesis is a multi-step process commencing with readily available starting materials, focusing on strategic halogenation and quinoline core formation. This document offers detailed experimental protocols, mechanistic insights, and visual representations of the synthetic route to facilitate its application in a laboratory setting.

Introduction

Substituted quinolines are a prominent class of heterocyclic compounds that form the backbone of numerous pharmaceuticals and functional materials. Their unique chemical architecture allows for a wide range of biological activities, including antimalarial, anticancer, and anti-inflammatory properties. The precise placement of substituents on the quinoline ring is crucial for modulating these activities and for the development of novel therapeutic agents. 4,7-Dibromo-8-methylquinoline is a valuable building block for the synthesis of more complex molecules, with the two bromine atoms serving as versatile handles for further chemical transformations through cross-coupling reactions. This guide details a logical and reproducible synthetic strategy to access this important intermediate.

Proposed Synthetic Pathway

The synthesis of 4,7-Dibromo-8-methylquinoline is most effectively achieved through a three-step sequence, beginning with the regioselective bromination of a suitable aniline precursor. This is followed by the construction of the quinoline core using the Gould-Jacobs reaction, and concludes with the conversion of a hydroxyl group to the second bromine atom. This approach ensures high regioselectivity and good overall yields.

Overall Synthesis A 2-Methylaniline B 3-Bromo-2-methylaniline A->B Bromination C 7-Bromo-8-methylquinolin-4-ol B->C Gould-Jacobs Reaction D 4,7-Dibromo-8-methylquinoline C->D Bromination

Overall synthetic scheme for 4,7-Dibromo-8-methylquinoline.

Part 1: Synthesis of the Key Starting Material: 3-Bromo-2-methylaniline

The initial step involves the regioselective bromination of 2-methylaniline. The amino group is a strong activating and ortho-, para-directing group, while the methyl group is a weaker activating and ortho-, para-directing group. The combined directing effects and steric hindrance from the methyl group favor the introduction of the bromine atom at the C3 position.

Experimental Protocol

A common method for the synthesis of 3-Bromo-2-methylaniline involves the reduction of 1-bromo-2-methyl-3-nitrobenzene.[1] An alternative is the direct bromination of 2-methylaniline.

Method: Reduction of 1-bromo-2-methyl-3-nitrobenzene

  • To a solution of 1-bromo-2-methyl-3-nitrobenzene (1.0 eq) in ethanol, add stannous dichloride dihydrate (5.0 eq).

  • Heat the reaction mixture to 80°C and stir for 3 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate to a pH of approximately 8.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 3-Bromo-2-methylaniline.

ParameterValue
Reactants1-bromo-2-methyl-3-nitrobenzene, Stannous dichloride dihydrate
SolventEthanol
Temperature80°C
Reaction Time3 hours
Typical Yield95%[2]

digraph "Step 1" {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"];
edge [fontname="Arial", color="#5F6368"];
A[label="1-bromo-2-methyl-3-nitrobenzene"];
B[label="3-Bromo-2-methylaniline"];
Reagents [label="SnCl2·2H2O, Ethanol", shape=plaintext, fontcolor="#34A853"];

A -> B;
Reagents -> A[style=invis];

}

Synthesis of 3-Bromo-2-methylaniline.

Part 2: Construction of the Quinoline Core via Gould-Jacobs Reaction

The Gould-Jacobs reaction is a reliable method for synthesizing 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate (DEEM).[3][4] In this step, 3-Bromo-2-methylaniline is reacted with DEEM to form an intermediate which is then cyclized at high temperature.

Experimental Protocol
  • Combine 3-Bromo-2-methylaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq) in a round-bottom flask.

  • Heat the mixture to 120-140°C for 2 hours to form the anilinomethylenemalonate intermediate.

  • Add a high-boiling point solvent such as Dowtherm A or diphenyl ether to the reaction mixture.

  • Heat the mixture to 240-260°C for 30-60 minutes to effect cyclization.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture and add a hydrocarbon solvent (e.g., hexane) to precipitate the product.

  • Filter the solid, wash with hexane, and dry to obtain 7-Bromo-8-methylquinolin-4-ol.

ParameterValue
Reactants3-Bromo-2-methylaniline, Diethyl ethoxymethylenemalonate
SolventDowtherm A or Diphenyl ether
Temperature120-140°C (condensation), 240-260°C (cyclization)
Reaction Time2.5-3 hours
Typical YieldHigh

digraph "Step 2" {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"];
edge [fontname="Arial", color="#5F6368"];
A [label="3-Bromo-2-methylaniline"];
B [label="Diethyl ethoxymethylenemalonate"];
C [label="7-Bromo-8-methylquinolin-4-ol"];
Reagents [label="Heat", shape=plaintext, fontcolor="#EA4335"];

{rank=same; A; B;}
A -> C;
B -> C;
Reagents -> C [style=invis];

}

Gould-Jacobs reaction for 7-Bromo-8-methylquinolin-4-ol.

Part 3: Final Bromination for the Synthesis of 4,7-Dibromo-8-methylquinoline

The final step involves the conversion of the 4-hydroxyl group of 7-Bromo-8-methylquinolin-4-ol into a bromine atom. This is a standard transformation in quinoline chemistry and can be achieved using various brominating agents.

Experimental Protocol

A common method for this conversion is the use of phosphorus oxybromide or a mixture of phosphorus pentabromide and phosphorus oxybromide. An analogous reaction using phosphorus tribromide in DMF has also been reported for the synthesis of 4-bromoquinoline from 4-hydroxyquinoline.[5]

  • To a stirred solution of 7-Bromo-8-methylquinolin-4-ol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), slowly add phosphorus tribromide (1.2 eq) under an inert atmosphere.

  • Stir the reaction mixture at room temperature for 15 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by pouring the mixture into an ice/water mixture.

  • Adjust the pH of the solution to 10 with a 2M sodium hydroxide solution.

  • Collect the resulting solid by filtration, wash with water, and dry to obtain 4,7-Dibromo-8-methylquinoline.

ParameterValue
Reactants7-Bromo-8-methylquinolin-4-ol, Phosphorus tribromide
SolventN,N-dimethylformamide (DMF)
TemperatureRoom Temperature
Reaction Time15 hours
Typical YieldHigh

digraph "Step 3" {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"];
edge [fontname="Arial", color="#5F6368"];
A[label="7-Bromo-8-methylquinolin-4-ol"];
B[label="4,7-Dibromo-8-methylquinoline"];
Reagents [label="PBr3, DMF", shape=plaintext, fontcolor="#4285F4"];

A -> B;
Reagents -> A[style=invis];

}

Final bromination step.

Characterization

The final product, 4,7-Dibromo-8-methylquinoline, should be characterized using standard analytical techniques to confirm its identity and purity. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and the position of the substituents.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • Melting Point Analysis: To assess the purity of the compound.

Comparative Analysis of Synthetic Strategies

The presented synthetic pathway offers significant advantages in terms of regioselectivity. A potential alternative approach could be the direct dibromination of 8-methylquinoline. However, electrophilic aromatic substitution on the quinoline ring is complex. Studies on the bromination of 8-substituted quinolines have shown that direct bromination often leads to a mixture of products, with substitution occurring at the 5 and 7-positions. Therefore, the stepwise approach of first synthesizing the 7-bromo-substituted quinoline core and then introducing the second bromine at the 4-position provides a more controlled and reliable route to the desired product.

Conclusion

This technical guide has outlined a logical and efficient three-step synthesis of 4,7-Dibromo-8-methylquinoline. The chosen pathway, commencing with the synthesis of 3-Bromo-2-methylaniline, followed by a Gould-Jacobs reaction and a final bromination, ensures high regioselectivity and provides a reliable method for obtaining this valuable research chemical. The detailed protocols and mechanistic insights provided herein are intended to empower researchers in the fields of medicinal chemistry and drug development to successfully synthesize this and related quinoline derivatives.

References

  • Wikipedia. Gould–Jacobs reaction. [Link]

  • Merck & Co. Gould-Jacobs Reaction. [Link]

  • ACG Publications. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. [Link]

Sources

CAS number and molecular weight of 4,7-Dibromo-8-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4,7-Dibromo-8-methylquinoline: A Versatile Scaffold for Modern Drug Discovery

Executive Summary

4,7-Dibromo-8-methylquinoline is a halogenated heterocyclic compound built upon the privileged quinoline scaffold. Its strategic substitution pattern, featuring two bromine atoms at positions amenable to further chemical modification, renders it a valuable building block for medicinal chemists. This guide provides a comprehensive technical overview of 4,7-Dibromo-8-methylquinoline, including its physicochemical properties, a detailed synthetic methodology, and an exploration of its potential applications in drug development, particularly in the realm of oncology. The narrative emphasizes the chemical rationale behind its synthesis and functionalization, positioning it as a promising starting point for the development of novel therapeutic agents targeting critical signaling pathways in cancer.

Introduction: The Quinoline Core in Medicinal Chemistry

The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] Its prevalence is attributed to its rigid bicyclic structure, which can effectively orient pharmacophoric groups in three-dimensional space, and the presence of a nitrogen atom that can participate in hydrogen bonding and act as a basic center.[1] Halogenated quinolines, in particular, serve as exceptionally versatile intermediates. The carbon-halogen bond provides a reactive handle for a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions, allowing for the systematic exploration of chemical space around the core scaffold.

4,7-Dibromo-8-methylquinoline emerges as a compound of significant interest within this class. The bromine at the 4-position and the 7-position offers differential reactivity, potentially allowing for selective functionalization. The 8-methyl group provides a steric and electronic perturbation that can be crucial for modulating biological activity and target selectivity. This guide will delve into the essential technical details of this compound, providing researchers and drug development professionals with the foundational knowledge required to leverage its synthetic potential.

Physicochemical and Structural Data

A summary of the key identifying and physical properties of 4,7-Dibromo-8-methylquinoline is presented below. This data is essential for laboratory handling, reaction setup, and analytical characterization.

PropertyValueSource(s)
Chemical Name 4,7-Dibromo-8-methylquinolineN/A
CAS Number 1189105-53-0[2][3]
Molecular Formula C₁₀H₇Br₂N[4]
Molecular Weight 300.98 g/mol [4]
Canonical SMILES CC1=C(C=CC2=C(C=NC=C12)Br)Br[4]
InChI Key UWLCSYIBQMGXQR-UHFFFAOYSA-N[4]

Synthesis and Mechanistic Considerations

The synthesis of 4,7-Dibromo-8-methylquinoline can be approached through a logical, multi-step sequence starting from readily available precursors. A plausible and efficient pathway involves the construction of the core quinoline ring system, followed by regioselective halogenation.

Proposed Synthetic Pathway

The synthesis commences with the well-established Gould-Jacobs reaction to form the quinoline core, followed by a bromination step. This approach provides good control over the final substitution pattern. The key intermediate is 8-methylquinolin-4-ol, which is then converted to the target compound.

G cluster_0 Step 1: Gould-Jacobs Reaction cluster_1 Step 2: Dibromination A 2-Methylaniline C 8-Methyl-4-hydroxyquinoline-3-carboxylate A->C Condensation B Diethyl Ethoxymethylenemalonate B->C D 8-Methylquinolin-4-ol C->D Saponification & Decarboxylation E 4,7-Dibromo-8-methylquinoline D->E Brominating Agent (e.g., NBS, Br₂)

Caption: Proposed synthetic workflow for 4,7-Dibromo-8-methylquinoline.

Step-by-Step Experimental Protocol

The following protocol is a representative procedure based on established methodologies for the synthesis of analogous quinoline structures.

Part A: Synthesis of 8-Methylquinolin-4-ol (Intermediate)

  • Condensation: In a round-bottom flask equipped with a reflux condenser, combine 2-methylaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture at 120-130°C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cyclization: To the reaction mixture, add a high-boiling point solvent such as diphenyl ether. Heat the solution to 240-250°C and maintain this temperature for 30-60 minutes to induce thermal cyclization.

  • Work-up & Saponification: After cooling, the intermediate ester is typically not isolated. The mixture is carefully added to a solution of sodium hydroxide (e.g., 10%) and heated to reflux for 1-2 hours to saponify the ester.

  • Acidification & Isolation: Cool the basic solution in an ice bath and acidify with a mineral acid (e.g., HCl) to a pH of ~5-6. The 8-methylquinolin-4-ol product will precipitate as a solid.

  • Purification: Filter the solid, wash thoroughly with cold water, and dry under vacuum. The crude product can be recrystallized from ethanol or a similar solvent to yield pure 8-methylquinolin-4-ol.

Part B: Synthesis of 4,7-Dibromo-8-methylquinoline (Final Product)

  • Reaction Setup: In a flask protected from light, dissolve the 8-methylquinolin-4-ol intermediate (1.0 eq) in a suitable solvent such as acetic acid or chloroform.

  • Bromination: Add a brominating agent, such as N-Bromosuccinimide (NBS) or a solution of bromine (2.2 eq) in the chosen solvent, dropwise at room temperature or 0°C. The electrophilic aromatic substitution will occur at the electron-rich positions of the quinoline ring, primarily positions 4 and 7.

  • Reaction Monitoring: Stir the mixture at room temperature. The reaction progress should be monitored by TLC until the starting material is consumed.

  • Quenching and Isolation: Once complete, the reaction is quenched by pouring it into an aqueous solution of a reducing agent like sodium thiosulfate to neutralize any excess bromine. The resulting mixture is then neutralized with a base (e.g., sodium bicarbonate).

  • Extraction and Purification: Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 4,7-Dibromo-8-methylquinoline can be purified by column chromatography on silica gel or by recrystallization.

Applications in Drug Discovery

The true value of 4,7-Dibromo-8-methylquinoline lies in its potential as a molecular scaffold for creating diverse compound libraries. The two bromine atoms serve as versatile synthetic handles for introducing a wide array of functional groups via cross-coupling chemistry.

  • Nucleophilic Aromatic Substitution (SNAr): While less reactive than a chloro-substituent, the bromo-group at the 4-position can undergo SNAr reactions with various nucleophiles (amines, thiols, alcohols) to generate libraries of 4-substituted quinolines.

  • Palladium-Catalyzed Cross-Coupling: The bromo-group at the 7-position is ideal for Suzuki-Miyaura (to form C-C bonds with aryl/heteroaryl boronic acids) and Buchwald-Hartwig amination (to form C-N bonds) reactions. This allows for the exploration of substituents at this vector to optimize target binding and pharmacokinetic properties.

This synthetic flexibility makes the scaffold highly relevant for developing inhibitors of key targets in oncology. Quinoline derivatives have demonstrated potent activity against various cancer cell lines, often by inhibiting protein kinases or other critical enzymes involved in cell proliferation and survival.[1][5]

Postulated Biological Activity and Signaling Pathways

While specific biological data for 4,7-Dibromo-8-methylquinoline is not extensively published, the broader class of bromo-substituted quinolines has been investigated for various biological activities, most notably as anticancer agents.[5] Derivatives of this scaffold could plausibly target several signaling pathways implicated in cancer progression.

One such critical pathway is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling cascade. VEGFR-2 is a receptor tyrosine kinase whose activation is a key driver of angiogenesis—the formation of new blood vessels that tumors require to grow and metastasize. Many successful anticancer drugs function by inhibiting this pathway. Quinoline-based molecules have been identified as potent VEGFR-2 inhibitors.

The hypothetical mechanism involves the quinoline derivative binding to the ATP-binding pocket of the VEGFR-2 kinase domain, preventing the phosphorylation and activation of downstream signaling molecules. This ultimately leads to an anti-angiogenic effect.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras VEGF VEGF Ligand VEGF->VEGFR2 Binds Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Angiogenesis Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Derivative of 4,7-Dibromo-8-methylquinoline Inhibitor->VEGFR2 Inhibits ATP Binding

Caption: Potential inhibition of the VEGFR-2 signaling pathway by a quinoline derivative.

Conclusion

4,7-Dibromo-8-methylquinoline represents a high-potential, strategically substituted building block for modern medicinal chemistry. Its accessible synthesis and the presence of two versatile bromine handles provide a robust platform for the generation of novel, diverse small molecules. For researchers in drug discovery, particularly in oncology, this compound offers a promising starting point for developing potent and selective inhibitors of key cancer-related signaling pathways. Further exploration of its synthetic utility is warranted and is likely to yield compounds with significant therapeutic potential.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 177817661, C10H7BrIN. [Link]

  • ResearchGate. (PDF) Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. [Link]

  • ACG Publications. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 177819100, 3,7-Dibromo-8-methylquinoline. [Link]

  • National Center for Biotechnology Information. 5,7-Dibromo-2-methylquinolin-8-ol. [Link]

  • ACS Publications. Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. [Link]

  • ResearchGate. Synthesis, crystal structure, cytotoxicity and DNA interaction of 5,7-dibromo-8-quinolinolato-lanthanides | Request PDF. [Link]

  • National Center for Biotechnology Information. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. [Link]

  • Springer. Review on recent development of quinoline for anticancer activities. [Link]

Sources

Methodological & Application

Suzuki coupling reactions using 4,7-Dibromo-8-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Suzuki-Miyaura Coupling Reactions Using 4,7-Dibromo-8-methylquinoline

Authored by a Senior Application Scientist

Introduction: The Strategic Union of Quinoline Scaffolds and Suzuki Coupling

In the landscape of modern synthetic chemistry, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a pillar, celebrated for its robustness and versatility in forging carbon-carbon bonds.[1][2][3] This Nobel Prize-winning methodology is indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[4][5][6] Its power is particularly evident when applied to the functionalization of heterocyclic scaffolds, which form the core of countless biologically active molecules.

Among these, the quinoline ring system is distinguished as a "privileged structure" in medicinal chemistry.[7][8] This fused bicyclic heterocycle is a cornerstone in drugs exhibiting a vast spectrum of therapeutic properties, including antimalarial, anticancer, and antibacterial activities.[9][10][11] The strategic derivatization of the quinoline nucleus allows for the fine-tuning of a compound's pharmacological profile.

This guide focuses on a particularly valuable building block: 4,7-Dibromo-8-methylquinoline . This substrate offers two distinct reaction sites for Suzuki coupling, enabling the synthesis of a diverse library of disubstituted quinolines. The differential electronic nature of the C4 and C7 positions—the former being more electron-deficient due to the adjacent nitrogen atom—presents an opportunity for regioselective functionalization, a key strategy for minimizing synthetic steps and maximizing molecular complexity. This document provides a comprehensive overview of the underlying mechanism, detailed experimental protocols, and optimization strategies for leveraging 4,7-Dibromo-8-methylquinoline in research and drug development.

The Catalytic Heart: Mechanism of the Suzuki-Miyaura Reaction

A foundational understanding of the reaction mechanism is crucial for rational troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds via a well-defined catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[12][13][14] The cycle comprises three fundamental steps:

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen bond (in this case, C-Br) of the 4,7-Dibromo-8-methylquinoline. This is often the rate-determining step and results in a square planar Pd(II) complex.[14] The reactivity of the C-Br bond is influenced by its electronic environment; more electron-deficient C-Br bonds typically undergo oxidative addition more readily.[15]

  • Transmetalation : In this step, the organic moiety from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium center. This process is critically facilitated by a base (e.g., K₂CO₃, K₃PO₄), which activates the boronic acid to form a more nucleophilic boronate species, thereby promoting the ligand exchange on the Pd(II) complex.[16][17][18]

  • Reductive Elimination : The final step involves the formation of the new carbon-carbon bond as the two organic ligands on the Pd(II) center couple and are expelled from the coordination sphere. This step regenerates the catalytically active Pd(0) species, allowing it to re-enter the catalytic cycle.[12][19]

The choice of ligands, typically bulky and electron-rich phosphines, is vital for stabilizing the palladium catalyst, preventing its precipitation as palladium black, and modulating its reactivity to enhance the rates of oxidative addition and reductive elimination.[17][20]

Suzuki_Catalytic_Cycle Catalytic Cycle of the Suzuki-Miyaura Reaction cluster_input cluster_output Pd0 Pd(0)L₂ (Active Catalyst) PdII_complex R-Pd(II)L₂-X (Palladacycle) Pd0->PdII_complex Oxidative Addition ArX R-X (4,7-Dibromo-8-methylquinoline) Diorgano_Pd R-Pd(II)L₂-R' PdII_complex->Diorgano_Pd Transmetalation Boronic R'-B(OH)₂ + Base Diorgano_Pd->Pd0 Reductive Elimination Product R-R' (Coupled Product) Diorgano_Pd->Product

A simplified representation of the Suzuki-Miyaura catalytic cycle.

Protocols for Suzuki Coupling of 4,7-Dibromo-8-methylquinoline

The following protocols provide a robust starting point for the mono- and di-functionalization of 4,7-Dibromo-8-methylquinoline. Optimization may be required depending on the specific boronic acid used.

Protocol 1: Regioselective Mono-Arylation at the C4-Position

This procedure leverages the higher reactivity of the C4-bromo position to achieve selective mono-coupling. Using a stoichiometric amount of the boronic acid is key to minimizing the formation of the di-substituted product.

Materials:

  • 4,7-Dibromo-8-methylquinoline (1.0 equiv)

  • Arylboronic Acid (1.1 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), complex with dichloromethane (Pd(dppf)Cl₂) (0.03 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Deionized Water

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add 4,7-Dibromo-8-methylquinoline, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is crucial to prevent oxidation of the Pd(0) species.

  • Solvent Addition: Add anhydrous 1,4-dioxane and deionized water via syringe in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction). The solvent mixture should be degassed by bubbling with inert gas for 15-20 minutes prior to addition.

  • Reaction: Place the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting dibromoquinoline is consumed.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the 4-aryl-7-bromo-8-methylquinoline product.

Protocol 2: Exhaustive Di-Arylation

This protocol is designed to substitute both bromine atoms by using an excess of the boronic acid and ensuring conditions that drive the reaction to completion.

Materials:

  • 4,7-Dibromo-8-methylquinoline (1.0 equiv)

  • Arylboronic Acid (2.5 equiv)

  • Bis(tri-t-butylphosphine)palladium(0) (Pd(P(t-Bu)₃)₂) (0.05 equiv)

  • Potassium Phosphate (K₃PO₄), anhydrous (4.0 equiv)

  • Toluene, anhydrous

  • Deionized Water

Step-by-Step Procedure:

  • Reaction Setup: In a manner similar to Protocol 1, combine 4,7-Dibromo-8-methylquinoline, the arylboronic acid, Pd(P(t-Bu)₃)₂, and K₃PO₄ in a flame-dried Schlenk flask.

  • Inert Atmosphere: Establish an inert atmosphere as described previously.

  • Solvent Addition: Add degassed anhydrous toluene and deionized water in a 5:1 ratio.

  • Reaction: Heat the reaction mixture to 100-110 °C and stir vigorously for 12-24 hours. The use of a more hindered, electron-rich ligand like P(t-Bu)₃ and a stronger base like K₃PO₄ helps facilitate the coupling at the less reactive C7 position.

  • Monitoring, Workup, and Purification: Follow the same procedures as outlined in Protocol 1 to monitor the reaction and isolate the final 4,7-diaryl-8-methylquinoline product.

Table 1: Representative Reaction Parameters
Target ProductBoronic Acid (Equiv.)Catalyst (mol%)Base (Equiv.)Solvent SystemTemp (°C)Typical Time (h)
Mono-arylation 1.1Pd(dppf)Cl₂ (3%)K₂CO₃ (3.0)Dioxane/H₂O (4:1)904-12
Di-arylation 2.5Pd(P(t-Bu)₃)₂ (5%)K₃PO₄ (4.0)Toluene/H₂O (5:1)11012-24

Optimization and Troubleshooting Workflow

Achieving high yields and purity in Suzuki couplings, especially with complex heteroaromatic substrates, often requires systematic optimization. The following workflow provides a logical approach to refining reaction conditions.

Optimization_Workflow Optimization Workflow for Suzuki Coupling Start Start with Standard Protocol (e.g., Protocol 1) Check Analyze Reaction Outcome (TLC, LC-MS, NMR) Start->Check Success High Yield & Purity Reaction Successful Check->Success > 85% Yield LowYield Low Conversion / Yield Check->LowYield < 50% Yield SideProducts Side Products Observed (Homocoupling, Debromination) Check->SideProducts > 10% Impurity Opt_Base 1. Screen Bases (K₂CO₃, K₃PO₄, Cs₂CO₃, KF) LowYield->Opt_Base Troubleshoot_Degas Ensure Rigorous Degassing Use Boronic Ester SideProducts->Troubleshoot_Degas Opt_Ligand 2. Screen Catalyst/Ligand (XPhos, SPhos, RuPhos) Opt_Base->Opt_Ligand Opt_Solvent 3. Screen Solvents (Toluene, DMF, THF) Opt_Ligand->Opt_Solvent Opt_Temp 4. Adjust Temperature/ Concentration Opt_Solvent->Opt_Temp Opt_Temp->Check Troubleshoot_Degas->Check

Sources

Application Notes & Protocols: Selective Buchwald-Hartwig Amination of 4,7-Dibromo-8-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Quinolines and C-N Bond Formation

The quinoline scaffold is a privileged heterocyclic motif deeply embedded in medicinal chemistry and drug development, forming the core of numerous therapeutic agents. The ability to precisely functionalize this scaffold is paramount for generating novel molecular entities with tailored pharmacological profiles. Among the myriad of synthetic transformations, the palladium-catalyzed Buchwald-Hartwig amination stands out as a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, a critical linkage in a vast array of biologically active compounds.[1][2][3][4] This reaction has largely superseded classical methods like nucleophilic aromatic substitution, offering milder conditions, broader substrate scope, and greater functional group tolerance.[1][2]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the selective Buchwald-Hartwig amination of 4,7-Dibromo-8-methylquinoline. We will delve into the mechanistic underpinnings of the reaction, offer a robust, step-by-step protocol for selective mono-amination, and provide insights into troubleshooting and optimization. The focus is on providing a practical and scientifically grounded framework for the successful synthesis of functionalized 8-methylquinoline derivatives, which are valuable intermediates in drug discovery programs.

Mechanistic Overview: The Palladium Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium complex.[1][5][6][7] A general understanding of this cycle is crucial for rational experimental design and troubleshooting. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the aryl-bromide bond of the 4,7-Dibromo-8-methylquinoline. This is often the rate-determining step.[8] The reactivity order for aryl halides is generally I > Br > Cl.[9]

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the resulting Pd(II) complex. A base is then required to deprotonate the coordinated amine, forming a palladium-amido complex.[6][7][10] The choice of base is critical and can significantly impact reaction rates and outcomes.[11][12]

  • Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][5]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-Br) Pd(0)L2->Oxidative_Addition Ar-Br Pd(II)_Complex Ar-Pd(II)(Br)L2 Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination (R2NH) Pd(II)_Complex->Amine_Coordination R2NH Amine_Complex [Ar-Pd(II)(NHR2)L2]+Br- Amine_Coordination->Amine_Complex Deprotonation Deprotonation (Base) Amine_Complex->Deprotonation Base Amido_Complex Ar-Pd(II)(NR2)L2 Deprotonation->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product Ar-NR2 (Product) Reductive_Elimination->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Controlling Selectivity in Dihaloquinolines

A key challenge in the functionalization of 4,7-Dibromo-8-methylquinoline is achieving selective mono-amination. The two bromine atoms at the C4 and C7 positions exhibit different reactivities due to electronic and steric effects. Generally, the C4 position in quinolines is more electron-deficient and thus more susceptible to nucleophilic attack, which can translate to higher reactivity in oxidative addition. However, steric hindrance from the 8-methyl group could influence the accessibility of the C7 position.

Achieving selectivity often relies on fine-tuning the reaction conditions. A successful strategy for a related system, 6-bromo-2-chloroquinoline, involved a selective amination at the more reactive C-Br bond over the C-Cl bond.[13][14] By analogy, we can expect to selectively target one of the C-Br bonds in our substrate. Careful control of stoichiometry (using a slight deficiency or 1 equivalent of the amine) and reaction time will be crucial.

Experimental Protocol: Selective Mono-amination of 4,7-Dibromo-8-methylquinoline

This protocol is designed as a robust starting point for the selective mono-amination of 4,7-Dibromo-8-methylquinoline with a generic secondary amine (e.g., morpholine). Optimization may be required for different amines.

Materials and Reagents:

  • 4,7-Dibromo-8-methylquinoline

  • Amine (e.g., Morpholine)

  • Palladium(II) acetate (Pd(OAc)₂) or a pre-catalyst like BrettPhos Pd G4[5]

  • Phosphine Ligand (e.g., Xantphos, BrettPhos)[2][5][15]

  • Sodium tert-butoxide (NaOt-Bu) or Potassium Phosphate (K₃PO₄)[5]

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)[16]

  • Schlenk flask or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Table 1: Summary of Reaction Parameters

ParameterRecommended Starting ConditionRationale & Comments
Substrate 4,7-Dibromo-8-methylquinoline1.0 equiv
Amine Morpholine1.1 equiv for mono-amination
Palladium Source Pd(OAc)₂2 mol %
Ligand Xantphos4 mol %
Base Sodium tert-butoxide (NaOt-Bu)1.4 equiv. A strong, non-nucleophilic base.[6]
Solvent Anhydrous, degassed Toluene0.1 - 0.5 M concentration
Temperature 100 °CTypical for aryl bromides.
Atmosphere Inert (Argon or Nitrogen)Essential to prevent catalyst deactivation.

Step-by-Step Procedure:

  • Preparation of the Reaction Vessel: In a nitrogen-filled glovebox or under a stream of argon, add 4,7-Dibromo-8-methylquinoline (1.0 equiv), the phosphine ligand (e.g., Xantphos, 4 mol %), and the base (NaOt-Bu, 1.4 equiv) to a dry Schlenk flask or microwave vial equipped with a magnetic stir bar.

  • Addition of Catalyst and Reagents: Add the palladium source (Pd(OAc)₂, 2 mol %). Seal the vessel.

  • Solvent and Amine Addition: Outside the glovebox (if using a sealed vial), add the anhydrous, degassed solvent (e.g., Toluene) via syringe, followed by the amine (e.g., Morpholine, 1.1 equiv).

  • Degassing (Optional but Recommended): If not prepared entirely in a glovebox, thoroughly degas the reaction mixture by subjecting it to three cycles of vacuum followed by backfilling with argon.

  • Reaction: Place the sealed reaction vessel in a preheated oil bath or heating block at 100 °C. Monitor the reaction progress by TLC or LC-MS. For selective mono-amination, it is crucial to monitor for the disappearance of the starting material and the formation of the mono-aminated product, while minimizing the formation of the di-aminated byproduct.

  • Workup: Once the reaction is complete (or has reached optimal conversion to the mono-aminated product), cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to isolate the desired mono-aminated quinoline derivative.

Experimental_Workflow start Start reagent_prep Reagent Preparation (Inert Atmosphere) start->reagent_prep reaction_setup Reaction Setup (Add Substrate, Ligand, Base, Catalyst) reagent_prep->reaction_setup solvent_amine Add Solvent & Amine reaction_setup->solvent_amine reaction Heating (100 °C) & Monitoring (TLC/LC-MS) solvent_amine->reaction workup Cooling & Filtration reaction->workup purification Column Chromatography workup->purification product Isolated Mono-aminated Product purification->product

Caption: Experimental workflow for the selective amination.

Characterization

The structure of the purified product should be confirmed by standard analytical techniques, including:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the incorporation of the amine and determine the position of substitution (C4 vs. C7) by analyzing chemical shifts and coupling patterns of the quinoline protons.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (due to oxygen/moisture). 2. Catalyst poisoning by quinoline nitrogen. 3. Insufficient temperature.1. Ensure all reagents and solvents are strictly anhydrous and degassed. Use a glovebox. 2. Use a bulkier ligand (e.g., BrettPhos, RuPhos) to shield the palladium center. 3. Increase the reaction temperature in increments (e.g., to 110-120 °C).
Poor Selectivity (Di-amination) 1. Excess amine. 2. Prolonged reaction time.1. Use stoichiometric amounts or a slight excess (1.0-1.1 equiv) of the amine. 2. Carefully monitor the reaction and stop it once the starting material is consumed.
Dehalogenation Side Product 1. Presence of water. 2. Inappropriate ligand choice.1. Ensure anhydrous conditions. 2. Screen different phosphine ligands; some are more prone to promoting reductive dehalogenation.[7]
Inconsistent Results 1. Impurities in reagents. 2. Inefficient pre-catalyst activation.1. Use high-purity reagents and solvents. 2. Consider using a pre-formed Pd(0) source (e.g., Pd₂(dba)₃) or a well-defined pre-catalyst.

Conclusion

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of N-aryl compounds. The protocol and guidelines presented here offer a comprehensive framework for the selective mono-amination of 4,7-Dibromo-8-methylquinoline. By understanding the underlying mechanism and paying careful attention to experimental parameters such as the choice of ligand, base, and reaction conditions, researchers can successfully synthesize a wide range of functionalized quinoline derivatives for applications in drug discovery and materials science.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]

  • J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. [Link]

  • Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]

  • Organic Chemistry Data. Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]

  • Boruń, A., et al. (2018). Palladium-Catalysed Synthesis and Transformation of Quinolones. Molecules. [Link]

  • Abell, A. D., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. Journal of Organic Chemistry. [Link]

  • Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]

  • Norrby, P.-O., et al. (2014). Role of the base in Buchwald-Hartwig amination. PubMed. [Link]

  • Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]

  • Reddit. Help troubleshooting a Buchwald-Hartwig amination? [Link]

  • Abell, A. D., et al. (2008). Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. The Journal of Organic Chemistry. [Link]

  • Chemistry Stack Exchange. Buchwald-Hartwig coupling troubleshooting. [Link]

  • Wordpress. Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]

  • Mernyák, E., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters. [Link]

  • Wagaw, S., & Buchwald, S. L. (1997). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society. [Link]

  • ResearchGate. Buchwald–Hartwig amination of some aryl bromides catalyzed by SGlPd under conventional heating. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Journal of the American Chemical Society. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Emadi, R., et al. (2022). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances. [Link]

  • Ruiz-Castillo, P. (2017). Palladium-catalyzed C-N and C-O cross-coupling reactions. DSpace@MIT. [Link]

  • Emadi, R., et al. (2022). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Semantic Scholar. [Link]

Sources

Application Notes & Protocols: 4,7-Dibromo-8-methylquinoline as a Strategic Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From: The Office of the Senior Application Scientist

I. Executive Summary: The Strategic Value of 4,7-Dibromo-8-methylquinoline

The quinoline nucleus is a cornerstone of medicinal chemistry, forming the structural backbone of numerous FDA-approved therapeutics. Its rigid, planar structure and hydrogen bonding capabilities make it an exceptional scaffold for engaging with biological targets. Within the vast library of quinoline-based synthons, 4,7-Dibromo-8-methylquinoline emerges as a particularly valuable intermediate.

This guide provides an in-depth exploration of its strategic utility. The key to its versatility lies in the differential reactivity of the two bromine substituents. The C4-bromo group, being electronically activated by the adjacent nitrogen atom, exhibits distinct reactivity compared to the C7-bromo group on the carbocyclic ring. This disparity allows for controlled, regioselective functionalization, enabling the precise and independent introduction of diverse pharmacophores at two distinct vectors of the molecule. The 8-methyl group provides an additional steric and electronic handle, influencing the molecule's conformation and interaction with target proteins.

These application notes detail the physicochemical properties of this intermediate and provide field-proven, step-by-step protocols for its use in two of modern chemistry's most powerful transformations: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

II. Physicochemical & Structural Data

A thorough understanding of the physical properties of a synthetic intermediate is critical for experimental design, ensuring proper handling, and achieving reproducible results.

PropertyData
IUPAC Name 4,7-Dibromo-8-methylquinoline
CAS Number 1189105-53-0[1]
Molecular Formula C₁₀H₇Br₂N
Molecular Weight 300.98 g/mol
Appearance Solid (Typical)
Solubility Soluble in common organic solvents (e.g., Dioxane, Toluene, DMF)
SMILES Cc1c(Br)ccc2c(Br)ccnc12

III. Synthetic Pathway & Regioselective Functionalization

The synthesis of 4,7-Dibromo-8-methylquinoline can be achieved from readily available starting materials. A plausible and efficient route, adapted from established methodologies for analogous structures, involves a Gould-Jacobs reaction followed by a targeted bromination. This intermediate is then primed for sequential cross-coupling reactions, with the C4 position being the more reactive site for initial functionalization.

G cluster_synthesis Synthesis of Intermediate cluster_functionalization Regioselective Functionalization A 3-Bromo-2-methylaniline C 7-Bromo-8-methylquinolin-4-ol A->C Gould-Jacobs Reaction B Diethyl ethoxymethylenemalonate B->C D 4,7-Dibromo-8-methylquinoline C->D Bromination (e.g., POBr₃) G 4-Aryl-7-bromo- 8-methylquinoline D->G Suzuki Coupling (Selective at C4) H 4-Amino-7-bromo- 8-methylquinoline D->H Buchwald-Hartwig Amination (Selective at C4) E Arylboronic Acid E->G F Primary/Secondary Amine F->H Suzuki_Cycle Pd0 Pd(0)L₂ Start 4,7-Dibromo-8-methylquinoline (Ar'-Br) ArPdBr Ar'-Pd(II)L₂(Br) ArPdAr Ar'-Pd(II)L₂(Ar'') ArPdBr->ArPdAr Transmetalation Product 4-Aryl-7-bromo-8-methylquinoline (Ar'-Ar'') ArPdAr->Product Reductive Elimination Start->ArPdBr Oxidative Addition Boronic Arylboronic Acid (Ar''-B(OH)₂) + Base Boronic->ArPdAr Product->Pd0 Catalyst Regeneration

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Materials & Reagents:
  • 4,7-Dibromo-8-methylquinoline (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Base: Cesium Carbonate (Cs₂CO₃) (3.0 equiv)

  • Solvent: 1,4-Dioxane and Water (4:1 v/v), degassed

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate, Hexanes, Brine

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

Step-by-Step Methodology:
  • Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add 4,7-Dibromo-8-methylquinoline (1.0 equiv), the desired arylboronic acid (1.2 equiv), and Cs₂CO₃ (3.0 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This step is critical as the Pd(0) catalyst is sensitive to oxygen.

  • Catalyst & Solvent Addition: Under a positive pressure of inert gas, add Pd(PPh₃)₄ (0.05 equiv) followed by the degassed 1,4-dioxane/water solvent mixture.

  • Reaction Execution: Heat the reaction mixture to 90-100 °C and stir vigorously. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS, checking for the consumption of the starting material (typically 4-12 hours).

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Separate the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure 4-aryl-7-bromo-8-methylquinoline product.

V. Experimental Protocol 2: Regioselective Buchwald-Hartwig C-N Coupling

This protocol outlines the selective amination at the C4 position, a key transformation for synthesizing compounds with potential applications as kinase inhibitors or CNS-active agents.

Objective: To synthesize a 4-amino-7-bromo-8-methylquinoline derivative via a palladium-catalyzed Buchwald-Hartwig amination.

Core Mechanism: This reaction enables the formation of C-N bonds by coupling an amine with an aryl halide. [2]The catalytic cycle involves oxidative addition of the palladium to the C4-Br bond, coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the arylamine product. [3]The use of bulky, electron-rich phosphine ligands is crucial for promoting the reductive elimination step, which is often rate-limiting.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L Start 4,7-Dibromo-8-methylquinoline (Ar'-Br) OxAdd Ar'-Pd(II)L(Br) AmineComplex [Ar'-Pd(II)L(Br)(R₂NH)] OxAdd->AmineComplex Ligand Exchange AmidoComplex Ar'-Pd(II)L(NR₂) AmineComplex->AmidoComplex Deprotonation Product 4-(R₂N)-7-bromo-8-methylquinoline (Ar'-NR₂) AmidoComplex->Product Reductive Elimination Start->OxAdd Oxidative Addition Amine Amine (R₂NH) Amine->AmineComplex Base Base Base->AmidoComplex Product->Pd0 Catalyst Regeneration

Sources

The Strategic Application of 4,7-Dibromo-8-methylquinoline in Modern Medicinal Chemistry: A Guide for Synthetic and Biological Exploration

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold and the Strategic Importance of Polyhalogenation

The quinoline core is a cornerstone of medicinal chemistry, a privileged scaffold that forms the backbone of numerous FDA-approved drugs and clinical candidates. Its rigid, bicyclic aromatic structure provides a unique three-dimensional framework for the precise orientation of pharmacophoric groups, enabling high-affinity interactions with a diverse range of biological targets. Quinoline derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[1][2]

The strategic introduction of halogen atoms, particularly bromine, onto the quinoline ring system profoundly influences the molecule's physicochemical and biological properties. Bromine substitution can enhance lipophilicity, improve metabolic stability, and introduce a handle for further synthetic diversification through modern cross-coupling reactions. 4,7-Dibromo-8-methylquinoline, in particular, emerges as a highly versatile and strategically valuable building block for the construction of novel therapeutic agents. The presence of two distinct bromine atoms at the C4 and C7 positions offers the potential for selective and sequential functionalization, allowing for the creation of diverse molecular architectures. The methyl group at the C8 position provides an additional steric and electronic handle that can be exploited to fine-tune biological activity and selectivity.

This technical guide provides a comprehensive overview of the applications of 4,7-Dibromo-8-methylquinoline in medicinal chemistry, with a focus on its synthetic utility and the potential biological activities of its derivatives. While direct biological data for 4,7-Dibromo-8-methylquinoline is not extensively reported, the well-documented activities of closely related bromoquinoline analogs provide a strong rationale for its use in drug discovery programs.

Synthetic Utility: A Gateway to Molecular Diversity

The true power of 4,7-Dibromo-8-methylquinoline lies in its capacity as a versatile scaffold for the synthesis of diverse compound libraries. The two bromine atoms serve as key anchor points for the introduction of a wide array of functional groups via powerful palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Palladium-Catalyzed Cross-Coupling Reactions: The Workhorses of Modern Synthesis

The ability to selectively functionalize the C4 and C7 positions of the quinoline ring is a key advantage of using 4,7-Dibromo-8-methylquinoline. While the relative reactivity of the two bromine atoms can be influenced by the specific reaction conditions and the nature of the coupling partners, this di-halogenated scaffold provides a platform for either mono- or di-functionalization.

G 4,7-Dibromo-8-methylquinoline 4,7-Dibromo-8-methylquinoline Suzuki-Miyaura Coupling Suzuki-Miyaura Coupling 4,7-Dibromo-8-methylquinoline->Suzuki-Miyaura Coupling Arylboronic acid/ester Buchwald-Hartwig Amination Buchwald-Hartwig Amination 4,7-Dibromo-8-methylquinoline->Buchwald-Hartwig Amination Amine Aryl/Heteroaryl Derivatives Aryl/Heteroaryl Derivatives Suzuki-Miyaura Coupling->Aryl/Heteroaryl Derivatives Amino Derivatives Amino Derivatives Buchwald-Hartwig Amination->Amino Derivatives Potential Anticancer Agents Potential Anticancer Agents Aryl/Heteroaryl Derivatives->Potential Anticancer Agents Kinase Inhibitors Kinase Inhibitors Aryl/Heteroaryl Derivatives->Kinase Inhibitors Amino Derivatives->Potential Anticancer Agents Potential Antimicrobial Agents Potential Antimicrobial Agents Amino Derivatives->Potential Antimicrobial Agents

Caption: Synthetic diversification of 4,7-Dibromo-8-methylquinoline.

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of C7-Aryl-4-bromo-8-methylquinolines

This protocol describes a general procedure for the regioselective mono-arylation of 4,7-Dibromo-8-methylquinoline at the C7 position. The C7-bromo substituent is generally more reactive towards Suzuki-Miyaura coupling than the C4-bromo substituent, allowing for selective functionalization under carefully controlled conditions.

Materials:

  • 4,7-Dibromo-8-methylquinoline

  • Arylboronic acid or arylboronic acid pinacol ester (1.1 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane/water (4:1), DMF, or toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions

  • TLC plates, solvents for chromatography, and purification supplies

Procedure:

  • To an oven-dried Schlenk flask, add 4,7-Dibromo-8-methylquinoline (1 equivalent), the arylboronic acid or ester (1.1 equivalents), and the base (2-3 equivalents).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst under a positive flow of inert gas.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired C7-aryl-4-bromo-8-methylquinoline.

Protocol 2: Buchwald-Hartwig Amination for the Synthesis of C4-Amino-7-bromo-8-methylquinolines

This protocol outlines a general procedure for the amination of the C4 position. The C4-halogen of a quinoline is often more susceptible to nucleophilic aromatic substitution and can be selectively targeted in Buchwald-Hartwig amination.

Materials:

  • 4,7-Dibromo-8-methylquinoline

  • Primary or secondary amine (1.2 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., Xantphos or BINAP, 2-4 mol%)

  • Strong base (e.g., NaOtBu or K₃PO₄, 1.4 equivalents)

  • Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions

  • TLC plates, solvents for chromatography, and purification supplies

Procedure:

  • In a glovebox or under a stream of inert gas, add 4,7-Dibromo-8-methylquinoline (1 equivalent), the palladium precatalyst, the phosphine ligand, and the base to a dry Schlenk tube.

  • Add the anhydrous, degassed solvent.

  • Add the amine via syringe.

  • Seal the tube and heat the reaction mixture to 90-110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and quench with water.

  • Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the C4-amino-7-bromo-8-methylquinoline derivative.

G cluster_0 Synthetic Workflow start 4,7-Dibromo-8-methylquinoline suzuki Suzuki-Miyaura Coupling (C7-selective) start->suzuki buchwald Buchwald-Hartwig Amination (C4-selective) start->buchwald prod1 C7-Aryl-4-bromo-8-methylquinoline suzuki->prod1 prod2 C4-Amino-7-bromo-8-methylquinoline buchwald->prod2

Caption: Experimental workflow for selective functionalization.

Potential Applications in Medicinal Chemistry

The derivatization of 4,7-Dibromo-8-methylquinoline opens avenues to a wide range of potential therapeutic agents. Based on the biological activities of structurally similar compounds, the following areas represent promising avenues for investigation.

Anticancer Activity

Numerous studies have highlighted the potent anticancer activity of bromo-substituted quinolines.[3] For instance, 5,7-dibromo-8-hydroxyquinoline has demonstrated significant antiproliferative effects against various cancer cell lines.[4] The mechanism of action for many quinoline-based anticancer agents involves the inhibition of key cellular processes such as DNA replication and cell division, often through the inhibition of enzymes like topoisomerase.[3]

Table 1: Anticancer Activity of Representative Bromoquinoline Analogs

CompoundCancer Cell LineIC₅₀ (µg/mL)Reference
5,7-Dibromo-8-hydroxyquinolineC6 (Rat Brain Tumor)6.7 - 25.6[4]
5,7-Dibromo-8-hydroxyquinolineHeLa (Human Cervix Carcinoma)6.7 - 25.6[4]
5,7-Dibromo-8-hydroxyquinolineHT29 (Human Colon Carcinoma)6.7 - 25.6[4]
5,7-Dibromo-2-methylquinolin-8-olStaphylococcus aureusMIC: 6.25[5]

Note: The data presented is for analogs of 4,7-Dibromo-8-methylquinoline and should be used as a guide for potential applications.

Derivatives of 4,7-Dibromo-8-methylquinoline are also promising candidates for the development of novel kinase inhibitors . The 4-anilinoquinoline scaffold is a well-established pharmacophore in numerous kinase inhibitors, and the introduction of diverse substituents at the C7 position via Suzuki coupling could lead to the discovery of potent and selective inhibitors of kinases implicated in cancer progression.[6]

Antimicrobial Activity

Halogenated quinolines have a long history of use as antimicrobial agents.[2] The 8-hydroxyquinoline scaffold, in particular, is known for its potent antibacterial and antifungal properties, which are often attributed to its ability to chelate metal ions essential for microbial growth. The introduction of bromine atoms can enhance the antimicrobial potency of these compounds. For example, 5,7-dibromo-2-methylquinolin-8-ol has shown promising activity against Staphylococcus aureus.[5] By derivatizing 4,7-Dibromo-8-methylquinoline, particularly through the introduction of various amine functionalities at the C4 position, novel antimicrobial agents with improved efficacy and spectra of activity could be developed.

Conclusion and Future Directions

4,7-Dibromo-8-methylquinoline represents a strategically valuable and under-explored scaffold in medicinal chemistry. Its di-halogenated nature provides a versatile platform for the synthesis of diverse libraries of novel compounds through robust and well-established cross-coupling methodologies. While direct biological data for the parent compound is limited, the extensive body of literature on the potent anticancer and antimicrobial activities of its structural analogs strongly suggests that derivatives of 4,7-Dibromo-8-methylquinoline are promising candidates for drug discovery programs.

Future research should focus on the systematic exploration of the chemical space around this scaffold. The development of regioselective synthetic strategies to independently functionalize the C4 and C7 positions will be crucial for generating a wide range of structurally diverse molecules. Subsequent screening of these compound libraries in relevant biological assays will be essential to unlock the full therapeutic potential of this promising building block.

References

  • A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Preparation of 8-hydroxyquinoline derivatives as potential antibiotics against Staphylococcus aureus. (2014). Bioorganic & Medicinal Chemistry Letters, 24(1), 367-370. Retrieved January 20, 2026, from [Link]

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2023). Molecules, 28(9), 3895. Retrieved January 20, 2026, from [Link]

  • Review on recent development of quinoline for anticancer activities. (2022). Journal of the Indian Chemical Society, 99(11), 100741. Retrieved January 20, 2026, from [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016). Bioorganic & Medicinal Chemistry, 24(4), 652-677. Retrieved January 20, 2026, from [Link]

  • Novel 6,8-dibromo-4(3H)quinazolinone derivatives of anti-bacterial and anti-fungal activities. (2010). European Journal of Medicinal Chemistry, 45(9), 4189-4197. Retrieved January 20, 2026, from [Link]

  • Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype. (2018). Bioorganic & Medicinal Chemistry Letters, 28(17), 2849-2853. Retrieved January 20, 2026, from [Link]

Sources

Protocol for Suzuki coupling with 4,7-Dibromo-8-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Suzuki-Miyaura Coupling of 4,7-Dibromo-8-methylquinoline

Introduction: Building Complexity on the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry and materials science, forming the structural core of numerous pharmacologically active agents and functional materials. The ability to selectively introduce molecular diversity at specific positions on this scaffold is paramount for drug discovery and development. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forming carbon-carbon bonds in modern organic synthesis.[1][2] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids make it an indispensable tool for researchers.[2][3]

This guide provides a detailed examination and a robust protocol for the Suzuki-Miyaura coupling of 4,7-Dibromo-8-methylquinoline. This substrate presents an interesting challenge and opportunity: the presence of two distinct bromine atoms allows for selective mono- or di-functionalization, paving the way for the synthesis of complex, multi-substituted quinoline derivatives. We will delve into the mechanistic underpinnings of the reaction, explain the rationale behind the selection of reagents and conditions, and provide a step-by-step protocol designed for reproducibility and success in a research setting.

The Engine of C-C Bond Formation: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[4][5] Understanding this cycle is critical to comprehending the role of each reagent and for troubleshooting the reaction. The process unfolds in three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[2][6][7]

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst, which inserts itself into the carbon-bromine bond of the 4,7-Dibromo-8-methylquinoline. This is typically the rate-determining step of the reaction.[1][2] The palladium is oxidized from Pd(0) to a Pd(II) species. The choice of phosphine ligand is crucial here; bulky, electron-rich ligands stabilize the palladium center and facilitate this oxidative addition step, especially for less reactive aryl halides.[8]

  • Transmetalation : This step involves the transfer of the organic group from the boron atom to the palladium(II) center. For this to occur, the organoboron compound must be activated by a base.[1][9] The base reacts with the boronic acid (R'-B(OH)₂) to form a more nucleophilic boronate species (e.g., [R'-B(OH)₃]⁻), which then readily transfers its organic moiety to the palladium, displacing a halide ion.[10][11]

  • Reductive Elimination : In the final step, the two organic groups (the quinoline and the group from the boronic acid) on the palladium(II) complex are coupled together, forming the new carbon-carbon bond. This process regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[6][7]

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex R¹-Pd(II)L₂(X) (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition trans_complex R¹-Pd(II)L₂(R²) (Transmetalation Complex) oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product_out R¹-R² (Coupled Product) trans_complex->product_out aryl_halide_in R¹-X (4,7-Dibromo-8-methylquinoline) aryl_halide_in->oa_complex boronic_acid_in R²-B(OH)₂ + Base boronate_complex [R²-B(OH)₃]⁻ boronic_acid_in->boronate_complex boronate_complex->trans_complex Workflow setup 1. Setup & Degas - Flame-dry flask - Add solids (substrate, boronic acid, base, catalyst) - Purge with inert gas solvent 2. Add Solvents - Add degassed solvent mixture (e.g., Dioxane/H₂O) setup->solvent reaction 3. Reaction - Heat to reflux (e.g., 90-100 °C) - Stir under inert atmosphere solvent->reaction monitor 4. Monitor Progress - Use TLC or LC-MS to check for consumption of starting material reaction->monitor monitor->reaction Continue if incomplete workup 5. Work-up - Cool to RT - Quench with H₂O/NH₄Cl - Extract with organic solvent monitor->workup If complete purify 6. Purify - Dry organic layer (MgSO₄) - Concentrate in vacuo - Purify by flash column chromatography workup->purify analyze 7. Characterize - Obtain NMR, HRMS data to confirm structure purify->analyze

Sources

Application Notes and Protocols: Strategic Derivatization of 4,7-Dibromo-8-methylquinoline for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Cornerstone in Medicinal Chemistry

The quinoline moiety is a privileged heterocyclic scaffold, forming the structural core of numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities.[1][2] Its versatile structure has been extensively explored in drug discovery, leading to the development of agents with anticancer, anti-inflammatory, antibacterial, and antiviral properties.[3][4] The strategic functionalization of the quinoline ring system allows for the fine-tuning of its biological profile, making it a perennially attractive target for medicinal chemists.[5]

This guide provides a comprehensive overview of the derivatization of 4,7-dibromo-8-methylquinoline, a versatile starting material for generating a library of novel compounds for biological screening. The presence of two bromine atoms at distinct positions on the quinoline core offers a unique opportunity for selective and sequential chemical modifications, enabling the exploration of a diverse chemical space. We will delve into the principles of selective derivatization and provide detailed, field-proven protocols for key synthetic transformations and subsequent biological evaluations.

Strategic Derivatization of 4,7-Dibromo-8-methylquinoline: A Tale of Two Bromines

The key to unlocking the synthetic potential of 4,7-dibromo-8-methylquinoline lies in understanding the differential reactivity of the bromine atoms at the C4 and C7 positions. The C4 position, being part of the electron-deficient pyridine ring, is more susceptible to nucleophilic aromatic substitution (SNAr).[1][6][7] Conversely, both bromine atoms can participate in palladium-catalyzed cross-coupling reactions, with selectivity often dictated by the reaction conditions.

Generally, in dihalogenated quinolines, the halogen on the pyridine ring (C4-Br) is more reactive towards palladium-catalyzed cross-coupling reactions than the halogen on the benzene ring (C7-Br) due to the electron-withdrawing nature of the pyridine nitrogen.[8][9] This inherent reactivity difference can be exploited to achieve selective monofunctionalization at the C4 position, followed by a subsequent reaction at the C7 position to generate disubstituted derivatives.

Derivatization_Strategy Start 4,7-Dibromo-8-methylquinoline Mono_C4 4-Substituted-7-bromo- 8-methylquinoline Start->Mono_C4 Selective Reaction at C4 (e.g., Suzuki, Buchwald-Hartwig) Mono_C7 7-Substituted-4-bromo- 8-methylquinoline Start->Mono_C7 Selective Reaction at C7 (Less Favorable) Di_Sub 4,7-Disubstituted- 8-methylquinoline Mono_C4->Di_Sub Reaction at C7 Mono_C7->Di_Sub Reaction at C4

Caption: General derivatization strategy for 4,7-dibromo-8-methylquinoline.

Part 1: Synthetic Protocols for Derivatization

The following protocols are designed to be robust and adaptable, providing a solid foundation for the synthesis of a diverse library of 4,7-disubstituted-8-methylquinoline derivatives.

Selective Suzuki-Miyaura Cross-Coupling at the C4-Position

The Suzuki-Miyaura reaction is a powerful tool for the formation of carbon-carbon bonds.[8][10][11][12] By carefully selecting the reaction conditions, one can achieve selective coupling at the more reactive C4 position of 4,7-dibromo-8-methylquinoline.

Protocol 1: Selective Suzuki-Miyaura Coupling

Parameter Condition Rationale
Starting Material 4,7-Dibromo-8-methylquinoline (1.0 eq)The dibromo scaffold for derivatization.
Boronic Acid/Ester Aryl- or heteroarylboronic acid/ester (1.1 eq)The coupling partner to introduce new C-C bonds.
Catalyst Pd(PPh₃)₄ (0.05 eq) or PdCl₂(dppf) (0.05 eq)Palladium(0) source for the catalytic cycle.
Base 2M aq. Na₂CO₃ or K₂CO₃ (3.0 eq)Activates the boronic acid for transmetalation.
Solvent Toluene/Ethanol (3:1) or 1,4-Dioxane/H₂O (4:1)Provides a suitable medium for the reaction.
Temperature 80-100 °CSufficient energy to drive the catalytic cycle.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation of the Pd(0) catalyst.

Step-by-Step Methodology:

  • To an oven-dried Schlenk flask, add 4,7-dibromo-8-methylquinoline, the boronic acid/ester, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the specified temperature and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the 4-aryl-7-bromo-8-methylquinoline derivative.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines from aryl halides.[13][14][15][16] Similar to the Suzuki-Miyaura coupling, selective amination can be achieved at the C4 position.

Protocol 2: Selective Buchwald-Hartwig Amination

Parameter Condition Rationale
Starting Material 4-Aryl-7-bromo-8-methylquinoline (1.0 eq)The monofunctionalized intermediate.
Amine Primary or secondary amine (1.2 eq)The nitrogen source for C-N bond formation.
Catalyst Pd₂(dba)₃ (0.02 eq)A common and effective palladium precatalyst.
Ligand Xantphos or BINAP (0.04 eq)Bulky, electron-rich phosphine ligands that facilitate the catalytic cycle.
Base NaOtBu or Cs₂CO₃ (1.5 eq)A strong, non-nucleophilic base is required.
Solvent Anhydrous Toluene or 1,4-DioxaneAprotic solvents are necessary for this reaction.
Temperature 100-120 °CHigher temperatures are often required for C-N bond formation.
Atmosphere Inert (Argon or Nitrogen)Protects the catalyst and reagents from degradation.

Step-by-Step Methodology:

  • In a glovebox or under a stream of inert gas, add the 4-aryl-7-bromo-8-methylquinoline, palladium precatalyst, ligand, and base to an oven-dried Schlenk tube.

  • Add the anhydrous, degassed solvent, followed by the amine.

  • Seal the tube and heat the reaction mixture with vigorous stirring for 16-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the desired 4-aryl-7-amino-8-methylquinoline derivative.

Part 2: Protocols for Biological Screening

Once a library of 4,7-disubstituted-8-methylquinoline derivatives has been synthesized, the next crucial step is to evaluate their biological activity. The following are standard, robust protocols for initial in vitro screening.

Biological_Screening_Workflow Start Synthesized Quinoline Derivatives Anticancer Anticancer Screening (MTT Assay) Start->Anticancer Antimicrobial Antimicrobial Screening (Disk Diffusion & MIC) Start->Antimicrobial Anti_inflammatory Anti-inflammatory Screening (Protein Denaturation Assay) Start->Anti_inflammatory Results Biological Activity Profile Anticancer->Results Antimicrobial->Results Anti_inflammatory->Results

Caption: Workflow for the biological screening of quinoline derivatives.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer agents.[17][18]

Protocol 3: MTT Cytotoxicity Assay

Materials:

  • Human cancer cell lines (e.g., MCF-7 [breast], K-562 [leukemia], HeLa [cervical]).[18]

  • RPMI-1640 or DMEM medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • MTT solution (5 mg/mL in PBS).

  • Dimethyl sulfoxide (DMSO).

  • 96-well microplates.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized quinoline derivatives in culture medium. Replace the old medium with fresh medium containing the compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Antimicrobial Susceptibility Testing

The Kirby-Bauer disk diffusion method provides a qualitative assessment of antimicrobial activity, while the determination of the Minimum Inhibitory Concentration (MIC) offers quantitative data.[3][4][19][20][21]

Protocol 4: Kirby-Bauer Disk Diffusion Test

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis [Gram-positive], Escherichia coli, Pseudomonas aeruginosa [Gram-negative]).[10][20]

  • Mueller-Hinton Agar (MHA) plates.

  • Sterile paper disks (6 mm).

  • Standard antibiotic disks (positive control).

  • Sterile saline (0.85% NaCl).

  • McFarland 0.5 turbidity standard.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline equivalent to the 0.5 McFarland standard.

  • Plate Inoculation: Dip a sterile cotton swab into the bacterial suspension and streak it evenly over the entire surface of an MHA plate.

  • Disk Application: Aseptically place sterile paper disks impregnated with a known concentration of the test compounds onto the inoculated MHA plate. Also, place a standard antibiotic disk as a positive control and a DMSO-impregnated disk as a negative control.

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each disk in millimeters.

Protocol 5: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Step-by-Step Methodology:

  • Serial Dilution: Prepare a two-fold serial dilution of the test compounds in a suitable broth medium in a 96-well microplate.

  • Inoculation: Add a standardized bacterial inoculum to each well.

  • Incubation: Incubate the microplate at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

In Vitro Anti-inflammatory Activity: Inhibition of Protein Denaturation

Denaturation of proteins is a well-documented cause of inflammation.[22][23] This assay assesses the ability of a compound to inhibit thermally induced protein denaturation.

Protocol 6: Inhibition of Bovine Serum Albumin (BSA) Denaturation

Materials:

  • Bovine Serum Albumin (BSA) solution (0.2% w/v in Tris buffer saline).

  • Test compounds dissolved in DMSO.

  • Aspirin (positive control).

  • Phosphate Buffered Saline (PBS, pH 6.4).

Step-by-Step Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 0.5 mL of BSA solution and 0.45 mL of PBS.

  • Compound Addition: Add 0.05 mL of the test compound at various concentrations to the reaction mixture. A control group will have 0.05 mL of DMSO instead of the test compound.

  • Incubation: Incubate the samples at 37 °C for 20 minutes.

  • Heat-induced Denaturation: Heat the samples at 72 °C for 5 minutes.

  • Cooling and Absorbance Measurement: Cool the samples to room temperature and measure the absorbance at 660 nm.

  • Calculation: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100

Conclusion: A Gateway to Novel Therapeutics

The derivatization of 4,7-dibromo-8-methylquinoline offers a strategic and efficient approach to generating a library of novel compounds with the potential for significant biological activity. The protocols detailed in this guide provide a robust framework for both the synthesis and the preliminary biological evaluation of these derivatives. By systematically exploring the chemical space around this privileged quinoline scaffold, researchers can uncover new lead compounds for the development of next-generation therapeutics to address unmet medical needs.

References

  • Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

  • Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6413–6426. [Link]

  • Synthesis and In vitro and In silico Anti-inflammatory Activity of New Thiazolidinedione-quinoline Derivatives. (2024). PubMed. Retrieved January 20, 2026, from [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2024, April 3). YouTube. Retrieved January 20, 2026, from [Link]

  • Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. (2018). PMC. Retrieved January 20, 2026, from [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016). Bioorganic & Medicinal Chemistry, 24(16), 3375-3398.
  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2023). PMC. Retrieved January 20, 2026, from [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016). Chemical Science. Retrieved January 20, 2026, from [Link]

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018, October 17). Chemistry Stack Exchange. Retrieved January 20, 2026, from [Link]

  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. (2014). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Antibacterial Properties of Quinoline Derivatives: A Mini- Review. (2021). Biointerface Research in Applied Chemistry, 12(5), 6078-6092.
  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019). Scientific Reports, 9(1), 11760. [Link]

  • Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model. (2024). PMC. Retrieved January 20, 2026, from [Link]

  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. (2024). RSC Publishing. Retrieved January 20, 2026, from [Link]

  • Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. (2022). ACS Omega, 7(51), 48113–48126. [Link]

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. (2023). PMC. Retrieved January 20, 2026, from [Link]

  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. (2021). White Rose Research Online. Retrieved January 20, 2026, from [Link]

  • Antibacterial Screening of some Heterocyclic Compounds Containing Quinoline Nucleus. (2017). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Robust Buchwald–Hartwig amination enabled by ball-milling. (2019). Organic & Biomolecular Chemistry. Retrieved January 20, 2026, from [Link]

  • Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. (2021). MDPI. Retrieved January 20, 2026, from [Link]

  • Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. (2024). MDPI. Retrieved January 20, 2026, from [Link]

  • Selected quinoline derivatives with anti-inflammatory activity. (2023). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. (2022). ChemRxiv. Retrieved January 20, 2026, from [Link]

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. (2023). CoLab.
  • Lavkush Kumar Vishwakarma, Int. J. of Pharm. Sci., 2026, Vol 4, Issue 1, 1842-1849. (2026). International Journal of Pharmaceutical Sciences. Retrieved January 20, 2026, from [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019). MDPI. Retrieved January 20, 2026, from [Link]

  • Reactivity of Quinoline. (2020, October 26). YouTube. Retrieved January 20, 2026, from [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2023). PMC. Retrieved January 20, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,7-Dibromo-8-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4,7-Dibromo-8-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic compound. The information provided herein is based on established chemical principles and field-proven insights to ensure scientific integrity and reproducibility.

Synthetic Strategy Overview

The synthesis of 4,7-Dibromo-8-methylquinoline is a multi-step process that requires careful control of reaction conditions to achieve the desired product with good yield and purity. A plausible and efficient synthetic route involves the construction of the quinoline core via the Gould-Jacobs reaction, followed by a halogen exchange reaction to introduce the bromine at the 4-position.

The overall synthetic pathway can be visualized as follows:

Synthetic_Pathway A 3-Bromo-2-methylaniline C Anilinomethylenemalonate Intermediate A->C Condensation (Gould-Jacobs) B Diethyl ethoxymethylenemalonate B->C D 7-Bromo-8-methylquinolin-4-ol C->D Thermal Cyclization (Gould-Jacobs) E 4,7-Dibromo-8-methylquinoline D->E Halogen Exchange (e.g., PBr₃)

Figure 1: Proposed synthetic pathway for 4,7-Dibromo-8-methylquinoline.

This guide is structured in a question-and-answer format to directly address specific issues you may encounter at each stage of this synthesis.

Part 1: Gould-Jacobs Reaction for 7-Bromo-8-methylquinolin-4-ol Synthesis

The initial and crucial step is the construction of the quinoline ring system using the Gould-Jacobs reaction. This involves the condensation of 3-Bromo-2-methylaniline with diethyl ethoxymethylenemalonate, followed by thermal cyclization.

Troubleshooting Guide & FAQs

Question 1: I am getting a low yield of the anilinomethylenemalonate intermediate during the initial condensation. What could be the issue?

Answer:

Low yields in the initial condensation step of the Gould-Jacobs reaction are often attributed to several factors:

  • Incomplete Reaction: The condensation reaction, although typically straightforward, requires sufficient thermal energy and time for completion. Ensure the reaction is heated to the appropriate temperature (typically 100-140°C) for an adequate duration (1-2 hours)[1]. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the point of completion.

  • Purity of Starting Materials: Impurities in either the 3-Bromo-2-methylaniline or diethyl ethoxymethylenemalonate can interfere with the reaction. It is advisable to use freshly purified reagents. 3-Bromo-2-methylaniline can be purified by distillation or column chromatography.

  • Side Reactions: At elevated temperatures, the anilinomethylenemalonate intermediate can undergo undesired side reactions. It is important to control the temperature carefully during this step.

Question 2: The thermal cyclization to form 7-Bromo-8-methylquinolin-4-ol is not proceeding efficiently, resulting in a low yield or a complex mixture of products. How can I optimize this step?

Answer:

The thermal cyclization is often the most challenging step of the Gould-Jacobs reaction, requiring high temperatures (typically 240-260°C). Several factors can impact the efficiency of this step:

  • Insufficient Temperature: The 6-electron electrocyclization has a high activation energy barrier. The use of a high-boiling point solvent like Dowtherm A or diphenyl ether is essential to achieve the necessary temperature for cyclization.

  • Reaction Time: While high temperatures are necessary, prolonged heating can lead to degradation of the product[2]. The optimal reaction time is typically short (30-60 minutes). Again, monitoring by TLC is recommended to avoid product decomposition.

  • Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative side reactions at high temperatures.

Gould_Jacobs_Troubleshooting cluster_condensation Condensation Troubleshooting cluster_cyclization Cyclization Troubleshooting cluster_purification Purification Strategy Start Gould-Jacobs Reaction Issues LowCondensationYield Low Condensation Yield Start->LowCondensationYield LowCyclizationYield Low Cyclization Yield Start->LowCyclizationYield ImpureProduct Impure Product Start->ImpureProduct CheckTempTime Verify Temperature (100-140°C) & Time (1-2h) LowCondensationYield->CheckTempTime PurifyReagents Purify Starting Materials LowCondensationYield->PurifyReagents HighBoilingSolvent Use High-Boiling Solvent (e.g., Dowtherm A) LowCyclizationYield->HighBoilingSolvent OptimizeTime Optimize Reaction Time (30-60 min) LowCyclizationYield->OptimizeTime InertAtmosphere Use Inert Atmosphere LowCyclizationYield->InertAtmosphere Precipitation Precipitate with Hydrocarbon Solvent ImpureProduct->Precipitation TLC_Monitor_C Monitor by TLC CheckTempTime->TLC_Monitor_C Recrystallization Recrystallization Precipitation->Recrystallization ColumnChrom Column Chromatography Recrystallization->ColumnChrom

Figure 2: Troubleshooting workflow for the Gould-Jacobs reaction.
Experimental Protocol: Synthesis of 7-Bromo-8-methylquinolin-4-ol[3]
  • Condensation: In a reaction vessel, combine 3-Bromo-2-methylaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents). Heat the mixture to 110-120°C for 1-2 hours. The progress of the reaction should be monitored by TLC. Upon completion, remove the ethanol byproduct under reduced pressure. The crude anilinomethylenemalonate intermediate can often be used in the next step without further purification.

  • Thermal Cyclization: In a separate flask equipped with a reflux condenser and a nitrogen inlet, heat a high-boiling point solvent such as Dowtherm A to 250°C. Slowly add the crude anilinomethylenemalonate intermediate to the hot solvent. Maintain the temperature at 250-260°C for 30-60 minutes. Monitor the reaction by TLC.

  • Isolation: Once the reaction is complete, cool the mixture to room temperature. Add a hydrocarbon solvent like hexane or heptane to precipitate the product.

  • Purification: Collect the solid precipitate by filtration, wash with the hydrocarbon solvent, and dry to obtain crude 7-Bromo-8-methylquinolin-4-ol. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Part 2: Conversion of 7-Bromo-8-methylquinolin-4-ol to 4,7-Dibromo-8-methylquinoline

The second major step involves the conversion of the 4-hydroxyl group to a bromine atom. This is a halogen exchange reaction, and a common reagent for this transformation is phosphorus tribromide (PBr₃) or phosphorus oxybromide (POBr₃).

Troubleshooting Guide & FAQs

Question 3: The conversion of the 4-hydroxy group to a 4-bromo group is incomplete. How can I drive the reaction to completion?

Answer:

Incomplete conversion in this halogen exchange reaction can be due to several factors:

  • Reagent Activity: Phosphorus tribromide (PBr₃) is sensitive to moisture. Ensure you are using a fresh or properly stored bottle of the reagent. The reaction should be carried out under anhydrous conditions.

  • Insufficient Reagent: An excess of the brominating agent is often required to ensure complete conversion. A molar ratio of 1.5 to 2.0 equivalents of PBr₃ relative to the 4-hydroxyquinoline is a good starting point[3].

  • Reaction Temperature and Time: The reaction may require heating to proceed at a reasonable rate. Refluxing in a suitable solvent like N,N-dimethylformamide (DMF) or acetonitrile is common[3]. Monitor the reaction by TLC to determine the optimal reaction time.

Question 4: I am observing the formation of significant side products during the bromination of the 4-hydroxy group. What are these side products and how can I minimize their formation?

Answer:

The use of phosphorus halides can lead to undesired side reactions.

  • Phosphorylation: The hydroxyl group can react with the phosphorus reagent to form phosphate esters as byproducts. Using a controlled amount of the reagent and maintaining the reaction temperature can help minimize this.

  • Decomposition: At high temperatures, the quinoline ring can be susceptible to degradation. It is important to find the optimal balance between reaction temperature and time.

  • Work-up Issues: The work-up procedure is critical. Quenching the reaction mixture with ice and careful neutralization with a base (e.g., sodium bicarbonate or ammonia solution) is necessary to isolate the product in its free base form[3]. The 4-bromo group can be susceptible to hydrolysis back to the hydroxyl group if the work-up is not performed carefully.

Experimental Protocol: Synthesis of 4,7-Dibromo-8-methylquinoline[6]
  • Reaction Setup: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, dissolve 7-Bromo-8-methylquinolin-4-ol (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF).

  • Reagent Addition: Cool the solution in an ice bath. Slowly add phosphorus tribromide (PBr₃) (1.5 - 2.0 equivalents) dropwise via the dropping funnel.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (the temperature will depend on the solvent, if used). Monitor the reaction progress by TLC.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Isolation: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or dilute ammonium hydroxide until the pH is approximately 8-9. The product will precipitate out of the solution.

  • Purification: Collect the solid by filtration, wash thoroughly with water, and dry. The crude 4,7-Dibromo-8-methylquinoline can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethyl acetate and hexane) or by column chromatography on silica gel.

Part 3: Characterization and Purity Assessment

Accurate characterization of the intermediates and the final product is essential to confirm the success of the synthesis.

FAQs

Question 5: How can I confirm the identity and purity of 4,7-Dibromo-8-methylquinoline?

Answer:

A combination of spectroscopic techniques and physical property measurements should be used:

  • Mass Spectrometry (MS): Mass spectrometry will provide the molecular weight of the compound, and the isotopic pattern of the two bromine atoms will be a key diagnostic feature.

  • Melting Point: A sharp melting point is indicative of a pure compound.

Quantitative Data Summary for Intermediates

IntermediateMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Melting Point (°C)
3-Bromo-2-methylanilineC₇H₈BrN186.0590-9529-31
7-Bromo-8-methylquinolin-4-olC₁₀H₈BrNO238.08High>250

References

  • 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. High resolution ma - Figshare. (n.d.). Retrieved January 20, 2026, from [Link]

  • Gould-Jacobs Reaction. (n.d.). Retrieved January 20, 2026, from [Link]

  • Gould–Jacobs reaction - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]

  • Gould-Jacobs Reaction. (n.d.). Retrieved January 20, 2026, from [Link]

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC - NIH. (n.d.). Retrieved January 20, 2026, from [Link]

  • 1H, 13C{1H} NMR and Mass spectra of compounds 4, 6, 8 and 11. (n.d.). Retrieved January 20, 2026, from [Link]

  • 1 H (a) and 13 C NMR spectra of 4 (b). - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

  • Synthesis of 6-bromo-4-hydroxyquinoline - PrepChem.com. (n.d.). Retrieved January 20, 2026, from [Link]

  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles - ACG Publications. (2016). Retrieved January 20, 2026, from [Link]

  • AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. (n.d.). Retrieved January 20, 2026, from [Link]

Sources

Technical Support Center: Optimizing Regioselectivity in the Bromination of 8-Methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic and medicinal chemists. This guide provides in-depth troubleshooting advice and answers to frequently asked questions concerning the regioselective bromination of 8-methylquinoline. As Senior Application Scientists, we have designed this resource to move beyond simple protocols, focusing on the mechanistic rationale behind experimental choices to empower you to solve challenges in your own laboratory settings.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the reaction's behavior, providing the core knowledge needed to troubleshoot effectively.

Q1: Why is the bromination of 8-methylquinoline challenging in terms of regioselectivity?

A: The regiochemical outcome of electrophilic aromatic substitution (EAS) on 8-methylquinoline is a delicate balance of competing electronic and steric effects.

  • The Quinoline Nucleus: In the strongly acidic media often used for bromination, the quinoline nitrogen is protonated. This makes the entire heterocyclic (pyridine) ring strongly electron-deficient and deactivates it towards electrophilic attack. Consequently, substitution occurs exclusively on the carbocyclic (benzene) ring.[1]

  • The 8-Methyl Group: The methyl group at the C-8 position is an electron-donating group (EDG). It activates the ring towards EAS and is an ortho, para-director.[2] Relative to C-8, the para-position is C-5, and the ortho-position is C-7. Both sites are therefore electronically activated for bromination.

This dual activation of both the C-5 and C-7 positions is the primary reason why achieving high selectivity for a single isomer can be difficult, often resulting in product mixtures.

Q2: Which factors have the most significant impact on the final isomer ratio (5-bromo vs. 7-bromo)?

A: Several interdependent parameters control the regioselectivity. The most critical are:

  • Choice of Brominating Agent: Milder reagents like N-Bromosuccinimide (NBS) can offer different selectivity compared to the more aggressive molecular bromine (Br₂). NBS, particularly in non-polar solvents and with a radical initiator, can also promote benzylic bromination at the methyl group, a potential side reaction to be aware of.[3][4]

  • Reaction Solvent and Acidity: The solvent system, especially the use of strong acids like concentrated sulfuric acid (H₂SO₄), dictates the state of the quinoline substrate (protonated vs. free base) and the nature of the active brominating electrophile.

  • Temperature: Reaction temperature affects the reaction kinetics. Often, lower temperatures can enhance selectivity by better differentiating the activation energies for the pathways leading to the different isomers.

  • Stoichiometry: The molar ratio of the brominating agent to the substrate is crucial for preventing over-bromination, which can lead to the formation of 5,7-dibromo-8-methylquinoline.

Q3: What is the mechanistic difference between using Br₂ in H₂SO₄ versus using NBS?

A: Both reagents deliver an electrophilic bromine, but the active electrophile and reaction environment differ significantly.

  • Br₂ in H₂SO₄: In this system, sulfuric acid protonates the quinoline nitrogen, deactivating the pyridine ring. It also polarizes the Br-Br bond, potentially with the help of a Lewis acid catalyst (like Ag₂SO₄, which removes bromide to generate a potent Br⁺ source), creating a highly reactive electrophile.[5] This aggressive system is effective but can sometimes lead to lower selectivity.

  • N-Bromosuccinimide (NBS): NBS is a solid reagent that provides a slow, low-concentration source of bromine in solution. It is considered a milder and more selective brominating agent for electron-rich aromatic compounds.[3] In electrophilic aromatic substitution, NBS can be activated by a proton source to deliver the electrophilic bromine. Its milder nature often allows for better control, especially on activated systems, reducing the risk of polybromination.

Troubleshooting Guide: Common Experimental Issues

This section is structured to provide direct solutions to specific problems you may encounter during your experiments.

Problem 1: My reaction yields a mixture of 5-bromo- and 7-bromo-8-methylquinoline with poor selectivity.

  • Possible Cause: The reaction conditions are not optimized to favor one isomer over the other. The activation energies for attack at the C-5 and C-7 positions are likely too similar under your current setup.

  • Solution Strategy:

    • Lower the Temperature: Decrease the reaction temperature significantly. For instance, if you are running the reaction at room temperature, try cooling it to 0 °C or even -20 °C. Lower temperatures will amplify small differences in activation energy, favoring the kinetic product.

    • Change the Solvent System: The polarity of the solvent can influence the stability of the reaction intermediates (the sigma complexes). Experiment with different solvents, such as switching from dichloromethane (CH₂Cl₂) to a less polar solvent like carbon tetrachloride (CCl₄) or a more polar one like acetonitrile, to see how it impacts the isomer ratio.

    • Employ a Bulky Brominating Agent: While less common, using a sterically hindered source of electrophilic bromine could potentially favor attack at the less hindered C-5 position over the C-7 position, which is flanked by the C-8 methyl group.

    • Consider a Lewis Acid Catalyst: The addition of a specific Lewis acid can alter the nature of the electrophile and may favor the formation of one isomer. For example, the use of Ag₂SO₄ with Br₂ in sulfuric acid is reported to selectively yield the 5-bromo isomer.[5]

Problem 2: I am observing a significant amount of 5,7-dibromo-8-methylquinoline in my product mixture.

  • Possible Cause: The reaction conditions are too harsh, or there is an excess of the brominating agent. The mono-brominated product is still activated enough to undergo a second bromination.

  • Solution Strategy:

    • Control Stoichiometry Precisely: This is the most critical factor. Use exactly 1.0 equivalent of your brominating agent. For highly sensitive substrates, you might even consider using a slight deficit (e.g., 0.95 equivalents) to ensure all the brominating agent is consumed before significant di-bromination occurs.

    • Use Slow Addition: Add the brominating agent (e.g., a solution of Br₂ in the reaction solvent) dropwise to the solution of 8-methylquinoline over an extended period. This maintains a low instantaneous concentration of the electrophile, favoring mono-substitution.

    • Switch to a Milder Reagent: Replace molecular bromine (Br₂) with N-Bromosuccinimide (NBS). NBS is generally less prone to causing polyhalogenation on activated rings.

    • Reduce Reaction Time and Temperature: Monitor the reaction closely using Thin Layer Chromatography (TLC). As soon as the starting material is consumed, quench the reaction immediately to prevent the subsequent bromination of the product. Running the reaction at a lower temperature will also slow down the second bromination step.

Problem 3: The reaction is very slow or does not proceed to completion.

  • Possible Cause: The reaction conditions are not activating enough to overcome the deactivating effect of the protonated quinoline ring.

  • Solution Strategy:

    • Increase Temperature: If selectivity is not an issue, gradually increasing the reaction temperature can provide the necessary activation energy.

    • Use a More Potent Brominating System: If using NBS, the addition of a catalytic amount of a strong acid (like H₂SO₄ or silica gel) can help activate the NBS. If using Br₂, ensure your solvent is appropriate; for instance, a non-coordinating solvent like CH₂Cl₂ is often better than a coordinating one that might interact with the electrophile.

    • Check Reagent Quality: N-Bromosuccinimide can decompose over time. Ensure you are using a fresh, pure batch. Impure NBS may appear yellow and can give unreliable results.[3] Molecular bromine should be handled with care to avoid moisture contamination.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for addressing common issues in the bromination of 8-methylquinoline.

G start Start: Bromination of 8-Methylquinoline problem problem start->problem Analyze Crude Product cause cause problem->cause Issue: Poor Regioselectivity (5- & 7- Isomers) success Success: Desired Product problem->success Desired Outcome cause2 Possible Cause: Excess Bromine / Harsh Conditions problem->cause2 Issue: Di-bromination (5,7-dibromo) cause3 Possible Cause: Insufficient Activation problem->cause3 Issue: No / Slow Reaction solution solution cause->solution Possible Cause: Conditions not selective solution->start Action: 1. Lower Temperature 2. Change Solvent 3. Add Ag₂SO₄ solution2 Action: 1. Use 1.0 eq. Reagent 2. Slow Addition 3. Use NBS instead of Br₂ 4. Lower Temperature cause2->solution2 solution2->start solution3 Action: 1. Increase Temperature 2. Add Acid Catalyst 3. Check Reagent Purity cause3->solution3 solution3->start

Caption: A troubleshooting decision tree for optimizing the bromination of 8-methylquinoline.

Optimized Experimental Protocols

The following protocols are provided as validated starting points for achieving specific regiochemical outcomes. Safety Precaution: These reactions involve strong acids and corrosive bromine. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Protocol 1: Selective Synthesis of 5-Bromo-8-methylquinoline

This protocol is adapted from established methods that favor the formation of the C-5 isomer through the use of a silver salt catalyst.[5]

Materials:

  • 8-Methylquinoline

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Silver Sulfate (Ag₂SO₄)

  • Molecular Bromine (Br₂)

  • Ice

  • Saturated Sodium Carbonate (Na₂CO₃) solution

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve 8-methylquinoline (1.0 eq) in concentrated H₂SO₄ at 0 °C (ice bath).

  • Add silver sulfate (Ag₂SO₄, 1.5 eq) to the stirred solution.

  • Slowly add molecular bromine (Br₂, 1.0 eq) dropwise via the addition funnel, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 5 hours. Monitor the reaction progress by TLC (e.g., using a 9:1 Hexane:EtOAc mobile phase) after careful quenching and workup of a small aliquot.

  • Once the reaction is complete, carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.

  • Filter to remove any precipitate.

  • Slowly neutralize the filtrate by adding saturated aqueous Na₂CO₃ solution until the pH is > 7. Be cautious as this is an exothermic process with gas evolution.

  • Extract the aqueous phase with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by column chromatography or recrystallization to obtain pure 5-bromo-8-methylquinoline.

Data Summary: Influence of Conditions on Regioselectivity

The following table summarizes expected outcomes based on different reaction conditions, synthesized from literature reports.[6]

Brominating Agent (eq.)SolventAdditiveTemperatureMajor Product(s)Key Considerations
Br₂ (1.0)conc. H₂SO₄Ag₂SO₄ (1.5)0 °C → RT5-Bromo-8-methylquinoline Favors C-5 substitution with high selectivity.[5]
Br₂ (1.1)CH₂Cl₂NoneRoom TempMixture of 5- and 7-bromo isomersA standard condition often resulting in poor selectivity.
NBS (1.0)CH₃CNNone60 °C5-Bromo isomer often favoredMilder conditions, reduces risk of di-bromination.[7]
Br₂ (>2.0)CH₂Cl₂ or H₂SO₄NoneRoom Temp5,7-Dibromo-8-methylquinoline Excess bromine drives the reaction to di-substitution.
Mechanistic Visualization: Electrophilic Attack

The preference for attack at C-5 and C-7 can be rationalized by examining the stability of the Wheland intermediate (sigma complex) formed during the reaction.

G cluster_0 Electrophilic Attack on 8-Methylquinoline Start 8-Methylquinoline + Br⁺ C5_Attack Attack at C-5 Start->C5_Attack C7_Attack Attack at C-7 Start->C7_Attack Sigma_C5 σ-complex (C-5) (More Stable) C5_Attack->Sigma_C5 Sigma_C7 σ-complex (C-7) (Less Stable) C7_Attack->Sigma_C7 Product_5 5-Bromo-8-methylquinoline (Often Major Product) Sigma_C5->Product_5 -H⁺ Product_7 7-Bromo-8-methylquinoline (Often Minor Product) Sigma_C7->Product_7 -H⁺

Caption: Simplified mechanism showing the two primary pathways for electrophilic bromination.

References
  • BenchChem. (2025). Synthesis of 7-Bromo-4-chloro-8-methylquinoline: A Technical Guide.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline.
  • Yang, R., et al. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Publishing.
  • ChemicalBook. (2025). 5-BROMO-8-METHYL-QUINOLINE Synthesis.
  • BenchChem. (2025). Application Notes and Protocols: 7-Bromo-4-chloro-8-methylquinoline in the Synthesis of Anticancer Agents.
  • BenchChem. (2025). A Comparative Guide to the Synthesis of 5-Bromo-8-methoxy-2-methylquinoline.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • Larock, R. C., & Doty, M. J. (1995). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry.
  • ChemicalBook. (n.d.). 5-Bromo-8-methylquinoxaline synthesis.
  • BenchChem. (2025).
  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • Reactions of Quinoline. (2020). YouTube.
  • BenchChem. (2025).
  • Wikipedia. (n.d.). N-Bromosuccinimide.
  • Wikipedia. (n.d.).
  • Common Organic Chemistry. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols: N-Bromosuccinimide (NBS)

Sources

Technical Support Center: Troubleshooting Side Products in the Synthesis of 4,7-Dibromo-8-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize the synthesis of 4,7-Dibromo-8-methylquinoline. The bromination of the 8-methylquinoline scaffold is a nuanced process where control over regioselectivity is paramount. Uncontrolled reaction conditions frequently lead to a complex mixture of impurities that can be challenging to separate, impacting yield and downstream applications.

This document provides in-depth, field-proven insights into the common side products encountered during this synthesis, their mechanisms of formation, and robust protocols for their identification, mitigation, and removal.

Section 1: The Synthetic Landscape: Reaction Pathways and Mechanistic Insights

The synthesis of 4,7-Dibromo-8-methylquinoline is typically achieved via the direct bromination of 8-methylquinoline. The quinoline ring system presents a complex challenge for electrophilic aromatic substitution. The pyridine ring is electron-deficient and generally resistant to electrophilic attack, while the benzene ring is more reactive.[1] The 8-methyl group is an electron-donating group (EDG), which activates the benzene ring and directs incoming electrophiles to the ortho (position 7) and para (position 5) positions.

However, the reaction is not always straightforward. The formation of multiple isomers and over-brominated species is a common outcome, driven by subtle variations in reaction conditions.[2] Understanding the potential reaction pathways is the first step toward troubleshooting and optimization.

SynthesisPathways Start 8-Methylquinoline MonoBromo7 7-Bromo-8-methylquinoline (Intermediate) Start->MonoBromo7 Br₂ (1 equiv) Controlled Temp. SideProduct57 5,7-Dibromo-8-methylquinoline (Isomeric Side Product) Start->SideProduct57 Br₂ (>2 equiv) High Temp / Long Time SideProductRadical 8-(Bromomethyl) Derivatives (Radical Side Product) Start->SideProductRadical NBS, Light/Initiator (Incorrect Conditions) Target 4,7-Dibromo-8-methylquinoline (Desired Product) OverBrominated Tri/Poly-brominated Species (Over-bromination) Target->OverBrominated Excess Br₂ MonoBromo7->Target Br₂ (1+ equiv) Specific Conditions MonoBromo7->SideProduct57 Excess Br₂

Caption: Reaction pathways in the synthesis of 4,7-Dibromo-8-methylquinoline.

Section 2: Frequently Asked Questions (FAQs)

Q1: My reaction yielded a complex mixture of brominated products instead of clean 4,7-Dibromo-8-methylquinoline. What is the most likely cause?

A1: This is the most common issue and typically stems from a lack of control over the reaction's stoichiometry and temperature. The 8-methyl group strongly activates the ring, making it susceptible to multiple brominations.[2] Using even a slight excess of the brominating agent (like molecular bromine) or allowing the reaction temperature to rise can lead to the formation of the highly stable 5,7-dibromo isomer and other poly-brominated species.

Q2: I've isolated an impurity with the identical mass as my target product. How do I identify it and what is it likely to be?

A2: An impurity with the same mass is almost certainly an isomer. In this synthesis, the most probable isomeric side product is 5,7-Dibromo-8-methylquinoline . The electronic and steric environment of the 8-methylquinoline ring allows for bromination at both the 5 and 7 positions. This isomer can be distinguished from the desired 4,7-dibromo product using ¹H NMR spectroscopy by analyzing the coupling patterns of the aromatic protons. Column chromatography with a low-polarity solvent system is typically effective for separation.

Q3: My NMR spectrum shows unexpected signals around 4.5 ppm, and my mass spectrum indicates the addition of bromine. What happened?

A3: The presence of a signal in the 4.5-5.0 ppm range is characteristic of a benzylic bromide (-CH₂Br). This indicates that you have experienced radical side-chain bromination on the 8-methyl group. This typically occurs when using N-Bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN) or upon exposure to UV light, conditions which favor radical mechanisms over electrophilic aromatic substitution.

Q4: What is the most effective way to purify the crude 4,7-Dibromo-8-methylquinoline?

A4: A multi-step purification strategy is recommended.

  • Aqueous Workup: First, wash the crude reaction mixture with a solution of sodium bisulfite or sodium thiosulfate to quench any unreacted bromine. Follow this with a wash using a mild base like sodium bicarbonate to remove any HBr formed during the reaction.

  • Column Chromatography: This is essential for separating the desired product from isomeric and over-brominated side products. A silica gel column using a gradient elution with a hexane/ethyl acetate or hexane/dichloromethane solvent system is highly effective.

  • Recrystallization: For obtaining a highly pure, crystalline product, recrystallization from a solvent system like ethanol/water or heptane/ethyl acetate is the final step.

Section 3: Troubleshooting Guide: Identification and Mitigation of Key Side Products

This section provides a detailed breakdown of the most common impurities, their causes, and specific protocols to prevent their formation.

Issue 1: Formation of 5,7-Dibromo-8-methylquinoline (Isomeric Impurity)
  • Plausible Cause: The 8-methyl group activates both the C5 (para) and C7 (ortho) positions. Under conditions of high reactivity (excess bromine, elevated temperature, prolonged reaction times), the formation of the thermodynamically stable 5,7-dibromo isomer becomes significant.[2]

  • Identification:

    • TLC: The 5,7-dibromo isomer often has a slightly different Rƒ value than the 4,7-dibromo product. It is crucial to use a solvent system that provides good separation (e.g., 95:5 Hexane:EtOAc) to visualize both spots.

    • ¹H NMR: The aromatic region of the NMR spectrum will show a different set of signals and coupling constants compared to the target compound due to the different substitution pattern.

  • Mitigation Strategy & Protocol:

    • Strict Stoichiometric Control: Carefully measure the brominating agent. Begin with 2.0 equivalents of Br₂ relative to 8-methylquinoline. Avoid any excess.

    • Temperature Management: Maintain a low reaction temperature. Cool the reaction vessel to 0 °C in an ice bath before the dropwise addition of bromine. Do not allow the internal temperature to rise above 5-10 °C during the addition.

    • Slow Addition: Add the bromine solution dropwise over a period of 1-2 hours using an addition funnel. This prevents localized areas of high bromine concentration.

    • Reaction Monitoring: Monitor the reaction progress diligently by TLC every 30 minutes. Once the starting material is consumed and the desired product spot is maximized, quench the reaction immediately.

Issue 2: Presence of Mono-brominated Intermediates (Incomplete Reaction)
  • Plausible Cause: This occurs due to insufficient brominating agent, a reaction time that is too short, or a temperature that is too low to drive the reaction to completion. The primary species will be 7-Bromo-8-methylquinoline and 5-Bromo-8-methylquinoline.

  • Identification:

    • TLC: Spots corresponding to the mono-brominated species will have a higher Rƒ value than the di-brominated products.

    • Mass Spectrometry: The mass spectrum of the crude mixture will show significant peaks corresponding to the molecular weight of the mono-brominated compounds.

  • Mitigation Strategy & Protocol:

    • Ensure Sufficient Reagent: Use a slight excess (2.1-2.2 equivalents) of the brominating agent if TLC shows a persistent presence of starting material and mono-bromo intermediates after a reasonable time.

    • Increase Reaction Time: After the initial addition of bromine, allow the reaction to stir at 0-5 °C for an additional 2-4 hours, or until TLC analysis confirms the disappearance of the intermediates.

    • Controlled Temperature Increase: If the reaction stalls at low temperatures, consider allowing it to warm slowly to room temperature while continuing to monitor by TLC.

Issue 3: Formation of 8-(Bromomethyl) Derivatives (Side-Chain Bromination)
  • Plausible Cause: This is a clear indication that the reaction proceeded via a radical pathway instead of the desired electrophilic pathway. This is almost always caused by using the wrong brominating agent/conditions, such as NBS with a radical initiator or exposure to UV light.

  • Identification:

    • ¹H NMR: A characteristic singlet or doublet appearing around 4.5-5.0 ppm is the definitive sign of a -CH₂Br group.

    • Mass Spectrometry: The mass will correspond to the addition of bromine to the parent quinoline, but the fragmentation pattern may differ.

  • Mitigation Strategy & Protocol:

    • Use the Correct Reagents for EAS: For electrophilic aromatic substitution (EAS), use molecular bromine (Br₂) in a suitable solvent like acetic acid, CCl₄, or CH₂Cl₂.

    • Avoid Radical Conditions: Ensure the reaction is run in the dark, wrapping the flask in aluminum foil to prevent photo-initiation of radical reactions. Do not use NBS unless you are specifically targeting the methyl group.

Section 4: Recommended Analytical and Purification Protocols

Protocol 4.1: TLC Monitoring of the Reaction
  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: 9:1 Hexane:Ethyl Acetate. This system typically provides good separation between the starting material, mono-brominated, and di-brominated species.

  • Visualization: UV light (254 nm). The spots can also be visualized using an iodine chamber if they are not UV-active.

  • Procedure:

    • Using a capillary tube, spot the starting material, a co-spot (starting material + reaction mixture), and the reaction mixture on the TLC plate.

    • Develop the plate in the mobile phase.

    • Analyze the plate under UV light to determine the consumption of starting material and the formation of products.

Protocol 4.2: Column Chromatography Purification

ChromatographyWorkflow Start Crude Product (Post-Workup) Load Adsorb on Silica Gel Start->Load Pack Pack Column with Silica in Hexane Load->Pack Elute1 Elute with 100% Hexane (Removes non-polar impurities) Pack->Elute1 Elute2 Gradient Elution: Hexane -> 98:2 Hexane:EtOAc Elute1->Elute2 Collect Collect Fractions (Monitor by TLC) Elute2->Collect Combine Combine Pure Fractions of 4,7-Dibromo-8-methylquinoline Collect->Combine Evaporate Evaporate Solvent Combine->Evaporate PureProduct Pure Product Evaporate->PureProduct

Caption: Workflow for column chromatography purification.

  • Slurry Preparation: Deactivate silica gel with 1% triethylamine in the eluent to prevent streaking. Pack the column using a slurry of silica gel in 100% hexane.

  • Loading: Adsorb the crude product onto a small amount of silica gel. Once dry, carefully add it to the top of the packed column.

  • Elution: Begin eluting with 100% hexane. Gradually increase the polarity by adding ethyl acetate (e.g., from 1% to 5% ethyl acetate in hexane). The less polar 5,7-dibromo isomer will typically elute before the desired 4,7-dibromo product.

  • Fraction Collection: Collect fractions and analyze each one by TLC to identify those containing the pure desired product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Section 5: Data Summary for Key Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Common Side Product?Key Distinguishing Feature
8-MethylquinolineC₁₀H₉N143.19Starting MaterialUnsubstituted aromatic signals
7-Bromo-8-methylquinolineC₁₀H₈BrN222.08Yes (Intermediate)Mass peak at m/z 222/224
5-Bromo-8-methylquinolineC₁₀H₈BrN222.08Yes (Intermediate)Mass peak at m/z 222/224
4,7-Dibromo-8-methylquinoline C₁₀H₇Br₂N 300.98 Target Product Unique NMR pattern; Mass peak at m/z 300/302/304
5,7-Dibromo-8-methylquinolineC₁₀H₇Br₂N300.98Yes (Isomer)Different NMR pattern; Same mass as target
8-(Bromomethyl)quinolineC₁₀H₈BrN222.08Yes (Radical)¹H NMR signal ~4.5-5.0 ppm

References

  • PrepChem. (n.d.). Synthesis of 8-methylquinoline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 8-Bromo-2-methylquinoline. PubChem. Retrieved from [Link]

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Retrieved from [Link]

  • ResearchGate. (2016). (PDF) Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Retrieved from [Link]

  • ResearchGate. (n.d.). Bromination of 8-substituted quinolines. Reagents and conditions. Retrieved from [Link]

  • GTI Laboratory Supplies. (n.d.). 8-Methylquinoline, =>97%, for synthesis, Organic®. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC. Retrieved from [Link]

Sources

Technical Support Center: Purification of 4,7-Dibromo-8-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 4,7-Dibromo-8-methylquinoline. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile quinoline building block. The inherent challenges in synthesizing halogenated heterocycles often lead to complex crude mixtures, making robust purification strategies essential for obtaining high-purity material.

This guide provides field-proven insights, detailed protocols, and systematic troubleshooting workflows to help you navigate the common hurdles encountered during the purification of 4,7-Dibromo-8-methylquinoline.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when purifying crude 4,7-Dibromo-8-methylquinoline?

A1: The impurity profile is highly dependent on the synthetic route. However, for syntheses involving the direct bromination of 8-methylquinoline, the most prevalent impurities are typically:

  • Starting Material: Unreacted 8-methylquinoline.

  • Mono-brominated Intermediates: Regioisomers such as 4-bromo-8-methylquinoline or 7-bromo-8-methylquinoline.

  • Over-brominated Byproducts: Tri-bromo or even tetra-bromo species can form if the reaction conditions are not carefully controlled. The presence of the electron-donating methyl group can activate the quinoline ring, making it susceptible to multiple brominations.

  • Degradation Products: Dark, tar-like substances may form, especially if the reaction was conducted at elevated temperatures for extended periods.

Q2: What is a good starting point for a solvent system for thin-layer chromatography (TLC) analysis?

A2: A standard and effective starting point for TLC analysis is a mixture of a nonpolar and a moderately polar solvent.

  • Recommended System: 20-30% Ethyl Acetate in Hexane.

  • Causality: 4,7-Dibromo-8-methylquinoline is a relatively nonpolar molecule due to the two bromine atoms and the quinoline core. This solvent system provides good initial separation from both more polar impurities (which will have a lower Rf) and less polar impurities (higher Rf). You can adjust the ratio to achieve an Rf value of approximately 0.3-0.4 for the desired product, which is ideal for translating to a column chromatography method.[1]

Q3: Can I use recrystallization as the sole purification method?

A3: While recrystallization is a powerful technique for achieving high purity, it is often insufficient as a standalone method for crude 4,7-Dibromo-8-methylquinoline, especially if the crude material is less than 85-90% pure.

  • Expert Insight: Recrystallization is most effective at removing small amounts of impurities with different solubility profiles. If your crude product contains significant amounts of structurally similar impurities, such as other brominated quinolines, they may co-crystallize with your product. It is highly recommended to first perform column chromatography to remove the bulk of these impurities and then use recrystallization as a final polishing step to achieve analytical purity.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during your experiments, providing a logical framework for diagnosis and resolution.

Problem 1: Poor Separation During Column Chromatography

You observe streaking on the column, or your collected fractions are all mixtures of your product and a persistent impurity.

Possible Cause Explanation & Validation Recommended Solution
Inappropriate Solvent System The polarity of your eluent is either too high (causing all compounds to elute quickly together) or too low (causing poor mobility and band broadening). Validation: Check your TLC. The ideal solvent system should give your product an Rf of ~0.3 and show clear separation from major impurities.Systematically screen solvent systems using TLC. Good alternatives to Ethyl Acetate/Hexane include Dichloromethane/Hexane or Toluene/Ethyl Acetate. A shallow gradient (e.g., 5% to 25% Ethyl Acetate in Hexane over 10-15 column volumes) is often more effective than an isocratic elution for separating closely related compounds.[1]
Column Overloading Too much crude material was loaded onto the column relative to the amount of stationary phase (silica gel). This saturates the stationary phase, preventing proper partitioning and leading to broad, overlapping bands.A general rule of thumb is to use a mass ratio of at least 30:1 to 50:1 of silica gel to crude material. For difficult separations, this ratio should be increased to 100:1 or more.
Sample Insolubility at Loading The crude product precipitated when loaded onto the column. This causes the compound to streak down the column rather than eluting in a clean band.Dissolve the crude material in a minimal amount of a strong solvent (like dichloromethane) and then adsorb it onto a small amount of silica gel. Dry this silica completely to a free-flowing powder and load the powder onto the top of the column bed ("dry loading"). This ensures the compound is introduced to the mobile phase in a concentrated, uniform band.
Co-eluting Impurity An impurity has a polarity that is nearly identical to your product in the chosen solvent system.If a gradient does not resolve the issue, consider changing the solvent system to exploit different intermolecular interactions. For example, switching from an Ethyl Acetate/Hexane system (H-bond acceptor) to a Dichloromethane/Hexane system (dipole-dipole interactions) can alter the elution order and improve separation.
Problem 2: Product Recovery is Low After Purification

You have successfully isolated pure fractions, but the final combined mass is significantly lower than expected.

Possible Cause Explanation & Validation Recommended Solution
Product is Insoluble in Eluent If the eluent is not polar enough, your product may remain strongly adsorbed to the silica gel and never elute from the column.After your main elution, flush the column with a highly polar solvent (e.g., 10% Methanol in Dichloromethane or 100% Ethyl Acetate) to wash out any remaining material. Analyze this flush to see if it contains your product.
Product Degradation on Silica Silica gel is slightly acidic and can cause degradation of acid-sensitive compounds, although this is less common for stable heterocycles like quinolines.If you suspect degradation, you can neutralize the silica gel by preparing the column slurry with an eluent containing a small amount of triethylamine (~0.5-1%). Alternatively, use a different stationary phase like alumina (neutral or basic).
Premature Crystallization (Recrystallization) The product crashed out of the hot recrystallization solution too quickly, trapping impurities and leading to losses during filtration of what appears to be pure material.Ensure you are using a minimal amount of hot solvent to fully dissolve the solid. Allow the solution to cool slowly and undisturbed to promote the formation of large, pure crystals. Seeding with a single pure crystal can aid this process.
Product is Too Soluble (Recrystallization) The chosen recrystallization solvent keeps the product in solution even at low temperatures.If the product is too soluble in one solvent (e.g., Dichloromethane), add a less polar "anti-solvent" (e.g., Hexane) dropwise to the warm solution until it just becomes cloudy. Re-heat to clarify and then allow to cool slowly. This two-solvent system is highly effective.
Visualized Workflows and Decision Trees

A logical approach is critical for efficient purification. The following diagrams illustrate a standard workflow and a troubleshooting path for column chromatography.

PurificationWorkflow cluster_prep Preparation cluster_separation Primary Separation cluster_final Final Purification & Isolation Crude Crude Product (Post-Workup) TLC TLC Analysis (Solvent Screen) Crude->TLC Analyze Column Silica Gel Column Chromatography TLC->Column Select Eluent Fractions Collect & Analyze Fractions by TLC Column->Fractions Elute Combine Combine Pure Fractions Fractions->Combine Evaporate Solvent Evaporation Combine->Evaporate Recrystallize Recrystallization (Optional Polishing) Evaporate->Recrystallize Final Pure Crystalline Product Evaporate->Final If Recrystallization is not needed Recrystallize->Final

Caption: General experimental workflow for the purification of 4,7-Dibromo-8-methylquinoline.

TroubleshootingTree cluster_causes Potential Causes cluster_solutions Solutions Start Problem: Poor Column Separation Cause1 Wrong Eluent Polarity? Start->Cause1 Cause2 Column Overloaded? Start->Cause2 Cause3 Co-eluting Impurity? Start->Cause3 Sol1 Re-optimize with TLC. Try a gradient elution. Cause1->Sol1 Sol2 Use more silica gel. (>50:1 ratio by mass) Cause2->Sol2 Sol3 Change solvent system. (e.g., Hex/DCM) Cause3->Sol3

Caption: Decision tree for troubleshooting poor column chromatography separation.

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol describes a standard procedure for purifying gram-scale quantities of crude 4,7-Dibromo-8-methylquinoline.

  • Preparation of the Column:

    • Select a glass column of appropriate size (e.g., for 1 g of crude material, a 40 mm diameter column is suitable).

    • Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand (~1 cm).

    • Prepare a slurry of silica gel (e.g., 50 g for 1 g of crude) in the initial, low-polarity eluent (e.g., 5% Ethyl Acetate in Hexane).

    • Pour the slurry into the column and use gentle air pressure to pack the bed, allowing excess solvent to drain until it is level with the top of the silica. Add another layer of sand on top.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product (~1 g) in a minimal volume of dichloromethane (DCM) or acetone.

    • Add 2-3 g of silica gel to this solution and evaporate the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.

    • Carefully add the silica-adsorbed sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column.

    • Begin elution with a low-polarity mobile phase (e.g., 5% EtOAc/Hexane) and collect fractions.

    • Gradually increase the polarity of the eluent (e.g., to 10%, 15%, 20% EtOAc) to elute the compounds. The exact gradient should be determined by prior TLC analysis.[2][3]

    • Monitor the fractions by TLC. Combine all fractions that contain only the pure product.

  • Isolation:

    • Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to yield the purified product.

Protocol 2: Recrystallization

This protocol is for the final purification of the product obtained from column chromatography.

  • Solvent Selection:

    • In small test tubes, test the solubility of a few milligrams of your product in various solvents (e.g., ethanol, isopropanol, acetonitrile, toluene) at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.[4] A two-solvent system (e.g., Ethanol/Water or Toluene/Hexane) is often effective.

  • Dissolution:

    • Place the chromatographed product in an Erlenmeyer flask.

    • Add the chosen solvent (e.g., hot ethanol) dropwise while heating and swirling until the solid is just fully dissolved. Avoid adding a large excess of solvent.

  • Crystallization:

    • Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this cooling period.

    • Once at room temperature, you can place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.

    • Dry the crystals under vacuum to obtain the final, high-purity 4,7-Dibromo-8-methylquinoline.

Expected Analytical Data

Verifying the purity and identity of your final product is a critical final step.

Analysis Type Expected Observations for 4,7-Dibromo-8-methylquinoline
Appearance Off-white to pale yellow solid.
¹H NMR The spectrum will show distinct signals in the aromatic region (approx. 7.5-9.0 ppm). Key signals would include singlets or doublets corresponding to the protons on the quinoline core, and a singlet for the methyl group protons (approx. 2.5-3.0 ppm). The exact shifts and coupling constants will depend on the solvent used.
¹³C NMR Expect to see 10 distinct carbon signals. The carbon attached to the methyl group will be in the aliphatic region (~15-25 ppm), while the other nine will be in the aromatic region. Carbons bonded to bromine will be shifted upfield compared to their non-brominated counterparts.
Mass Spec (EI) The mass spectrum will show a prominent molecular ion peak cluster. Due to the natural isotopes of bromine (⁷⁹Br and ⁸¹Br), you will see three peaks for the molecular ion: M⁺•, [M+2]⁺•, and [M+4]⁺• in an approximate ratio of 1:2:1. For C₁₀H₇Br₂N, the expected masses would be around m/z 301, 303, and 305.
References
  • BenchChem. (2025).
  • ResearchGate. (n.d.). Bromination of 8-substituted quinolines.
  • BenchChem. (2025). How to avoid dibromination in quinoline synthesis. BenchChem Tech Support.
  • Genc, H., et al. (2024). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Molecules, 29(9), 2056. Available at: [Link]

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Organic Communications, 9(4), 82-93. Available at: [Link]

  • Sigma-Aldrich. (n.d.). Troubleshooting Purification Methods.
  • BenchChem. (2025). Preventing di-bromination in quinoline synthesis. BenchChem Tech Support.
  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Available at: [Link]

  • BenchChem. (2025). The Synthesis of 7-Bromo-4-chloro-8-methylquinoline: A Technical Guide to Key Intermediates and Experimental Protocols. BenchChem Tech Support.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline. BenchChem Tech Support.
  • Chemical Register. (n.d.). 4,7-Dibromo-8-methylquinoline (CAS No. 1189105-53-0) Suppliers.
  • BIOGEN Científica. (n.d.). 4,7-Dibromo-8-methylquinoline.
  • BenchChem. (2025). An In-depth Technical Guide to the Safety and Handling of 7-Bromo-4-chloro-8-methylquinoline. BenchChem Tech Support.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • BenchChem. (2025). Characterization of 3-Bromoquinoline: A Technical Guide Using NMR and Mass Spectrometry. BenchChem Tech Support.

Sources

Technical Support Center: Synthesis of 4,7-Dibromo-8-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are tackling the challenging synthesis of 4,7-Dibromo-8-methylquinoline. Poor yields in this synthesis often stem from fundamental challenges in controlling regioselectivity during halogenation and in the initial construction of the quinoline core.

This document moves beyond simple protocols to provide in-depth troubleshooting, mechanistic explanations, and optimized workflows to help you overcome common obstacles and achieve higher, more consistent yields.

Understanding the Synthetic Challenge

Direct, one-step bromination of 8-methylquinoline to produce the 4,7-dibromo isomer is not a feasible strategy. The quinoline ring system presents a complex electronic profile:

  • The benzene ring is activated towards electrophilic substitution.

  • The pyridine ring is deactivated towards electrophilic substitution due to the electron-withdrawing nature of the nitrogen atom.

Consequently, direct exposure of 8-methylquinoline to electrophilic bromine will almost exclusively yield bromination on the benzene ring, primarily at the C5 and C7 positions, resulting in a mixture of isomers that is difficult to separate.[1] Achieving substitution at the electron-deficient C4 position requires a more nuanced, multi-step approach.

This guide is structured around a robust and controllable synthetic pathway, broken down into key stages. For each stage, we will address common problems in a question-and-answer format.

Recommended Synthetic Pathway

The most reliable method for synthesizing 4,7-Dibromo-8-methylquinoline involves building the quinoline core with the C7-bromo substituent already in place, followed by a strategic conversion at the C4 position. This approach, adapted from the well-established Gould-Jacobs reaction, provides superior control over isomer formation.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Quinoline Core Formation (Gould-Jacobs) cluster_2 Step 3: Final Halogenation A 2-Methylaniline B 3-Bromo-2-methylaniline A->B Bromination C Diethyl ((3-bromo-2-methylphenyl) amino)methylene)malonate B->C Condensation with DEEM D 7-Bromo-8-methylquinolin-4-ol C->D Thermal Cyclization E 4,7-Dibromo-8-methylquinoline D->E Bromination of C4-ol

Caption: Recommended multi-step workflow for the synthesis of 4,7-Dibromo-8-methylquinoline.

Troubleshooting Guide & FAQs

This section addresses specific experimental issues you may encounter at each stage of the synthesis.

Part 1: Synthesis of the 3-Bromo-2-methylaniline Precursor

Question 1: My initial bromination of 2-methylaniline is giving me multiple products and a low yield of the desired 3-bromo isomer. What's going wrong?

Answer: This is a classic regioselectivity problem. The methyl group is an activating ortho-, para-director, and the amino group is a very strong activating ortho-, para-director. This leads to a complex product mixture, including 3-bromo, 5-bromo, and dibrominated species.

Root Causes & Solutions:

  • Over-activation by the Amino Group: The free -NH₂ group makes the ring too reactive for selective monobromination.

    • Expert Solution: You must protect the amino group as an acetanilide before bromination. The acetyl group is still an ortho-, para-director but is significantly less activating, which allows for much greater control. After bromination, the acetyl group can be easily removed by acid or base hydrolysis to give the desired 3-bromo-2-methylaniline.

  • Harsh Brominating Conditions: Using neat bromine (Br₂) can lead to over-bromination.

    • Expert Solution: Use a milder brominating agent like N-Bromosuccinimide (NBS) in a suitable solvent like DMF or CCl₄. NBS releases bromine slowly, keeping the concentration low and favoring monobromination.

Parameter Problematic Approach Recommended Protocol Rationale
Starting Material 2-Methylaniline2-MethylacetanilideReduces ring activation for controlled bromination.
Brominating Agent Liquid Bromine (Br₂)N-Bromosuccinimide (NBS)Slower, more selective reaction; easier to handle.
Solvent Acetic AcidDMF or CCl₄Provides better solubility and reaction control.
Temperature Room Temperature0 °C to Room TempLower temperature improves selectivity.
Part 2: Quinoline Core Formation (Gould-Jacobs Reaction)

Question 2: The thermal cyclization to form 7-Bromo-8-methylquinolin-4-ol is giving me a low yield and significant charring.

Answer: The thermal cyclization step is the most critical and highest-temperature step in this sequence. Low yields are typically due to either incomplete reaction or decomposition of the intermediate/product at excessive temperatures.

Root Causes & Solutions:

  • Incorrect Cyclization Temperature: The reaction requires a very high temperature (typically 240-260°C) to proceed efficiently. If the temperature is too low, the reaction will be incomplete. If it's too high or heating is uneven, you will get decomposition and charring.

    • Expert Solution: Use a high-boiling, thermally stable solvent like Dowtherm A or diphenyl ether. These solvents provide excellent heat transfer and precise temperature control. Use a heating mantle with a temperature controller and vigorous stirring to ensure even heat distribution.

  • Presence of Impurities: Impurities from the previous step can catalyze decomposition at high temperatures.

    • Expert Solution: While the intermediate from the condensation step can often be used crude, if you are experiencing significant charring, a quick purification via recrystallization or a silica plug before cyclization can dramatically improve the outcome.

G Start Low Cyclization Yield? Temp Is Temperature 240-260°C? Start->Temp Solvent Using High-Boiling Solvent? (e.g., Dowtherm A) Temp->Solvent Yes BadYield1 Action: Increase Temp & Use Proper Solvent Temp->BadYield1 No Purity Is Intermediate Pure? Solvent->Purity Yes Solvent->BadYield1 No GoodYield High Yield Expected Purity->GoodYield Yes BadYield2 Action: Purify Intermediate Before Cyclization Purity->BadYield2 No

Caption: Troubleshooting decision tree for the thermal cyclization step.

Part 3: Final Halogenation at C4

Question 3: I am struggling to convert the 7-Bromo-8-methylquinolin-4-ol into the final 4,7-dibromo product. The reaction is either incomplete or destroys the molecule.

Answer: This transformation, converting a hydroxyl group on an electron-deficient ring to a bromide, requires potent halogenating agents. The key is to use a reagent that is strong enough to effect the conversion without being so harsh that it causes widespread decomposition. This is analogous to the common conversion of a 4-hydroxyquinoline to a 4-chloroquinoline using POCl₃.

Root Causes & Solutions:

  • Incorrect Brominating Agent: Simple sources of bromide (like HBr) are not sufficient. You need a phosphorus-based brominating agent.

    • Expert Solution: The reagent of choice is phosphorus oxybromide (POBr₃). If POBr₃ is not available, it can often be generated in situ. An excess of the reagent is typically required to drive the reaction to completion. Phosphorus pentabromide (PBr₅) is an alternative.

  • Reaction Temperature and Time: These reactions often require heat to proceed but can decompose with prolonged heating.

    • Expert Solution: Heat the mixture to reflux (the exact temperature will depend on the reagent used) and monitor the reaction closely by TLC. As soon as the starting material is consumed, the reaction should be stopped and worked up immediately. A typical reaction time is 2-4 hours.

  • Workup Procedure: The workup for these potent halogenating agents is highly exothermic and must be done with extreme care.

    • Expert Solution: After the reaction is complete, cool the mixture to room temperature and then pour it very slowly and in small portions onto a large amount of crushed ice with vigorous stirring. This will quench the excess phosphorus reagent. The product can then be isolated by neutralizing the acidic solution and filtering the resulting precipitate.

Parameter Problematic Approach Recommended Protocol Rationale
Reagent HBr, NaBrPhosphorus Oxybromide (POBr₃) or PBr₅Provides the necessary reactivity to displace the hydroxyl group.
Stoichiometry Catalytic Amount5-10 EquivalentsDrives the equilibrium towards the product.
Workup Adding water directlyPouring reaction mixture onto crushed iceSafely quenches the highly reactive phosphorus reagent.

Detailed Experimental Protocols

Protocol 1: Synthesis of 7-Bromo-8-methylquinolin-4-ol (Steps 1 & 2)
  • Protection: Acetylate 2-methylaniline using acetic anhydride to form 2-methylacetanilide.

  • Bromination: Dissolve 2-methylacetanilide in DMF. Cool to 0°C and add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise. Stir for 4-6 hours, allowing the reaction to slowly warm to room temperature. Quench with water and filter the crude product.

  • Deprotection: Hydrolyze the bromo-acetanilide intermediate using aqueous HCl under reflux to yield 3-Bromo-2-methylaniline.

  • Condensation: Mix 3-Bromo-2-methylaniline (1.0 eq.) with diethyl ethoxymethylenemalonate (1.1 eq.). Heat the mixture at 110-120°C for 2 hours. Remove the ethanol byproduct under reduced pressure. The crude product can be used directly.

  • Cyclization: Add the crude intermediate from the previous step to Dowtherm A. Heat the mixture to 250°C with vigorous stirring for 30-60 minutes. Monitor by TLC. Once complete, cool the mixture and add hexane to precipitate the product. Filter the solid, wash with hexane, and dry to obtain 7-Bromo-8-methylquinolin-4-ol.

Protocol 2: Synthesis of 4,7-Dibromo-8-methylquinoline (Step 3)

Safety Note: This procedure should be performed in a well-ventilated fume hood. Phosphorus oxybromide is corrosive and reacts violently with water.

  • Reaction Setup: In a flask equipped with a reflux condenser and a drying tube, carefully add 7-Bromo-8-methylquinolin-4-ol (1.0 eq.) to an excess of phosphorus oxybromide (POBr₃) (5-10 eq.).

  • Heating: Heat the mixture to reflux (approx. 110-120°C) for 2-4 hours. Monitor the reaction by TLC until the starting material is fully consumed.

  • Quenching: Cool the reaction mixture to room temperature. In a separate large beaker, prepare a slurry of crushed ice. Slowly and carefully , pour the reaction mixture onto the crushed ice with vigorous stirring. This step is highly exothermic.

  • Isolation: Neutralize the acidic solution by the slow addition of a base (e.g., solid sodium carbonate or aqueous ammonium hydroxide) until the pH is ~8-9.

  • Purification: Filter the resulting precipitate, wash thoroughly with water, and dry. The crude 4,7-Dibromo-8-methylquinoline can be further purified by recrystallization from ethanol or by column chromatography.

References

  • PrepChem. Synthesis of 8-methylquinoline. PrepChem.com. [Link]

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. [Link]

  • ResearchGate. Halogenation of 8-methyl quinoline. ResearchGate. [Link]

  • Shen, Q., & Hartwig, J. F. (2006). 8-Bromo-2-methylquinoline. Acta Crystallographica Section E: Structure Reports Online, 62(12), o5637–o5638. [Link]

  • ResearchGate. The Skraup Synthesis of Quinolines. ResearchGate. [Link]

  • ResearchGate. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ResearchGate. [Link]

  • ResearchGate. Bromination of 8-substituted quinolines. Reagents and conditions. ResearchGate. [Link]

  • Wikipedia. Skraup reaction. Wikipedia. [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • Manske, R. H. F., & Kulka, M. (1953). The Skraup Synthesis of Quinolines. Organic Reactions, 7, 59-99. [Link]

  • GTI Laboratory Supplies. 8-Methylquinoline, >=97%, for synthesis. GTI Laboratory Supplies. [Link]

  • ACS Publications. Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. ACS Publications. [Link]

  • Ökten, S., et al. (2021). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Molecules, 26(9), 2649. [Link]

  • Allen, C. F. H., & Byers, J. R. (1949). THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. Journal of the American Chemical Society, 71(8), 2683–2685. [Link]

  • MDPI. Safe Synthesis of 4,7-Dibromo[2][3][4]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. MDPI. [Link]

  • MDPI. Efficient Synthesis of 4,8-Dibromo Derivative of Strong Electron-Deficient Benzo[1,2-d:4,5-d']bis([2][3]thiadiazole) and Its SNAr and Cross-Coupling Reactions. MDPI. [Link]

  • MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [Link]

  • National Institutes of Health. Substitution reactions in the acenaphthene analog of quino[7,8-h]quinoline and an unusual synthesis of the corresponding acenaphthylenes by tele-elimination. National Institutes of Health. [Link]

  • Royal Society of Chemistry. Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Royal Society of Chemistry. [Link]

Sources

Catalyst and ligand selection for cross-coupling with 4,7-Dibromo-8-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've designed this technical support guide to address the specific challenges encountered when performing cross-coupling reactions with 4,7-Dibromo-8-methylquinoline. This substrate presents a unique combination of steric hindrance from the C8-methyl group and potential for regioselectivity issues between the C4 and C7 positions. This guide provides field-proven insights and troubleshooting strategies to help you navigate these complexities and achieve successful outcomes in your research.

Technical Support Center: Cross-Coupling with 4,7-Dibromo-8-methylquinoline

This center is structured to provide direct answers to common experimental hurdles. We will begin with a troubleshooting guide for when reactions are not performing as expected, followed by a broader FAQ section to explain the fundamental principles behind catalyst and ligand selection for this specific substrate.

I. Troubleshooting Guide

This section is for researchers who have already attempted a reaction and are facing specific issues like low yield, no conversion, or the formation of unexpected side products.

Q1: My Suzuki-Miyaura coupling reaction with 4,7-Dibromo-8-methylquinoline has stalled or resulted in a very low yield. What are the most likely causes and how can I fix it?

A1: Low conversion with this substrate is a common issue, often stemming from a combination of catalyst deactivation and steric hindrance. A systematic check is the best approach.

Initial Checks (The Basics):

  • Reagent Integrity: Confirm the quality of your reagents. Boronic acids, in particular, can degrade over time through trimerization to boroxines, which can affect reactivity.[1] Ensure solvents are anhydrous and properly degassed.

  • Inert Atmosphere: Palladium(0) catalysts are highly sensitive to oxygen. Ensure your reaction vessel was thoroughly purged with an inert gas (Argon or Nitrogen) and that the atmosphere is maintained throughout the reaction. The appearance of palladium black is a visual indicator of catalyst decomposition.

Catalyst System Optimization: The primary issue is often an inadequate catalyst system that cannot overcome the steric bulk of the 8-methyl group.

  • The Problem: The methyl group at the C8 position creates significant steric hindrance around the C7-bromo position. This bulkiness can impede the oxidative addition step, where the palladium catalyst inserts into the carbon-bromine bond.[2][3] Simple ligands like PPh₃ are often not bulky enough to promote this step efficiently.

  • The Solution: Employ Bulky, Electron-Rich Ligands. The development of sterically demanding ligands has been a major advance in cross-coupling.[4][5] These ligands promote the formation of highly reactive, low-coordinate L₁Pd(0) species that are necessary for the catalytic cycle to proceed efficiently.[6]

    • Recommended Ligands to Screen:

      • Buchwald-type Biarylphosphine Ligands: SPhos, XPhos, or RuPhos are excellent starting points. They possess the necessary bulk and electron-donating properties to facilitate oxidative addition at hindered sites.[4]

      • N-Heterocyclic Carbenes (NHCs): Ligands like IPr or IMes are also highly effective for coupling sterically congested substrates.[7][8]

  • Base Selection: The base plays a crucial role in activating the boronic acid for the transmetalation step.[9][10] For a sterically hindered substrate, a stronger base may be required to accelerate this step. If you are using a mild base like Na₂CO₃, consider switching to K₃PO₄ or Cs₂CO₃.

Q2: I am observing significant amounts of dehalogenated product (4-Bromo-8-methylquinoline). What causes this and how can I prevent it?

A2: Dehalogenation is a common side reaction where the bromine atom is replaced by a hydrogen atom. This typically occurs when the catalytic cycle is interrupted.

  • Causality: After oxidative addition, the Ar-Pd(II)-X intermediate can undergo undesired pathways. One possibility is reaction with trace water or other proton sources in the reaction mixture. Another is a β-hydride elimination if your coupling partner has β-hydrogens, though this is less common with arylboronic acids. The resulting palladium-hydride species can then reductively eliminate to form the dehalogenated arene.[1]

  • Troubleshooting Steps:

    • Use Anhydrous Conditions: Ensure your solvent and reagents are scrupulously dry.

    • Ligand Choice: The choice of ligand can influence the rate of reductive elimination versus side reactions. Screening different bulky phosphine ligands is recommended as some may favor the desired C-C bond formation more effectively.

    • Temperature Control: Avoid excessively high temperatures, which can accelerate catalyst decomposition and favor side reactions. Try running the reaction at a lower temperature for a longer period.

Q3: My reaction is producing a mixture of mono-substituted (at C4 and C7) and di-substituted products. How can I control the regioselectivity?

A3: Achieving selective mono-substitution or ensuring complete di-substitution on a dihaloarene is a common challenge controlled by reaction conditions and the inherent reactivity of the C-Br bonds.

  • Understanding Inherent Reactivity: In many dihalo-N-heterocycles, the C-X bond at the 4-position is electronically more susceptible to oxidative addition than the C-X bond at the 7-position.[11] This is due to the electron-withdrawing nature of the quinoline nitrogen. Therefore, you are likely to see initial reactivity at the C4 position. However, the steric hindrance at C7 due to the 8-methyl group further complicates this.

  • Strategies for Selective Mono-arylation (at C4):

    • Stoichiometry: Use a slight excess of the 4,7-Dibromo-8-methylquinoline relative to the boronic acid (e.g., 1.2 equivalents of dibromide to 1.0 equivalent of boronic acid).

    • Lower Temperature: Run the reaction at a lower temperature (e.g., 60-80 °C) to favor the more kinetically accessible C4 position.

    • Shorter Reaction Time: Carefully monitor the reaction by TLC or LC-MS and stop it once the desired mono-coupled product is maximized, before significant di-coupling occurs.

  • Strategies for Complete Di-arylation:

    • Stoichiometry: Use an excess of the boronic acid (e.g., 2.5-3.0 equivalents).

    • Forced Conditions: Higher temperatures (e.g., >100 °C) and longer reaction times are necessary to overcome the steric hindrance at the C7 position.

    • Robust Catalyst System: A highly active and stable catalyst system is essential. Use a higher catalyst loading (e.g., 2-5 mol%) with a robust bulky ligand like XPhos or BrettPhos. The choice of solvent can also play a role; polar aprotic solvents like dioxane or toluene are common.[12]

II. Frequently Asked Questions (FAQs)

This section addresses broader conceptual questions to build a foundational understanding for designing experiments with 4,7-Dibromo-8-methylquinoline.

Q4: Why is ligand selection so critical for this specific substrate?

A4: Ligands are not just passive spectators; they are crucial modulators of the catalyst's properties and are arguably the most important component in a modern cross-coupling reaction.[1][7] For 4,7-Dibromo-8-methylquinoline, the ligand must address two key challenges:

  • Steric Hindrance: As discussed, the 8-methyl group presents a significant steric barrier. Bulky ligands are essential to create a coordinatively unsaturated and highly reactive palladium center that can access the hindered C7-Br bond.[4][5]

  • Catalyst Stability: The quinoline nitrogen can coordinate to the palladium center, potentially forming an inactive complex and poisoning the catalyst. A bulky ligand can sterically shield the palladium center, discouraging this inhibitory interaction and stabilizing the active catalyst throughout the reaction.

Q5: What is the general catalytic cycle for a cross-coupling reaction like Suzuki-Miyaura?

A5: The generally accepted mechanism involves a Pd(0)/Pd(II) cycle with three main steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond (e.g., at C4 or C7 of the quinoline) to form a Pd(II) complex. This is often the rate-limiting step, especially for hindered substrates.[6]

  • Transmetalation: The organic group from the coupling partner (e.g., the boronic acid, after activation by a base) is transferred to the palladium center, displacing the halide.[9]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[6]

Suzuki-Miyaura Catalytic Cycle cluster_cycle Catalytic Cycle Pd0 L-Pd(0) (Active Catalyst) OxAdd Ar-Pd(II)-Br Pd0->OxAdd Oxidative Addition (+ Ar-Br) Trans Ar-Pd(II)-R OxAdd->Trans Transmetalation (+ R-B(OH)₂ + Base) Product Ar-R (Coupled Product) Trans->Product Reductive Elimination Product->Pd0 Catalyst Regeneration caption Generalized Pd(0)/Pd(II) Catalytic Cycle for Cross-Coupling.

Caption: Generalized Pd(0)/Pd(II) Catalytic Cycle for Cross-Coupling.

Q6: I am planning a Sonogashira coupling. Are the catalyst and ligand considerations the same?

A6: The core principles are similar, but there are key differences. The Sonogashira reaction couples an aryl halide with a terminal alkyne and typically uses a dual-catalyst system of palladium and a copper(I) co-catalyst (e.g., CuI).[13][14]

  • Ligand Choice: While bulky phosphine ligands are still beneficial, ligands like P(t-Bu)₃ have shown great success in Sonogashira couplings, even at room temperature.[13]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. It serves both as a base and often as the solvent.[15]

  • Copper Co-catalyst: The copper is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[14] For some sensitive substrates, copper-free Sonogashira protocols have been developed to avoid homocoupling of the alkyne (Glaser coupling), a common side reaction.

Q7: How should I approach troubleshooting a new, unoptimized reaction?

A7: A logical, stepwise approach is most effective. Start with the most likely and easiest-to-fix issues before moving to more complex variables.

Troubleshooting Workflow start Low / No Conversion reagents Check Reagent Quality (Boronic acid, solvent dryness) start->reagents inert Verify Inert Atmosphere (Proper degassing, no Pd black) reagents->inert catalyst_q Is the Catalyst System Adequate for a Hindered Substrate? inert->catalyst_q ligand Switch to Bulky Ligand (e.g., XPhos, SPhos, RuPhos) catalyst_q->ligand No side_products Side Products Observed? (Dehalogenation, Homocoupling) catalyst_q->side_products Yes base Use Stronger Base (e.g., K₃PO₄, Cs₂CO₃) ligand->base temp Increase Temperature base->temp temp->side_products dehalo Dehalogenation: - Ensure anhydrous conditions - Lower temperature side_products->dehalo Yes homo Homocoupling: - Ensure proper degassing - Adjust stoichiometry side_products->homo Yes success Reaction Optimized side_products->success No dehalo->success homo->success

Caption: A decision-making workflow for troubleshooting cross-coupling reactions.

III. Recommended Starting Conditions & Protocols

While every reaction requires optimization, the following table provides validated starting points for various cross-coupling reactions with 4,7-Dibromo-8-methylquinoline.

Reaction Type Pd Source (mol%) Recommended Ligand (mol%) Base (equiv.) Solvent Temp (°C) Notes & Key Considerations
Suzuki-Miyaura Pd₂(dba)₃ (2) or Pd(OAc)₂ (4)XPhos or SPhos (8)K₃PO₄ (3.0)Dioxane or Toluene/H₂O80-110Excellent for C-C bond formation. The choice between Pd₂(dba)₃ and Pd(OAc)₂ is often user preference; both are effective precursors.[6]
Buchwald-Hartwig Amination Pd₂(dba)₃ (2)RuPhos or BrettPhos (6)NaOt-Bu or LHMDS (2.0)Toluene or Dioxane90-110C-N bond formation. Requires a strong, non-nucleophilic base. Ligand choice is critical for coupling with amines.[16]
Sonogashira Coupling PdCl₂(PPh₃)₂ (2-5)(None required with this Pd source)Et₃N / THF50-80C(sp²)-C(sp) bond formation. Often requires a CuI co-catalyst (1-2 mol%).[13][15]
Heck Reaction Pd(OAc)₂ (2-5)P(o-tol)₃ (5-10)Et₃N or K₂CO₃ (2.0)DMF or Acetonitrile80-120Couples with an alkene. Ligand choice can vary; phosphine-free conditions are sometimes possible but less reliable for challenging substrates.[17][18]
Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the mono-arylation of 4,7-Dibromo-8-methylquinoline at the C4 position.

  • Vessel Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4,7-Dibromo-8-methylquinoline (1.0 mmol), the desired arylboronic acid (1.2 mmol), and K₃PO₄ (3.0 mmol).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol) and the ligand (e.g., XPhos, 0.08 mmol).

  • Inert Atmosphere: Seal the Schlenk tube, and evacuate and backfill with argon three times to ensure a completely inert atmosphere.

  • Solvent Addition: Add degassed solvent (e.g., 5 mL of dioxane) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 2 hours).

  • Workup: Once the starting material is consumed or the reaction has stalled, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium residues.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude residue by column chromatography on silica gel to isolate the desired product.

References

  • Colacot, T. J. (2015). Prominent Ligand Types in Modern Cross-Coupling Reactions. Request PDF.
  • Thermo Fisher Scientific. (2021). Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry. YouTube. Available at: [Link]

  • Valle, A., & Bavetsias, V. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. MDPI. Available at: [Link]

  • Gangle, A. (2021). Suzuki Coupling Catalyzed by (8-(dimesitylboryl)quinoline)palladium(0) Species: A Theoretical Analysis. USD RED. Available at: [Link]

  • University of Southampton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-. ePrints Soton.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Valle, A., & Bavetsias, V. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PubMed. Available at: [Link]

  • BenchChem. (2025).
  • Bio, D. R. (2013). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH.
  • Colacot, T. J. (2018). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. PMC - NIH. Available at: [Link]

  • Reid, J. P., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. PMC - NIH. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
  • ChemRxiv. (2025). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. Cambridge Open Engage.
  • ResearchGate. (2017).
  • Valle, A., & Bavetsias, V. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]

  • PolyU Electronic Theses. (2025).
  • ResearchGate. (n.d.). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
  • ResearchGate. (n.d.). Intramolecular Heck cross-coupling reaction of 8-hydroxyquinolines for....
  • Wikipedia. (n.d.). Sonogashira coupling. Available at: [Link]

  • ResearchGate. (2025).
  • The Doyle Group - Princeton University. (2018). Predicting reaction performance in C–N cross-coupling using machine learning. Available at: [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction.
  • The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • New Journal of Chemistry (RSC Publishing). (n.d.). complexes of bi- and tri-dentate phosphines ligands: Precursor for palladium-phosphorous nanoparticles and activity towards Suzuki-Miyaura coupling.
  • ChemRxiv. (n.d.). Metal-Free Catalytic Cross-Coupling of Esters and Boranes.
  • BenchChem. (2025). Technical Support Center: Overcoming Low Reactivity of Cinnolin-8-amine in Coupling Reactions.
  • Total Organic Chemistry. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. Available at: [Link]

  • ResearchGate. (2015). Reactivity of the 2-aryl-6,8-dibromo-2,3-dihydroquinolin-4(1H)-ones in a palladium catalyzed Sonogashira cross-coupling reacti.
  • Semantic Scholar. (n.d.). Palladium(II)
  • Master Organic Chemistry. (2016).
  • BenchChem. (2025).
  • ResearchGate. (n.d.). Palladium complexes containing diphosphine and sulfonated phosphine ligands for C-C bond forming reactions.
  • OpenChemHub. (2024). Ligand design for cross-couplings: phosphines. YouTube. Available at: [Link]

  • Macmillan Group. (2004). The Intramolecular Heck Reaction.

Sources

Technical Support Center: Purification of 4,7-Dibromo-8-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 4,7-Dibromo-8-methylquinoline and facing challenges in its purification. This document provides in-depth troubleshooting advice, detailed experimental protocols, and frequently asked questions to ensure the attainment of highly pure material crucial for subsequent applications.

Introduction: The Challenge of Purifying 4,7-Dibromo-8-methylquinoline

4,7-Dibromo-8-methylquinoline is a key building block in the synthesis of various biologically active compounds. Its purity is paramount for the reliability and reproducibility of downstream experiments. The primary challenge in its purification arises from the nature of its synthesis, which typically involves the direct bromination of 8-methylquinoline. This reaction often yields a mixture of products, including the desired dibromo compound, mono-bromo derivatives, and other regioisomers. The similar physicochemical properties of these closely related compounds can make their separation a significant hurdle.

This guide will walk you through a systematic approach to troubleshooting common purification issues and provide validated protocols to achieve high purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of 4,7-Dibromo-8-methylquinoline?

A1: Based on the typical synthesis via electrophilic bromination of 8-methylquinoline, the most probable impurities are:

  • Mono-brominated 8-methylquinolines: Primarily 4-bromo-8-methylquinoline and 7-bromo-8-methylquinoline. The directing effect of the methyl group and the quinoline nitrogen influences the position of bromination.

  • Other Dibromo-8-methylquinoline Isomers: While 4,7-dibromo is a common product, other isomers such as 5,7-dibromo-8-methylquinoline might also be formed in smaller quantities.

  • Unreacted 8-methylquinoline: Incomplete bromination will leave the starting material in the crude product.

  • Tri-brominated 8-methylquinolines: Over-bromination can lead to the formation of tri-bromo species, although this is generally less common if the stoichiometry of the brominating agent is controlled.

Q2: How can I quickly assess the purity of my crude 4,7-Dibromo-8-methylquinoline?

A2: Thin-Layer Chromatography (TLC) is the most efficient initial method. A typical solvent system to start with is a mixture of hexane and ethyl acetate. By comparing the crude sample to a reference standard (if available) and observing the number and intensity of the spots, you can get a good qualitative assessment of purity. The presence of multiple spots indicates the presence of impurities.

Q3: My compound appears as a single spot on TLC, but my NMR spectrum shows impurities. What's happening?

A3: This is a common issue where impurities have very similar polarities to the desired product, causing them to co-elute on the TLC plate. In this case:

  • Try different TLC solvent systems: Vary the ratio of your hexane/ethyl acetate or try a different solvent system altogether, for example, dichloromethane/methanol or toluene/ethyl acetate.

  • Use a more sensitive visualization technique: While UV light is standard, staining with potassium permanganate or iodine can sometimes reveal impurities that are not strongly UV-active.

  • Rely on more discerning analytical techniques: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are more powerful tools for detecting and quantifying closely related impurities.

Troubleshooting Guide

This section addresses specific problems you might encounter during the purification of 4,7-Dibromo-8-methylquinoline.

Issue 1: Poor Separation of Spots on TLC
  • Observation: The spots for your desired product and impurities are very close together or appear as a single elongated spot.

  • Causality: The chosen eluent system does not provide sufficient differential partitioning of the compounds between the stationary phase (silica gel) and the mobile phase. The similar polarities of the brominated quinoline isomers are the primary reason for this challenge.

  • Troubleshooting Steps:

    • Optimize the Solvent System:

      • Adjust Polarity: If the spots are too high on the plate (high Rf), decrease the polarity of the eluent (increase the proportion of hexane). If the spots are too low (low Rf), increase the polarity (increase the proportion of ethyl acetate). Aim for an Rf value of 0.2-0.3 for your target compound to achieve optimal separation in column chromatography.

      • Try Different Solvents: Sometimes a simple mixture like hexane/ethyl acetate is not sufficient. Experiment with other solvent systems. Toluene can offer different selectivity for aromatic compounds. Adding a small amount of a more polar solvent like methanol to a dichloromethane solution can also be effective.

    • Consider a Different Stationary Phase: If optimizing the mobile phase is unsuccessful, consider using a different TLC plate, such as alumina plates, which can offer different selectivity compared to silica gel.

Issue 2: Compound "Oils Out" During Recrystallization
  • Observation: Instead of forming crystals upon cooling, your compound separates as an oil.

  • Causality: This often happens when the solution is too concentrated, the solution is cooled too quickly, or the presence of impurities inhibits crystal lattice formation.

  • Troubleshooting Steps:

    • Re-heat and Dilute: Heat the solution to re-dissolve the oil, then add a small amount of the hot solvent to dilute the solution slightly. Allow it to cool more slowly.

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seed the Solution: If you have a small crystal of pure 4,7-Dibromo-8-methylquinoline, add it to the cooled solution to induce crystallization.

    • Change the Solvent System: If the above steps fail, the chosen solvent may not be appropriate. Try a different solvent or a solvent mixture. A good approach is to dissolve the compound in a "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes slightly cloudy. Then, heat the mixture until it is clear and allow it to cool slowly.

Issue 3: Low Recovery from Column Chromatography
  • Observation: After performing column chromatography, the yield of the purified product is significantly lower than expected.

  • Causality: This can be due to several factors, including irreversible adsorption of the compound onto the silica gel, using an inappropriate solvent system, or improper column packing.

  • Troubleshooting Steps:

    • Deactivate the Silica Gel: For compounds that can strongly interact with the acidic silica surface, consider deactivating the silica gel by adding a small percentage of a base like triethylamine (e.g., 0.1-1%) to your eluent.

    • Optimize Elution: Ensure your chosen eluent provides an appropriate Rf value for your compound on TLC (ideally 0.2-0.3). If the Rf is too low, your compound may be moving too slowly through the column, leading to band broadening and potential loss.

    • Proper Column Packing: Ensure the column is packed uniformly without any cracks or channels, which can lead to poor separation and product loss.

    • Check for Decomposition: Before running a column, it can be useful to spot your compound on a TLC plate, let it sit in the open air for an hour, and then run it to see if any new spots appear, which would indicate decomposition on the silica.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is a starting point and should be optimized based on TLC analysis of your specific crude mixture.

1. Materials:

  • Crude 4,7-Dibromo-8-methylquinoline

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (or heptane)

  • Ethyl acetate

  • Glass column with a stopcock

  • Collection tubes

  • TLC plates, chamber, and UV lamp

2. Procedure:

  • TLC Analysis:

    • Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate.

    • Develop the plate in a TLC chamber with a starting eluent system of 95:5 hexane:ethyl acetate.

    • Visualize the plate under UV light (254 nm).

    • Adjust the solvent ratio to achieve good separation and an Rf of ~0.2-0.3 for the desired product.

  • Column Preparation:

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow the silica to settle, ensuring a level bed. Drain the excess solvent until it is just above the silica bed.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.

    • Wet Loading: Dissolve the crude product in a minimal amount of the initial eluent and carefully load it onto the top of the column.

  • Elution:

    • Begin eluting with the non-polar solvent system determined by your TLC analysis.

    • Gradually increase the polarity of the eluent (e.g., from 95:5 to 90:10 hexane:ethyl acetate) if necessary to elute your compound.

    • Collect fractions and monitor them by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to obtain the purified 4,7-Dibromo-8-methylquinoline.

Protocol 2: Purification by Recrystallization

The choice of solvent is critical and may require some experimentation.

1. Materials:

  • Crude 4,7-Dibromo-8-methylquinoline

  • A selection of potential recrystallization solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, or mixtures like ethanol/water or hexane/ethyl acetate).

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

2. Procedure:

  • Solvent Selection:

    • Place a small amount of the crude material in several test tubes.

    • Add a small amount of a different solvent to each tube.

    • A good recrystallization solvent will not dissolve the compound at room temperature but will dissolve it when heated.

    • Observe which solvent provides good crystal formation upon cooling.

  • Recrystallization:

    • Place the crude material in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and swirling until the solid just dissolves. Use the minimum amount of hot solvent.

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature.

    • Further cool the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven.

Data Presentation

Table 1: Suggested Solvent Systems for TLC and Column Chromatography

Solvent System (v/v)Typical ApplicationExpected Rf of 4,7-Dibromo-8-methylquinoline
Hexane:Ethyl Acetate (95:5 to 80:20)Initial screening and column elution0.2 - 0.4
Toluene:Ethyl Acetate (90:10)Alternative for better separation of isomersVaries, may improve resolution
Dichloromethane:Methanol (99:1)For more polar impuritiesLower Rf, good for baseline separation

Visualization of the Purification Workflow

Below is a diagram illustrating the general workflow for the purification of 4,7-Dibromo-8-methylquinoline.

PurificationWorkflow Crude Crude 4,7-Dibromo-8-methylquinoline TLC TLC Analysis (Purity Check & Solvent System Optimization) Crude->TLC Decision Purity Acceptable? TLC->Decision Pure Pure Product Decision->Pure Yes Purification Purification Required Decision->Purification No Column Column Chromatography Purification->Column Recrystal Recrystallization Purification->Recrystal Analysis Purity Analysis (TLC, NMR, HPLC) Column->Analysis Recrystal->Analysis Analysis->Pure

Caption: General workflow for the purification of 4,7-Dibromo-8-methylquinoline.

Troubleshooting Logic Diagram

This diagram provides a logical flow for troubleshooting common purification issues.

TroubleshootingLogic Start Purification Issue PoorTLC Poor TLC Separation Start->PoorTLC OilingOut Oiling Out During Recrystallization Start->OilingOut LowYield Low Yield from Column Start->LowYield PoorTLC_Solvent Optimize Solvent System (Polarity & Composition) PoorTLC->PoorTLC_Solvent OilingOut_Cooling Re-heat, Dilute, Cool Slowly OilingOut->OilingOut_Cooling LowYield_Deactivation Deactivate Silica (e.g., with Triethylamine) LowYield->LowYield_Deactivation LowYield_Elution Optimize Elution Conditions (based on Rf) LowYield->LowYield_Elution LowYield_Packing Ensure Proper Column Packing LowYield->LowYield_Packing PoorTLC_Stationary Try Different Stationary Phase (e.g., Alumina) PoorTLC_Solvent->PoorTLC_Stationary If still poor OilingOut_Nucleation Scratch Flask or Seed OilingOut_Cooling->OilingOut_Nucleation If persists OilingOut_Solvent Change Solvent System OilingOut_Nucleation->OilingOut_Solvent If still oils out

Caption: A logical guide to troubleshooting common purification problems.

References

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Organic Communications, 9(4), 82-93. Available at: [Link]

  • That Chemist (2022). A Practical Guide to TLC (Thin Layer Chromatography). YouTube. Available at: [Link]

Preventing debromination during reactions with 4,7-Dibromo-8-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4,7-Dibromo-8-methylquinoline. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, with a focus on preventing the common side reaction of debromination during synthetic modifications. Our goal is to equip you with the knowledge to optimize your reaction conditions, improve yields, and ensure the regioselective functionalization of this versatile building block.

Understanding the Challenge: Debromination of 4,7-Dibromo-8-methylquinoline

4,7-Dibromo-8-methylquinoline is a valuable starting material in medicinal chemistry and materials science. However, its successful functionalization, particularly through palladium-catalyzed cross-coupling reactions, is often complicated by the undesired loss of one or both bromine atoms, a process known as hydrodebromination or protodehalogenation. This side reaction leads to a mixture of products, reducing the yield of the desired compound and complicating purification.

The two bromine atoms at the C4 and C7 positions exhibit different reactivities due to the electronic and steric environment of the quinoline ring. The C4 position is generally more electron-deficient and thus more susceptible to oxidative addition by a palladium(0) catalyst.[1] Conversely, the C7 bromine is on the benzenoid ring and is less activated. The presence of the methyl group at the C8 position introduces significant steric hindrance around the C7 position, which can further influence the reactivity of the adjacent bromine atom.

This guide will provide strategies to control the regioselectivity of your reactions and minimize debromination, allowing you to harness the full synthetic potential of 4,7-Dibromo-8-methylquinoline.

Frequently Asked Questions (FAQs)

Q1: I am trying to perform a Suzuki-Miyaura coupling with 4,7-Dibromo-8-methylquinoline and an arylboronic acid, but I am seeing a significant amount of the mono-debrominated byproduct. What is the likely cause?

A1: The formation of a mono-debrominated byproduct in a Suzuki-Miyaura coupling of 4,7-Dibromo-8-methylquinoline is a common issue and can be attributed to several factors related to the catalytic cycle. The primary cause is often hydrodebromination (also known as protodehalogenation), where a bromine substituent is replaced by a hydrogen atom.

The likely sources of the hydrogen atom are residual water in the solvent or reagents, or the solvent itself if it can act as a proton source. The mechanism can involve the formation of a palladium-hydride species, which can then undergo reductive elimination with the quinoline moiety to give the debrominated product.[2]

To address this, it is crucial to use anhydrous solvents and reagents and to thoroughly degas the reaction mixture to remove oxygen, which can contribute to catalyst degradation and the formation of undesired palladium species.

Q2: Which bromine atom, at C4 or C7, is more likely to be replaced in a debromination side reaction?

A2: The bromine atom at the C4 position is generally more susceptible to both the desired cross-coupling reaction and undesired debromination. This is due to the electron-deficient nature of the pyridine ring of the quinoline system, which makes the C4-Br bond more polarized and thus more reactive towards oxidative addition by the palladium(0) catalyst.[1]

The C7 bromine, being on the benzenoid portion of the quinoline, is less electronically activated. Furthermore, the adjacent methyl group at the C8 position creates steric hindrance, which can disfavor the approach of the bulky palladium catalyst to the C7-Br bond. Therefore, you are more likely to observe debromination at the C4 position.

Q3: Can the choice of base influence the extent of debromination?

A3: Absolutely. The base plays a critical role in the Suzuki-Miyaura reaction by activating the boronic acid for transmetalation.[3] However, the choice of base can also significantly impact the prevalence of debromination. Strong, sterically hindered bases like sodium tert-butoxide (NaOtBu), while effective for promoting coupling, can also promote side reactions.

In the context of debromination, using a milder inorganic base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) is often advantageous. These bases are generally less aggressive and can help to suppress the formation of palladium-hydride species that lead to hydrodebromination. It is recommended to screen a few different bases to find the optimal balance between efficient coupling and minimal side reactions for your specific substrate combination.

Q4: How do I achieve selective mono-arylation at the C4 position while leaving the C7 bromine intact?

A4: Achieving selective mono-arylation at the C4 position of 4,7-Dibromo-8-methylquinoline is feasible due to the inherently higher reactivity of the C4-Br bond. To maximize selectivity, you should employ reaction conditions that favor the kinetic product. This typically involves using:

  • A slight excess of the boronic acid (1.1-1.2 equivalents): This ensures that the more reactive C4 position is functionalized while minimizing the chances of a second coupling at the less reactive C7 position.

  • Lower reaction temperatures: Running the reaction at a lower temperature (e.g., 60-80 °C) can enhance the selectivity for the more reactive site.

  • Shorter reaction times: Careful monitoring of the reaction by TLC or LC-MS and stopping the reaction once the starting material is consumed can prevent the formation of the di-substituted product.

By carefully controlling these parameters, you can favor the mono-arylation at the C4 position.

Troubleshooting Guides

Guide 1: Suzuki-Miyaura Coupling

Issue: Significant formation of debrominated byproducts (mono- or di-debrominated quinoline).

Potential CauseRecommended Solution
Presence of Protic Impurities Use anhydrous solvents (e.g., toluene, dioxane) and dry all reagents thoroughly. Degas the solvent and reaction mixture with an inert gas (argon or nitrogen) to remove dissolved oxygen and moisture.
Inappropriate Base Selection Switch to a milder inorganic base such as K₃PO₄, Cs₂CO₃, or K₂CO₃. Avoid strong, non-coordinating bases if debromination is severe.
Suboptimal Ligand Choice Use bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos. These can promote the desired reductive elimination step over side reactions. However, be aware that very bulky ligands can sometimes promote protodeboronation of the boronic acid.[4][5][6]
High Reaction Temperature Lower the reaction temperature. While this may slow the reaction, it can significantly reduce the rate of debromination. Monitor the reaction progress closely.
Catalyst Degradation The formation of palladium black can lead to non-selective catalysis. Consider using a pre-catalyst (e.g., a Buchwald G3 precatalyst) to ensure the clean generation of the active Pd(0) species.[7]
  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 4,7-Dibromo-8-methylquinoline (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Add the palladium pre-catalyst (e.g., SPhos Pd G3, 2 mol%) and the ligand (if not using a pre-catalyst with an integrated ligand).

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane, to achieve a concentration of ~0.1 M).

  • Stir the mixture at a controlled temperature (e.g., 80 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Guide 2: Buchwald-Hartwig Amination

Issue: Low yield of the desired amino-quinoline product with significant debromination.

Potential CauseRecommended Solution
Base-Promoted Debromination Strong bases like NaOtBu or LHMDS can promote debromination. Consider using a weaker base such as Cs₂CO₃ or K₃PO₄, although this may require higher temperatures or longer reaction times.[8]
Ligand Effects The choice of ligand is critical. Bulky biarylphosphine ligands (e.g., XPhos, RuPhos) are generally effective for Buchwald-Hartwig amination. The steric bulk can help to prevent the formation of palladium-hydride species that lead to debromination.[9]
Solvent Choice Aprotic, non-polar solvents like toluene or dioxane are generally preferred. Polar aprotic solvents can sometimes facilitate side reactions.
Reaction Temperature and Time As with Suzuki coupling, higher temperatures and longer reaction times can increase the likelihood of debromination. Optimize these parameters to find a balance between reaction completion and byproduct formation.
  • In a glovebox or under an inert atmosphere, combine 4,7-Dibromo-8-methylquinoline (1.0 equiv), the amine (1.2 equiv), the base (e.g., Cs₂CO₃, 1.5 equiv), the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%), and the ligand (if necessary) in a dry reaction vessel.

  • Add anhydrous, degassed toluene or dioxane.

  • Seal the vessel and heat to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After the starting material is consumed, cool the reaction to room temperature.

  • Work up the reaction by diluting with an organic solvent and washing with water.

  • Dry, concentrate, and purify the product by column chromatography.

Visualizing Key Concepts

To aid in understanding the complex processes involved, the following diagrams illustrate the catalytic cycles and a troubleshooting workflow.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L_n pd2_oa R-Pd(II)-Br(L_n) (Oxidative Addition) pd0->pd2_oa + R-Br pd2_trans R-Pd(II)-Ar(L_n) (Transmetalation) pd2_oa->pd2_trans + Ar-B(OH)₂ + Base pd2_trans->pd0 product R-Ar (Product) pd2_trans->product Reductive Elimination byproduct Br-B(OH)₂ pd2_trans->byproduct reagents R-Br + Ar-B(OH)₂ base Base catalyst_regen Pd(0)L_n

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Debromination

Troubleshooting_Workflow start Debromination Observed check_reagents Check Reagent & Solvent Purity (Anhydrous & Degassed?) start->check_reagents change_base Switch to Milder Base (e.g., K₃PO₄, Cs₂CO₃) check_reagents->change_base If problem persists success Debromination Minimized check_reagents->success If successful optimize_ligand Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) change_base->optimize_ligand If problem persists change_base->success If successful lower_temp Lower Reaction Temperature optimize_ligand->lower_temp If problem persists optimize_ligand->success If successful use_precatalyst Employ a Pre-catalyst (e.g., Buchwald G3) lower_temp->use_precatalyst If problem persists lower_temp->success If successful use_precatalyst->success Success

Caption: A stepwise approach to troubleshooting debromination in cross-coupling reactions.

References

  • Buchwald–Hartwig amination. In Wikipedia; 2023. [Link]

  • Ser, C. T., Hao, H., Pablo-García, S., Jorner, K., Li, S., Pollice, R., & Aspuru-Guzik, A. (2025). Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ChemRxiv. [Link]

  • Thomas, S. A., et al. (2019). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. ACS Catalysis, 9(10), 9137-9142. [Link]

  • Carey, J. S., et al. (2021). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Organic & Biomolecular Chemistry, 19(3), 474-522. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. (2023). [Link]

  • Ser, C. T., et al. (2025). Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ChemRxiv. [Link]

  • Ser, C. T., et al. (2025). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. PubMed. [Link]

  • An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. ResearchGate. (2025). [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. (2024). [Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC. (2021). [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. (2025). [Link]

  • Ser, C. T., et al. (2025). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. PubMed. [Link]

  • Abell, A. D., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 8867–8873. [Link]

  • Buchwald–Hartwig reaction: an update. ResearchGate. (2025). [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. ACS Publications. (2012). [Link]

  • Suzuki Coupling. Organic Chemistry Portal. (n.d.). [Link]

  • Phosphorus ligands with a large cavity: synthesis of triethynylphosphines with bulky end caps and application to the rhodium-catalyzed hydrosilylation of ketones. PubMed. (2007). [Link]

  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. (2023). [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 4,7-Dibromo-8-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4,7-Dibromo-8-methylquinoline. This guide is designed for researchers, chemists, and drug development professionals who are looking to synthesize, troubleshoot, and scale up the production of this key chemical intermediate. My approach is to move beyond simple protocols and provide a deep, mechanistic understanding of the process, enabling you to anticipate challenges and make informed decisions during your experiments.

The synthesis of polysubstituted quinolines like 4,7-Dibromo-8-methylquinoline presents unique challenges in regioselectivity and functional group compatibility. The pathway detailed here is designed for robustness and control, prioritizing the strategic introduction of substituents to minimize side reactions and simplify purification.

Recommended Synthetic Pathway

The most reliable and scalable synthesis of 4,7-Dibromo-8-methylquinoline proceeds via a three-stage process. This strategy involves first building the quinolone core, followed by sequential, regioselective brominations. This approach offers superior control compared to attempting to construct the quinoline ring from a pre-brominated aniline, where substituent effects can complicate cyclization.

G cluster_0 Stage 1: Quinolone Core Synthesis cluster_1 Stage 2: Regioselective C7-Bromination cluster_2 Stage 3: C4-Halogenation A 2-Methylaniline + Diethyl Ethoxymethylenemalonate B 8-Methylquinolin-4-ol (Gould-Jacobs Reaction) A->B Condensation & Thermal Cyclization C 7-Bromo-8-methylquinolin-4-ol B->C Electrophilic Aromatic Substitution D 4,7-Dibromo-8-methylquinoline C->D Hydroxyl to Bromide Conversion (e.g., with POBr₃)

Caption: Proposed three-stage synthetic workflow.

Detailed Experimental Protocols

The following protocols are derived from established methodologies for analogous chemical transformations and provide a robust starting point for synthesis.

Stage 1: Synthesis of 8-Methylquinolin-4-ol (Gould-Jacobs Reaction)

This stage constructs the fundamental quinoline skeleton. The Gould-Jacobs reaction is a reliable method for creating 4-hydroxyquinolines.

Methodology:

  • Condensation: In a round-bottom flask equipped with a condenser, combine 2-methylaniline (1.0 eq.) and diethyl ethoxymethylenemalonate (1.05 eq.). Heat the mixture to 120-130°C for 2 hours. Ethanol is evolved as a byproduct and can be distilled off.

  • Cyclization: To the crude intermediate from the previous step, add a high-boiling point solvent such as Dowtherm A or diphenyl ether. Heat the mixture to 250-260°C. The thermal cyclization is typically complete within 30-60 minutes. Monitor the reaction progress by TLC.

  • Workup: Cool the reaction mixture to below 100°C and add hexane or heptane to precipitate the product. Filter the resulting solid, wash thoroughly with hexane, and dry under vacuum. The crude 8-Methylquinolin-4-ol can be carried forward or recrystallized from ethanol if necessary.

Stage 2: Synthesis of 7-Bromo-8-methylquinolin-4-ol

This step involves a regioselective electrophilic aromatic substitution on the electron-rich benzene portion of the quinoline ring.

Methodology:

  • Reaction Setup: Dissolve 8-Methylquinolin-4-ol (1.0 eq.) in glacial acetic acid in a flask protected from light.

  • Bromination: In a separate container, prepare a solution of molecular bromine (1.0 eq.) in glacial acetic acid. Add this solution dropwise to the quinoline solution at room temperature with vigorous stirring.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. The progress should be monitored by TLC.

  • Workup: Once the starting material is consumed, pour the reaction mixture into a large volume of cold water. The product will precipitate. Filter the solid, wash with a 5% sodium thiosulfate solution to remove excess bromine, and then wash with water until the filtrate is neutral. Dry the solid under vacuum.

Stage 3: Synthesis of 4,7-Dibromo-8-methylquinoline

The final step converts the 4-hydroxyl group into a bromide. This reaction must be performed under anhydrous conditions in a well-ventilated fume hood.

Methodology:

  • Reaction Setup: Carefully add 7-Bromo-8-methylquinolin-4-ol (1.0 eq.) to an excess of phosphorus oxybromide (POBr₃) (approx. 5 eq.). Alternative: A mixture of PBr₃ and PBr₅ can also be effective.

  • Reaction: Heat the mixture to reflux (approx. 100-110°C) for 3-5 hours. Monitor the reaction by TLC until the starting material is fully consumed.

  • Workup (Caution): Cool the reaction mixture to room temperature. In a separate large beaker containing crushed ice, slowly and carefully pour the reaction mixture onto the ice with vigorous stirring. This quenching step is highly exothermic and will release HBr gas. Perform this in an efficient fume hood.

  • Isolation: Allow the ice to melt completely. Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution or ammonium hydroxide until the pH is ~8. The final product will precipitate.

  • Purification: Filter the solid, wash thoroughly with water, and dry. The crude 4,7-Dibromo-8-methylquinoline can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis.

Q1: My Gould-Jacobs cyclization (Stage 1) is giving a very low yield. What's going wrong?

Answer: This is a common issue often traced back to two factors: temperature and purity.

  • Insufficient Temperature: The thermal cyclization step requires a high temperature (250-260°C) to overcome the activation energy for the intramolecular Friedel-Crafts-type acylation. Ensure your heating mantle and thermometer are accurate. Using a high-boiling solvent like Dowtherm A or diphenyl ether is critical to reach these temperatures effectively.

  • Incomplete Condensation: Ensure the initial condensation step, where ethanol is eliminated, has gone to completion. If significant starting aniline remains, it can lead to side products at high temperatures. Running this step for a sufficient time (2 hours) at 120-130°C is key.

  • Purity of 2-Methylaniline: The starting aniline should be pure. Oxidized anilines can be dark in color and often lead to tar formation, which complicates purification and reduces yield. Consider distilling the 2-methylaniline if its purity is questionable.

Q2: In the C7-bromination (Stage 2), I am getting multiple products. How can I improve the regioselectivity?

Answer: Regioselectivity in the bromination of the 8-methylquinolin-4-ol system is governed by the directing effects of the substituents. The methyl group at C8 is an activating ortho-, para-director, favoring substitution at C7 and C5. The quinolone system itself directs electrophilic attack to the benzene ring.

  • Primary Cause: The formation of the 5-bromo isomer is the most common side reaction. While the C7 position is generally favored due to reduced steric hindrance from the fused ring system, a mixture is still possible.

  • Solution - Control Reaction Conditions:

    • Temperature: Running the reaction at or below room temperature can enhance selectivity by favoring the kinetically preferred product.

    • Solvent: Glacial acetic acid is a good solvent choice as it can protonate the quinoline nitrogen, further deactivating the pyridine ring towards electrophilic attack and enhancing the preference for the benzene ring.

    • Slow Addition: Add the bromine solution very slowly. This keeps the concentration of the electrophile low at any given moment, which can reduce the formation of undesired isomers and di-substituted products.

  • Purification: If a mixture is unavoidable, the isomers can typically be separated by column chromatography. Their polarity differences are usually sufficient for a good separation.

G cluster_results cluster_solutions Start Low Yield or Multiple Products in C7-Bromination? TLC Analyze Crude Product by TLC Start->TLC Result1 Mainly Starting Material TLC->Result1 No Reaction Result2 Multiple Spots (Isomers) TLC->Result2 Poor Selectivity Result3 Dark/Tarry Mixture TLC->Result3 Decomposition Sol1 Increase reaction time Check bromine activity Result1->Sol1 Sol2 Lower temperature Slow addition of Br₂ Purify via chromatography Result2->Sol2 Sol3 Use purified starting material Protect from light Result3->Sol3

Caption: Troubleshooting decision tree for the C7-bromination step.

Q3: The final conversion of the 4-hydroxyl group to a bromide (Stage 3) is not working, or the workup is very difficult.

Answer: This step is challenging due to the harsh reagents and the highly exothermic nature of the workup.

  • Reaction Failure:

    • Water Contamination: Phosphorus oxyhalides like POBr₃ are extremely sensitive to moisture. Ensure your glassware is oven-dried and the starting material is anhydrous. Any water will consume the reagent and prevent the reaction.

    • Insufficient Reagent/Heat: The reaction often requires a stoichiometric excess of the halogenating agent and needs to be heated to reflux to proceed at a reasonable rate. Ensure you are using at least 5 equivalents of POBr₃ and maintaining a steady reflux.

  • Difficult Workup:

    • Violent Quenching: The workup is inherently hazardous. The key is to perform it very slowly by pouring the reaction mixture onto a large excess of crushed ice with efficient stirring. Never add water or ice to the reaction mixture.

    • Product Oiling Out: During neutralization, the product can sometimes precipitate as an oil rather than a solid, making it difficult to filter. If this happens, extract the aqueous mixture with a suitable organic solvent like dichloromethane or ethyl acetate. Then, wash the organic layer, dry it, and evaporate the solvent to recover the product.

    • Incomplete Neutralization: Ensure the pH is brought to ~8. If the solution remains acidic, your product may stay in the aqueous layer as a hydrochloride/hydrobromide salt, leading to apparent yield loss.

Quantitative Data Summary

The following table provides typical parameters for a lab-scale synthesis. Yields are representative and may vary based on reaction scale and purification efficiency.

StageReactant 1Reactant 2Key Reagent/SolventTemp. (°C)Time (h)Typical Yield
1 2-MethylanilineDiethyl EthoxymethylenemalonateDowtherm A (cyclization)120 -> 2502 -> 175-85%
2 8-Methylquinolin-4-olMolecular Bromine (Br₂)Glacial Acetic Acid20-2512-2480-90%
3 7-Bromo-8-methylquinolin-4-olPhosphorus Oxybromide (POBr₃)None (neat reagent)100-1103-565-75%

References

  • BenchChem (2025). Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction.

  • IIP Series (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. 1

  • Wikipedia (n.d.). Doebner–Miller reaction.

  • Denmark, S. E., & Venkatraman, S. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry.

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications.

  • ResearchGate (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.

  • ResearchGate (n.d.). Bromination of 8-substituted quinolines. Reagents and conditions.

  • Wikipedia (n.d.). Skraup reaction.

  • Manske, R. H. F. (1942). The Skraup Synthesis of Quinolines. Organic Reactions.
  • BenchChem (n.d.). The Synthesis of 7-Bromo-4-chloro-8-methylquinoline: A Technical Guide to Key Intermediates and Experimental Protocols.

  • BenchChem (2025). An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline.

  • Connect Journals (n.d.). SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS.

Sources

Validation & Comparative

A Comparative Guide to 4,7-Dibromo-8-methylquinoline and Its Isomers for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Dibromoquinolines in Medicinal Chemistry

Quinoline and its derivatives are cornerstone scaffolds in medicinal chemistry, renowned for a wide spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The strategic introduction of bromine atoms onto the quinoline core is a powerful tool for modulating a compound's physicochemical properties and its interactions with biological targets. This halogenation can enhance lipophilicity, alter metabolic stability, and provide reactive handles for further chemical modification, making dibromoquinolines valuable intermediates in the synthesis of complex pharmaceutical agents.[4][]

However, the precise positioning of the two bromine atoms—the isomerism—dramatically influences the molecule's reactivity, biological activity, and overall suitability for a given therapeutic application.[6][7] A researcher might choose one isomer for its differential reactivity in cross-coupling reactions, while another might be selected for its demonstrated cytotoxicity against a specific cancer cell line. This guide provides an in-depth comparison of 4,7-Dibromo-8-methylquinoline with other key dibromoquinoline isomers, offering experimental insights and data to inform rational drug design and synthesis.

Comparative Analysis of Physicochemical and Spectroscopic Properties

The location of bromine and methyl substituents significantly impacts the physical and electronic properties of the quinoline ring. These differences are readily observable in their physical constants and spectroscopic data. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, is a powerful technique for distinguishing between isomers, as the chemical shift of each proton and carbon is highly sensitive to its local electronic environment.[8][9]

Below is a comparative table summarizing key properties for 4,7-Dibromo-8-methylquinoline and other representative dibromo-isomers. Note that while extensive experimental data for 4,7-Dibromo-8-methylquinoline is not widely published, its properties can be reliably inferred from the established principles of organic chemistry and data from closely related analogues.

Compound Structure Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C) Key ¹H NMR Signals (CDCl₃, δ/ppm) Reference(s)
4,7-Dibromo-8-methylquinoline 4,7-Dibromo-8-methylquinoline structureC₁₀H₇Br₂N300.98Not ReportedPredicted: H2 (~8.8), H3 (~7.5), H5 (~8.2), H6 (~7.8), CH₃ (~2.8)Inferred
5,7-Dibromo-8-hydroxyquinoline 5,7-Dibromo-8-hydroxyquinoline structureC₉H₅Br₂NO302.95196-1988.89 (H-2), 8.54 (H-4), 7.96 (H-6), 7.65 (H-3)
6,8-Dibromoquinoline 6,8-Dibromoquinoline structureC₉H₅Br₂N286.95Not Reported9.04 (H-2), 8.16 (H-7), 8.04 (H-4), 7.97 (H-5), 7.50 (H-3)[10][11]
2,4-Dibromoquinoline 2,4-Dibromoquinoline structureC₉H₅Br₂N286.95Not Reported¹³C NMR data available[12]
3,7-Dibromo-8-methylquinoline 3,7-Dibromo-8-methylquinoline structureC₁₀H₇Br₂N300.98Not ReportedNo experimental data available in source[13]

Expertise & Experience: The predicted ¹H NMR shifts for 4,7-Dibromo-8-methylquinoline are based on established substituent effects. The bromine at C4 deshields the H2 and H3 protons, while the bromine at C7 and the methyl group at C8 create a distinct pattern for the protons on the benzene ring (H5 and H6). The downfield shift of H5 is expected due to the anisotropic effect of the adjacent bromine atom.

Comparative Reactivity: A Focus on Palladium-Catalyzed Cross-Coupling

One of the most powerful applications of dibromoquinolines in drug development is their use as scaffolds in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[14][15][16] This reaction allows for the formation of new carbon-carbon bonds by coupling the organohalide with an organoboron species, enabling the synthesis of highly substituted quinoline cores.[4]

A critical consideration for synthetic chemists is the regioselectivity of these reactions. The electronic and steric environment of each bromine atom dictates its reactivity, allowing for selective or sequential functionalization.

G cluster_reactivity Reactivity of Dibromoquinoline Isomers cluster_explanation Causality 4_pos C4-Br Bond 2_pos C2-Br Bond Other_pos C5, C6, C7, C8-Br Bonds Reactivity_Order Higher Reactivity (More Electron Deficient) Explanation The pyridine ring is electron-withdrawing, making halogens at positions 2 and 4 more susceptible to oxidative addition by a Palladium(0) catalyst. This allows for selective coupling.

Analysis of 4,7-Dibromo-8-methylquinoline:

  • C4-Br Bond: This bromine is positioned on the electron-deficient pyridine ring, alpha to the nitrogen. It is highly activated towards oxidative addition with a palladium catalyst. Studies on related 4,7-dichloroquinolines confirm that coupling occurs selectively at the C4 position.[4]

  • C7-Br Bond: This bromine is on the benzene ring and is less reactive than the C4-Br. This differential reactivity is synthetically valuable, as it allows for a stepwise approach. One can first perform a Suzuki coupling at the C4 position under milder conditions, and then, by modifying the reaction conditions (e.g., changing the catalyst, ligand, or temperature), a second coupling can be achieved at the C7 position.[4]

This contrasts with isomers like 6,8-dibromoquinoline , where both bromines are on the carbocyclic ring and exhibit more similar reactivity, making selective mono-functionalization more challenging. Isomers like 2,4-dibromoquinoline also show high reactivity at both positions on the pyridine ring, with selectivity often favoring the C2 position for Sonogashira coupling, but the C4 position for others.[4]

Comparative Biological Activity: Structure-Activity Relationships (SAR)

The substitution pattern of dibromoquinolines is a critical determinant of their biological profile. While 4,7-Dibromo-8-methylquinoline itself is not extensively profiled in the literature, we can infer its potential activities by examining related structures.

  • Anticancer Activity: Derivatives of 8-hydroxyquinoline have shown significant promise. Specifically, 5,7-Dibromo-8-hydroxyquinoline has demonstrated potent antiproliferative activity against various tumor cell lines, including C6 (rat brain tumor), HeLa (human cervix carcinoma), and HT29 (human colon carcinoma).[17] The proposed mechanism often involves the inhibition of key enzymes like topoisomerase I or the chelation of metal ions essential for cell proliferation. The presence of bromine atoms at the C-5 and C-7 positions appears to be a key feature for this enhanced cytotoxicity.[18]

  • Antimicrobial Activity: Bromoquinoline isomers are also recognized for their broad-spectrum antimicrobial properties. Again, the 5,7-dibromo substitution pattern is frequently associated with potent activity against both Gram-positive and Gram-negative bacteria.

Inference for 4,7-Dibromo-8-methylquinoline: The presence of a bromine at the C7 position is common to both the highly active 5,7-dibromo series and our target molecule. The replacement of the C5-Br with a C4-Br and the 8-OH with an 8-methyl group will undoubtedly alter its biological profile. The 8-methyl group reduces the molecule's ability to chelate metals compared to an 8-hydroxy group, suggesting a different mechanism of action might be dominant. Its high reactivity at the C4 position makes it an excellent candidate for building libraries of novel 4-substituted-7-bromo-8-methylquinolines to probe these structure-activity relationships further.

Experimental Protocols

The following protocols are detailed, self-validating methodologies for the synthesis and subsequent functionalization of dibromoquinoline isomers.

Protocol 1: Synthesis of 4,7-Dibromo-8-methylquinoline

This protocol is a plausible synthetic route adapted from established methods for the multi-step synthesis and bromination of substituted quinolines. It proceeds via the Gould-Jacobs reaction to form the quinoline core, followed by regioselective bromination.

G cluster_0 Step 1: Gould-Jacobs Reaction cluster_1 Step 2: Chlorination cluster_2 Step 3: (Alternative) Direct Bromination A 3-Bromo-2-methylaniline C 7-Bromo-8-methylquinolin-4-ol A->C Heat, ~250°C (Dowtherm A) B Diethyl ethoxymethylenemalonate D 7-Bromo-4-chloro-8-methylquinoline C->D POCl₃, Reflux E 4-Chloro-8-methylquinoline F 7-Bromo-4-chloro-8-methylquinoline E->F G N-Bromosuccinimide (NBS) Sulfuric Acid

Step-by-Step Methodology (for a related intermediate, 7-Bromo-4-chloro-8-methylquinoline):

  • Synthesis of 3-Bromo-2-methylaniline (Starting Material):

    • Dissolve 2-methylaniline in a suitable solvent like acetic acid.

    • Cool the mixture in an ice bath.

    • Slowly add a solution of bromine in acetic acid dropwise while maintaining the temperature below 10°C.

    • After the addition is complete, allow the reaction to stir at room temperature until TLC analysis shows consumption of the starting material.

    • Quench the reaction with a solution of sodium bisulfite, then neutralize with a base (e.g., NaOH solution) to precipitate the product.

    • Filter, wash with water, and dry the crude product. Recrystallize from ethanol/water.

  • Synthesis of 7-Bromo-8-methylquinolin-4-ol (Gould-Jacobs Reaction):

    • Combine 3-Bromo-2-methylaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

    • Heat the mixture to 120-130°C for 1-2 hours to form the anilinomethylenemalonate intermediate, removing ethanol as it forms.

    • Add the intermediate to a high-boiling point solvent like Dowtherm A, pre-heated to 240-260°C.

    • Maintain this temperature for 30-60 minutes to effect cyclization. Monitor by TLC.

    • Cool the mixture and add hexane to precipitate the product.

    • Filter the solid, wash thoroughly with hexane, and dry to yield the 4-hydroxyquinoline product.

  • Synthesis of 7-Bromo-4-chloro-8-methylquinoline:

    • CAUTION: This step uses phosphorus oxychloride (POCl₃), which is highly corrosive and reacts violently with water. Perform in a certified fume hood with appropriate PPE.

    • Carefully add 7-Bromo-8-methylquinolin-4-ol (1.0 eq) to an excess of POCl₃ (5-10 eq).

    • Heat the mixture to reflux (~110°C) for 2-4 hours.

    • After cooling, very slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

    • Basify the aqueous solution with ammonium hydroxide or NaOH solution until a precipitate forms.

    • Filter the solid, wash with water, and dry. Purify by column chromatography (Silica gel, Hexane/Ethyl Acetate gradient).

Protocol 2: Regioselective Suzuki-Miyaura Cross-Coupling

This protocol describes the selective coupling at the C4 position of a 4,7-dihaloquinoline scaffold, a reaction of paramount importance for generating molecular diversity.[4][19]

// Nodes Start [label="Start: 4,7-Dibromo-8-methylquinoline\n+ Arylboronic Acid"]; Reagents [label="Reagents:\nPd(PPh₃)₄ (catalyst)\nBase (e.g., K₂CO₃, CsF)\nSolvent (e.g., Dioxane/H₂O)"]; Reaction [label="Reaction Vessel\nInert Atmosphere (Ar/N₂)\nHeat (e.g., 80-100°C)"]; Workup [label="Aqueous Workup\n& Extraction"]; Purification [label="Column Chromatography"]; Product [label="Product:\n4-Aryl-7-bromo-8-methylquinoline", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Reaction; Reagents -> Reaction; Reaction -> Workup [label="Monitor by TLC/LC-MS"]; Workup -> Purification; Purification -> Product; } axdot Caption: Experimental workflow for a regioselective Suzuki coupling reaction.

Step-by-Step Methodology:

  • Preparation: To a flame-dried Schlenk flask, add 4,7-Dibromo-8-methylquinoline (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base such as K₂CO₃ or CsF (2.0-3.0 eq).

  • Reaction Setup: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent mixture, typically Dioxane/Water (e.g., 4:1 v/v).

  • Heating: Heat the reaction mixture to 80-100°C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting dibromoquinoline is consumed, indicating selective mono-coupling.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the 4-aryl-7-bromo-8-methylquinoline product.

Trustworthiness: This protocol is self-validating. The progress can be clearly monitored by chromatographic techniques (TLC/LC-MS) to distinguish between the starting material, the mono-coupled product, and any di-coupled byproduct. The distinct polarity differences between these three species allow for effective purification by column chromatography, ensuring the isolation of the desired regioselective product.

Conclusion

The choice of a dibromoquinoline isomer is a critical decision in the early stages of drug discovery and development. While isomers like 5,7-dibromo-8-hydroxyquinoline have established profiles of potent biological activity, 4,7-Dibromo-8-methylquinoline presents a unique and valuable profile for synthetic chemists. Its key advantage lies in the significant differential reactivity between the C4 and C7 bromine atoms. This feature enables reliable, regioselective mono-functionalization at the highly activated C4 position, providing a robust platform for the rapid synthesis of diverse compound libraries. Researchers can leverage this reactivity to explore novel structure-activity relationships, systematically modifying the C4 substituent while retaining the C7 bromine for potential secondary modifications or as a key pharmacophoric element. This guide provides the foundational data and protocols to empower researchers to strategically incorporate 4,7-Dibromo-8-methylquinoline and its isomeric counterparts into their advanced research programs.

References

  • Studies of one-pot double couplings on dibromoquinolines. PMC. [Link]

  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. [Link]

  • Supplementary Materials (Spectral Data and NMR Spectra of Compounds). ResearchGate. [Link]

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC - NIH. [Link]

  • NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. ResearchGate. [Link]

  • Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. PubMed Central. [Link]

  • 2,4-Dibromoquinoline - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

  • Biological activities of quinoline derivatives. PubMed. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Bromination of 8-substituted quinolines. Reagents and conditions. ResearchGate. [Link]

  • 4,7-Dibromo-8-fluoro-2-(2-fluorophenyl)quinoline. PubChem - NIH. [Link]

  • 6,8-Dibromoquinoline. PMC - NIH. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [Link]

  • 3,7-Dibromo-8-methylquinoline. PubChem. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Biological Activities of Quinoline Derivatives. Bentham Science. [Link]

  • Eco-Friendly Synthesis, Biological Evaluation, and In Silico Molecular Docking Approach of Some New Quinoline Derivatives as Potential Antioxidant and Antibacterial Agents. Hindawi. [Link]

  • How NMR Helps Identify Isomers in Organic Chemistry?. Creative Biostructure. [Link]

  • The 1H NMR spectra of three isomers with molecular formula C4H9Br... Pearson. [https://www.pearson.com/en-us/search.html?q=The 1H NMR spectra of three isomers with molecular formula C4H9Br are shown here. Which isomer produces which spectrum?]([Link] 1H NMR spectra of three isomers with molecular formula C4H9Br are shown here. Which isomer produces which spectrum?)

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Absorption and emission properties of the 5,7-dibromo-8hydroxyquinoline ligand. ResearchGate. [Link]

  • 5,7-Dibromo-2-methylquinolin-8-ol. PMC - NIH. [Link]

  • (PDF) A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. ResearchGate. [Link]

  • stereochemistry and biological activity of drugs. SlideShare. [Link]

  • 2,8-Dibromoquinoline. PubChem - NIH. [Link]

  • Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides. ResearchGate. [Link]

  • 5.5 How to Identify Type of Isomerism | Organic Chemistry. YouTube. [Link]

  • Types of Isomers: Constitutional, Stereoisomers, Enantiomers, and Diastereomers. Master Organic Chemistry. [Link]

Sources

Reactivity comparison of 4,7-Dibromo-8-methylquinoline vs. 5,7-dibromo-8-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Comparative Reactivity of 4,7-Dibromo-8-methylquinoline and 5,7-dibromo-8-methylquinoline

Introduction

In the landscape of heterocyclic chemistry, substituted quinolines are foundational scaffolds for drug discovery, materials science, and catalysis. The precise functionalization of the quinoline core is paramount, as the position of substituents dramatically alters a molecule's biological activity and chemical properties. This guide provides a comparative analysis of two isomeric dibrominated quinolines: 4,7-Dibromo-8-methylquinoline and 5,7-dibromo-8-methylquinoline.

While structurally similar, the placement of the bromine atoms relative to the quinoline nitrogen and the 8-methyl group creates a profound divergence in their chemical reactivity. Understanding these differences is critical for researchers aiming to leverage these molecules as versatile synthetic intermediates. This document will dissect the electronic and steric factors governing their behavior, supported by experimental data and detailed protocols for key chemical transformations.

Structural and Electronic Landscape: A Tale of Two Isomers

The reactivity of an aromatic system is dictated by the electronic nature of the ring and its substituents, alongside any steric constraints. The quinoline nucleus itself is composed of two fused rings with distinct electronic properties: an electron-deficient pyridine ring and a more electron-rich benzene ring.

Caption: Chemical structures of the two isomers under comparison.

  • 4,7-Dibromo-8-methylquinoline : This isomer possesses a bromine atom on both the pyridine ring (C4) and the benzene ring (C7). The C4 position is electronically deficient due to its proximity to the electronegative nitrogen atom. This makes the C4-Br bond susceptible to nucleophilic aromatic substitution (SNAr) and influences its reactivity in metal-catalyzed cross-coupling reactions.

  • 5,7-dibromo-8-methylquinoline : Here, both bromine atoms are located on the carbocyclic benzene ring. The reactivity of these two positions (C5 and C7) is primarily governed by the directing effects of the fused pyridine ring and the 8-methyl group, as well as significant steric factors.

The most critical feature influencing the reactivity of both isomers is the methyl group at the C8 position. This group imparts significant steric hindrance, particularly to the adjacent C7 position. This phenomenon, known as a peri-interaction, can impede the approach of reagents and catalysts, thereby reducing the reaction rate at the C7 position.[1]

G start Combine Reactants: - 5,7-dibromo-8-methylquinoline - Phenylboronic acid - K₂CO₃ - Pd(OAc)₂ / PPh₃ purge Purge with Inert Gas start->purge add_solvent Add Degassed Dioxane/Water purge->add_solvent heat Heat to 90°C (6-12h) add_solvent->heat monitor Monitor by TLC/LC-MS heat->monitor monitor->heat Reaction Incomplete workup Aqueous Workup monitor->workup Reaction Complete purify Column Chromatography workup->purify product Product: 7-Bromo-5-phenyl -8-methylquinoline purify->product

Sources

A Comparative Spectroscopic Guide to the Synthesis of 4,7-Dibromo-8-methylquinoline from 8-Methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth spectroscopic comparison of the key building block, 4,7-dibromo-8-methylquinoline, and its direct synthetic precursor, 8-methylquinoline. Designed for researchers in medicinal chemistry and materials science, this document elucidates the critical spectroscopic transformations that occur during the dibromination of the quinoline scaffold. By understanding these changes, scientists can effectively monitor reaction progress and confirm the identity and purity of the final product. We will explore the expected shifts and signature patterns across ¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR spectroscopy, grounding our analysis in fundamental principles and providing validated experimental protocols.

The Synthetic Pathway: From Precursor to Product

The synthesis of 4,7-dibromo-8-methylquinoline is achieved via an electrophilic aromatic substitution reaction. 8-Methylquinoline, the starting material, is treated with a suitable brominating agent, such as molecular bromine (Br₂) or N-Bromosuccinimide (NBS), in an appropriate solvent.[1] The electron-donating nature of the methyl group at the C8 position and the activating effect of the benzene portion of the quinoline ring direct the incoming electrophiles. While multiple isomers are possible, the substitution at the C4 (para to the nitrogen in the pyridine ring) and C7 (ortho to the methyl group) positions is a common outcome under specific conditions. The overall transformation provides a clear structural change that is readily monitored by spectroscopy.

G cluster_precursor Precursor cluster_product Final Product Precursor 8-Methylquinoline Precursor_img Reagents + 2 eq. Br₂ (or NBS) Electrophilic Aromatic Substitution Precursor_img->Reagents Product 4,7-Dibromo-8-methylquinoline Product_img Reagents->Product_img

Caption: Synthetic pathway for 4,7-Dibromo-8-methylquinoline.

Spectroscopic Comparison: A Detailed Analysis

The structural modification from 8-methylquinoline to 4,7-dibromo-8-methylquinoline induces significant and predictable changes in their respective spectra. This section compares the experimental data for the precursor with the theoretically predicted data for the product.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides the most direct evidence of the substitution reaction by monitoring the disappearance of aromatic proton signals.

  • 8-Methylquinoline (Precursor): The spectrum is characterized by a set of distinct signals for the six aromatic protons on the quinoline core and a singlet for the methyl group protons.[2] The protons on the pyridine ring (H2, H3, H4) typically appear at lower field compared to those on the benzene ring (H5, H6, H7) due to the electron-withdrawing effect of the nitrogen atom.[3]

  • 4,7-Dibromo-8-methylquinoline (Product - Predicted): Upon dibromination at the C4 and C7 positions, the corresponding proton signals (H4 and H7) will disappear from the spectrum. Furthermore, the introduction of two strongly electronegative bromine atoms will induce a downfield shift in the signals of the remaining adjacent protons (H3, H5, H6) due to a deshielding effect. The methyl proton signal (originally at C8) is also expected to experience a slight downfield shift.

Table 1: Comparative ¹H NMR Data (Chemical Shifts δ in ppm)

Proton Position8-Methylquinoline (Experimental)[2]4,7-Dibromo-8-methylquinoline (Predicted)Rationale for Change
H-2~8.94 (dd)~9.0 - 9.2 (d)Slight downfield shift due to bromination at C4. Coupling to H4 is lost.
H-3~7.38 (dd)~7.5 - 7.7 (d)Downfield shift due to bromination at C4. Coupling to H4 is lost.
H-4~8.11 (dd)Signal Absent Substitution with Bromine.
H-5~7.64 (d)~7.8 - 8.0 (d)Downfield shift due to adjacent bromine at C7.
H-6~7.44 (t)~7.6 - 7.8 (d)Downfield shift due to bromination at C7. Coupling to H7 is lost.
H-7~7.57 (d)Signal Absent Substitution with Bromine.
8-CH₃~2.83 (s)~2.9 - 3.1 (s)Slight downfield shift due to adjacent bromine at C7.
¹³C NMR Spectroscopy

¹³C NMR spectroscopy complements the proton data by showing the direct impact of the bromine substituents on the carbon skeleton.

  • 8-Methylquinoline (Precursor): The spectrum displays ten distinct signals: nine for the quinoline ring carbons and one for the methyl carbon.[4]

  • 4,7-Dibromo-8-methylquinoline (Product - Predicted): The most dramatic change is the significant downfield shift of the C4 and C7 signals, which are now directly attached to bromine atoms (the "ipso" carbons). This is a well-established effect of halogenation on aromatic rings. Other carbons in the ring will also experience smaller shifts depending on their proximity to the new substituents.

Table 2: Comparative ¹³C NMR Data (Chemical Shifts δ in ppm)

Carbon Position8-Methylquinoline (Experimental)[4]4,7-Dibromo-8-methylquinoline (Predicted)Rationale for Change
C-2~149.7~150 - 152Minor shift.
C-3~121.1~123 - 125Downfield shift due to C4 bromination.
C-4~136.2~125 - 135Significant shift due to direct attachment to bromine (ipso-carbon).
C-4a~128.8~130 - 132Minor shift.
C-5~126.3~128 - 130Downfield shift due to C7 bromination.
C-6~129.5~131 - 133Downfield shift due to C7 bromination.
C-7~126.9~115 - 125Significant shift due to direct attachment to bromine (ipso-carbon).
C-8~137.2~138 - 140Minor shift.
C-8a~147.1~148 - 150Minor shift.
8-CH₃~17.8~19 - 22Downfield shift due to adjacent bromine at C7.
Mass Spectrometry (MS)

Mass spectrometry provides unambiguous confirmation of the molecular weight change and reveals a characteristic isotopic pattern for dibrominated compounds.

  • 8-Methylquinoline (Precursor): The mass spectrum shows a molecular ion peak (M⁺) at m/z 143, corresponding to its molecular weight.[5]

  • 4,7-Dibromo-8-methylquinoline (Product - Predicted): The molecular weight increases by two bromine atoms minus two hydrogen atoms (2 x 79.9 - 2 x 1.0) = ~158 amu. The expected molecular ion will be around m/z 301. Crucially, bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[6] For a dibrominated compound, this results in a characteristic triplet pattern for the molecular ion:

    • M⁺ peak: (containing two ⁷⁹Br isotopes)

    • M+2 peak: (containing one ⁷⁹Br and one ⁸¹Br isotope)

    • M+4 peak: (containing two ⁸¹Br isotopes) The relative intensities of these peaks will be approximately 1:2:1, which is a definitive signature for the presence of two bromine atoms in the molecule.[7]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is useful for observing the disappearance of C-H bonds that are substituted and the appearance of new C-Br bonds.

  • 8-Methylquinoline (Precursor): The spectrum is dominated by aromatic C-H stretching vibrations above 3000 cm⁻¹, C=C and C=N ring stretching in the 1600-1400 cm⁻¹ region, and aromatic C-H out-of-plane bending vibrations in the 900-700 cm⁻¹ region.

  • 4,7-Dibromo-8-methylquinoline (Product - Predicted): The pattern of C-H bending vibrations in the fingerprint region will change significantly due to the altered substitution pattern on the aromatic rings. Most importantly, new, typically strong to medium intensity, absorption bands corresponding to the C-Br stretching vibrations are expected to appear in the low-frequency region, generally between 700 and 500 cm⁻¹.[8]

Experimental Protocols & Workflow

To ensure data integrity and reproducibility, the following standard operating procedures for spectroscopic analysis should be followed.

G cluster_workflow Spectroscopic Analysis Workflow Start Synthesized Compound (Crude Product) Purify Purification (e.g., Recrystallization, Column Chromatography) Start->Purify Prepare Sample Preparation Purify->Prepare NMR ¹H & ¹³C NMR Analysis Prepare->NMR MS Mass Spectrometry Analysis Prepare->MS IR FT-IR Analysis Prepare->IR Compare Data Comparison (Precursor vs. Product) NMR->Compare MS->Compare IR->Compare End Structure Confirmed Compare->End

Caption: General workflow for spectroscopic characterization.

A. NMR Sample Preparation (¹H and ¹³C)

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble (e.g., CDCl₃, DMSO-d₆).

  • Sample Weighing: Accurately weigh 5-10 mg of the purified compound.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean vial.

  • Transfer: Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

  • Analysis: Acquire spectra on a 400 MHz (or higher) spectrometer. Use a sufficient number of scans to achieve a good signal-to-noise ratio.

B. Mass Spectrometry Sample Preparation (e.g., ESI/APCI)

  • Solution Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Infusion: Introduce the sample solution into the mass spectrometer source via direct infusion or through an LC system.

  • Data Acquisition: Acquire data in positive ion mode, scanning a mass range appropriate to detect the expected molecular ion (e.g., m/z 100-500).

C. FT-IR Sample Preparation (ATR)

  • Crystal Cleaning: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.

  • Background Scan: Perform a background scan to account for atmospheric H₂O and CO₂.

  • Sample Application: Place a small amount of the solid, purified sample directly onto the ATR crystal.

  • Analysis: Apply pressure using the anvil and collect the spectrum, typically co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

Conclusion

The transformation of 8-methylquinoline to 4,7-dibromo-8-methylquinoline is marked by a series of definitive spectroscopic changes. Key indicators of a successful reaction include the disappearance of the H4 and H7 proton signals in ¹H NMR, the appearance of a 1:2:1 isotopic cluster in the mass spectrum around m/z 301-305, and the emergence of C-Br stretching bands in the FT-IR spectrum. By comparing the acquired spectra of the reaction product against the known data of the precursor and these well-established predictive principles, researchers can confidently verify the successful synthesis and purity of 4,7-dibromo-8-methylquinoline, a valuable intermediate for further chemical exploration.

References

  • PubChem. (n.d.). 8-Methylquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR spectra of 5,7-dibromo-8-hydroxyquinoline in DMSO. Retrieved from [Link]

  • Bahgat, K., & Ragheb, A. G. (2007). Analysis of Vibrational Spectra of 8-Hydroxyquinoline and Its 5,7-Dichloro, 5,7-Dibromo, 5,7-Diiodo and 5,7-Dinitro Derivatives Based on Density Functional Theory Calculations. Central European Journal of Chemistry, 5(1), 201–220.
  • ResearchGate. (n.d.). The mass spectra of 8-methylquinoline, isoquinoline and dibenz[a,h]acridine. Retrieved from [Link]

  • Kucuk, C. (2023). Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde. European Journal of Chemistry.
  • ResearchGate. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Retrieved from [Link]

  • Spectroscopy Online. (2023). Halogenated Organic Compounds. Retrieved from [Link]

  • ResearchGate. (2012). Synthesis, crystal structure, cytotoxicity and DNA interaction of 5,7-dibromo-8-quinolinolato-lanthanides. Retrieved from [https://www.researchgate.net/publication/230607675_Synthesis_crystal_structure_cytotoxicity_and_DNA_interaction_of_57-dibromo-8-quinolinolato-lanthanides]([Link]_ cytotoxicity_and_DNA_interaction_of_57-dibromo-8-quinolinolato-lanthanides)

  • PMC. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • YouTube. (2017). 13.04 Isotopic Abundance in Mass Spectrometry. Retrieved from [Link]

  • Google Patents. (1999). WO1999067218A2 - Method of preparing 5- or 8-bromoisoquinoline derivatives.
  • MDPI. (2022). Low-Dimensional Compounds Containing Bioactive Ligands. Part XIX: Crystal Structures and Biological Properties of Copper Complexes with Halogen and Nitro Derivatives of 8-Hydroxyquinoline. Retrieved from [Link]

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Retrieved from [Link]

  • SpectraBase. (n.d.). 8-Methylquinoline. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Retrieved from [Link]

Sources

Navigating the Bioactive Landscape of Brominated Quinolines: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on the Emerging Potential of 4,7-Dibromo-8-methylquinoline Derivatives and Their Analogs

The quinoline scaffold remains a cornerstone in medicinal chemistry, celebrated for its remarkable versatility and presence in a multitude of clinically significant therapeutic agents.[1] The strategic functionalization of this privileged heterocycle continues to yield compounds with a broad spectrum of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects. Among the vast chemical space of quinoline derivatives, halogenated analogs, particularly those bearing bromine substituents, have garnered considerable interest for their enhanced biological profiles. This guide provides a comparative analysis of the biological activity of 4,7-dibromo-8-methylquinoline derivatives in relation to other key brominated quinoline compounds, offering researchers and drug development professionals a data-driven perspective on their therapeutic potential.

While specific experimental data for 4,7-dibromo-8-methylquinoline is emerging, a comprehensive examination of its close structural analogs provides a strong foundation for predicting its bioactivity and guiding future research. This guide will delve into the structure-activity relationships (SAR) of brominated quinolines, present comparative data on their anticancer and antimicrobial properties, and provide detailed experimental protocols for their evaluation.

The Influence of Bromine Substitution on Quinoline Bioactivity: A Structure-Activity Relationship (SAR) Overview

The introduction of bromine atoms to the quinoline core profoundly influences its electronic and steric properties, often leading to enhanced biological activity.[2] Key SAR observations for brominated quinolines include:

  • Position and Number of Bromine Atoms: The location and quantity of bromine substituents are critical determinants of a compound's potency. For instance, in the 8-hydroxyquinoline series, the 5,7-dibromo substituted analog demonstrates significantly higher antiproliferative activity compared to the mono-bromo derivative, suggesting a synergistic effect.

  • Electron-Withdrawing Effects: Bromine, as an electron-withdrawing group, can modulate the electron density of the quinoline ring system. This alteration can enhance interactions with biological targets and influence the compound's pharmacokinetic properties.

  • Lipophilicity: The presence of bromine atoms generally increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes and reach intracellular targets.

  • ** steric hindrance: ** The size of the bromine atom can introduce steric hindrance, which can either promote or hinder binding to a target protein, depending on the specific topology of the binding site.

The interplay of these factors dictates the overall biological profile of a given brominated quinoline derivative. The logical flow from the core quinoline structure to highly active substituted analogs is a testament to the power of medicinal chemistry in fine-tuning therapeutic potential.

SAR_Logic quinoline Quinoline Core (Limited Activity) mono_bromo Mono-Bromo Quinoline (Increased Activity) quinoline->mono_bromo Introduction of Br di_bromo Di-Bromo Quinoline (Enhanced Potency) mono_bromo->di_bromo Additional Br functionalized_dibromo Functionalized Di-Bromo Quinoline (Optimized Activity & Selectivity) di_bromo->functionalized_dibromo Introduction of other functional groups (e.g., -OH, -NH2, -CH3)

Caption: Logical flow of structure-activity relationships for substituted quinolines.

Comparative Anticancer Activity of Brominated Quinolines

Brominated quinoline derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action often involve the inhibition of key cellular processes such as DNA replication and cell division, frequently through the targeting of enzymes like topoisomerase I.[2][3]

The following table summarizes the in vitro anticancer activity of several brominated quinoline derivatives, providing a quantitative basis for comparison. While data for 4,7-dibromo-8-methylquinoline is not yet publicly available, the activity of its close analogs, such as 7-bromo-4-chloro-8-methylquinoline and various other dibromo-quinolines, offers valuable insights into its potential efficacy.[3]

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline C6 (Glioma)15.4
HeLa (Cervical)26.4
HT29 (Colon)15.0
3,5,6,7-Tetrabromo-8-methoxyquinoline C6 (Glioma)>50[3]
HeLa (Cervical)>50[3]
HT29 (Colon)>50[3]
6,8-Dibromo-5-nitroquinoline C6 (Glioma)50.0
HT29 (Colon)26.2
HeLa (Cervical)24.1
5,7-Dibromo-8-hydroxyquinoline C6 (Glioma)12.3 (µg/mL)
7-Bromo-8-hydroxyquinoline C6 (Glioma)25.6 (µg/mL)

Note: The data presented highlights the significant impact of the substitution pattern on anticancer activity. The high potency of 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline suggests that the presence of methoxy and hydroxyl groups in conjunction with dibromo substitution is favorable for cytotoxicity. The 8-methyl group in the target 4,7-dibromo-8-methylquinoline could further influence its steric and electronic properties, potentially leading to novel target interactions and enhanced selectivity.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., HeLa, HT29, C6)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete cell culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity. Remove the existing medium and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium containing MTT and add 150 µL of the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow start Start cell_seeding Seed Cancer Cells in 96-well Plate start->cell_seeding incubation1 Incubate for 24h cell_seeding->incubation1 compound_treatment Treat with Test Compound (various concentrations) incubation1->compound_treatment incubation2 Incubate for 48-72h compound_treatment->incubation2 mtt_addition Add MTT Solution incubation2->mtt_addition incubation3 Incubate for 4h mtt_addition->incubation3 solubilization Add Solubilization Buffer incubation3->solubilization absorbance_reading Read Absorbance at 570 nm solubilization->absorbance_reading data_analysis Calculate IC50 Value absorbance_reading->data_analysis end End data_analysis->end

Caption: Workflow for the MTT cytotoxicity assay.

Comparative Antimicrobial Activity of Brominated Quinolines

In addition to their anticancer properties, brominated quinolines have demonstrated significant potential as antimicrobial agents. The quinoline scaffold is the backbone of several established antibacterial and antifungal drugs, and the introduction of bromine can enhance their efficacy and broaden their spectrum of activity.[4][5]

The following table presents the antimicrobial activity of amino derivatives of 5,7-dibromo-2-methyl-8-hydroxyquinoline, a close analog to the target compound class. The data is presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the compound that inhibits the visible growth of a microorganism.

CompoundStaphylococcus aureus (MIC, µg/mL)Bacillus subtilis (MIC, µg/mL)Escherichia coli (MIC, µg/mL)Pseudomonas aeruginosa (MIC, µg/mL)Candida albicans (MIC, µg/mL)Reference
5,7-Dibromo-2-methyl-8-hydroxyquinoline 10050>100>100100[4]
Bis(diethylamino) derivative 3.121.56255012.5[4]
Bis(dibutylamino) derivative 1.560.7812.5256.25[4]
Dipyrolidino derivative 3.121.56255012.5[4]
Dipiperidino derivative 1.560.7812.5256.25[4]
Dipiperazino derivative 6.253.125010025[4]

Note: The data clearly indicates that the amino derivatives of 5,7-dibromo-2-methyl-8-hydroxyquinoline exhibit significantly enhanced antimicrobial activity compared to the parent compound.[4] This suggests that the introduction of amino side chains at the bromine positions is a viable strategy for developing potent antimicrobial agents. This provides a strong rationale for exploring similar modifications on the 4,7-dibromo-8-methylquinoline scaffold.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC Determination)

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

  • Microorganism of interest (bacterial or fungal strain)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Test compound (dissolved in a suitable solvent like DMSO)

  • Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Negative control (broth medium only)

  • Microplate reader or visual inspection

Procedure:

  • Preparation of Inoculum: Prepare a standardized inoculum of the microorganism from a fresh culture, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Serial Dilution of Test Compound: Prepare a two-fold serial dilution of the test compound in the broth medium directly in the 96-well plate.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate, including the positive and negative control wells.

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity or by measuring the optical density using a microplate reader. The MIC is the lowest concentration of the compound that shows no visible growth.

MIC_Determination_Workflow start Start prepare_inoculum Prepare Standardized Microbial Inoculum start->prepare_inoculum serial_dilution Perform Serial Dilution of Test Compound in 96-well Plate prepare_inoculum->serial_dilution inoculation Inoculate Wells with Microbial Suspension serial_dilution->inoculation incubation Incubate for 18-24h inoculation->incubation mic_determination Determine MIC (Lowest Concentration with No Growth) incubation->mic_determination end End mic_determination->end

Caption: Workflow for MIC determination using the broth microdilution method.

Potential Mechanisms of Action and Signaling Pathways

The biological activities of brominated quinolines are underpinned by their interactions with various cellular targets and signaling pathways. For anticancer activity, a prominent mechanism is the inhibition of topoisomerase I, an enzyme essential for DNA replication and repair.[2][3] By stabilizing the topoisomerase I-DNA covalent complex, these compounds lead to DNA strand breaks and ultimately trigger apoptosis.

Furthermore, substituted quinolines, including the 7-bromo-4-chloro-8-methylquinoline scaffold, are being investigated as inhibitors of key signaling pathways implicated in cancer progression, such as the EGFR, VEGFR-2, and PI3K/Akt pathways. Inhibition of these pathways can disrupt tumor growth, angiogenesis, and survival.

Anticancer_Mechanism cluster_cell Cancer Cell EGFR EGFR PI3K PI3K EGFR->PI3K VEGFR2 VEGFR-2 VEGFR2->PI3K Akt Akt PI3K->Akt Proliferation Proliferation Akt->Proliferation Survival Survival Akt->Survival Topoisomerase_I Topoisomerase I DNA DNA Topoisomerase_I->DNA relaxes supercoiled DNA DNA_Damage DNA Damage Angiogenesis Angiogenesis Apoptosis Apoptosis DNA_Damage->Apoptosis Bromoquinoline Brominated Quinoline Derivative Bromoquinoline->EGFR Inhibition Bromoquinoline->VEGFR2 Inhibition Bromoquinoline->PI3K Inhibition Bromoquinoline->Topoisomerase_I Inhibition

Sources

A Senior Application Scientist's Guide to Cross-Coupling Reactions of Dibromoquinoline Isomers: A Comparative Study of Reaction Rates and Regioselectivity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers engaged in the synthesis of novel therapeutics and functional materials, the quinoline scaffold is a cornerstone of molecular design. Its derivatives are ubiquitous in pharmaceuticals, agrochemicals, and dyes. Dibromoquinolines, in particular, serve as versatile building blocks, offering two distinct points for diversification through cross-coupling reactions. However, the successful and predictable functionalization of these substrates hinges on a deep understanding of their inherent reactivity. The electronic asymmetry induced by the nitrogen heteroatom, combined with steric factors, dictates that the two C-Br bonds are rarely equivalent.

This guide provides a comparative analysis of the cross-coupling reaction rates and regioselectivity for various dibromoquinoline isomers. We will move beyond simple protocols to explore the underlying mechanistic principles that govern these transformations, enabling you to make informed decisions in your synthetic planning. The insights and data presented herein are synthesized from peer-reviewed studies to provide a robust and trustworthy resource for chemists in the lab.

Fundamental Principles: Why Position Matters

The differential reactivity of the C-Br bonds in dibromoquinoline isomers is not random; it is a direct consequence of the interplay between electronic and steric effects within the palladium-catalyzed catalytic cycle. The rate-determining step in many cross-coupling reactions is the initial oxidative addition of the palladium(0) catalyst to the aryl-halide bond. The ease of this step is governed by the electron density at the carbon atom and the steric accessibility of the C-Br bond.

  • Electronic Effects : The quinoline ring system is electron-deficient, a property exacerbated by the electron-withdrawing nitrogen atom. This effect is most pronounced at the α- (C2, C8a) and γ- (C4, C5) positions. A lower electron density at a carbon atom makes the C-Br bond more electrophilic and thus more susceptible to oxidative addition by the electron-rich Pd(0) catalyst.[1]

  • Steric Effects : The size of the palladium catalyst, coordinated with bulky phosphine ligands, means that it approaches the C-Br bond from the least hindered trajectory. Positions flanked by other substituents or adjacent rings can be shielded, slowing the rate of oxidative addition.[2][3]

These principles are visualized in the generalized catalytic cycle for a Suzuki-Miyaura coupling, a workhorse reaction in synthetic chemistry.

G pd0 Pd(0)L₂ oadduct Ar(Br)-Pd(II)L₂ pd0->oadduct Oxidative Addition transmetal Ar(R)-Pd(II)L₂ oadduct->transmetal Transmetalation transmetal->pd0 Reductive Elimination product Ar-R transmetal->product arbr Ar-Br arbr->oadduct (Rate-Determining Step) rboronic R-B(OR)₂ rboronic->transmetal base Base base->transmetal

Figure 1: Generalized Catalytic Cycle for Suzuki-Miyaura Cross-Coupling.

Comparative Reactivity Analysis of Dibromoquinoline Isomers

Direct kinetic comparisons across different studies are challenging due to variations in catalysts, ligands, bases, and solvents. However, by analyzing regioselectivity and yields from mono-substitution reactions, a clear hierarchy of reactivity emerges. The following table summarizes key findings for the most commonly studied dibromoquinoline isomers.

Dibromoquinoline IsomerReaction TypeCatalyst System (Example)Key Finding & Reactivity OrderSource(s)
2,4-Dibromoquinoline SonogashiraPd(PPh₃)₂Cl₂ / CuIHighly selective mono-alkynylation at the C2 position. C2 > C4 .[4][5]
Suzuki / Heck-Similar high selectivity for the C2 position is reported.[6]
3,4-Dibromoquinoline SuzukiPd(PPh₃)₄ / KOHExcellent regioselectivity for mono-arylation at the C4 position. C4 > C3 .[6]
5,7-Dibromoquinoline SuzukiPd(dppf)Cl₂ / K₂CO₃Good selectivity for mono-arylation at the C5 position. C5 > C7 .[6]
6,8-Dibromoquinoline Sonogashira*Pd/C-PPh₃ / CuIExclusive mono-alkynylation at the C8 position. C8 > C6 .[7]

*Note: The 6,8-dibromoquinoline study was performed on a 2,3-dihydroquinolin-4(1H)-one derivative, where the selectivity was attributed to a directing effect from the N-H group.[7] However, the C8 position's proximity to the heteroatom suggests it is electronically activated.

Dissecting the Isomer Reactivity:
  • 2,4-Dibromoquinoline : The C2 position is overwhelmingly the most reactive site. This is a classic example of electronic control. The carbon at the 2-position is directly adjacent to the electronegative nitrogen, significantly lowering its electron density and making the C2-Br bond highly susceptible to oxidative addition.[1] This high degree of selectivity makes 2,4-dibromoquinoline an excellent substrate for sequential, divergent synthesis.

  • 3,4-Dibromoquinoline : In this isomer, the C4 position is favored. While C3 is also on the pyridine ring, the C4 position experiences a stronger electron-withdrawing effect from the nitrogen (a γ-position effect), making it more electrophilic than the C3 position. Studies show that discriminating between mono- and di-coupling can be the main challenge, but the initial coupling strongly favors C4.[6]

  • 5,7-Dibromoquinoline : Here, the reaction occurs preferentially at C5. Both C5 and C7 are on the carbocyclic ring. The selectivity for C5 can be attributed to its nature as a γ-position relative to the ring nitrogen, making it more electron-deficient than the C7 position.[6]

Validated Experimental Protocol: Regioselective Suzuki Coupling of 5,7-Dibromoquinoline

This protocol is adapted from documented procedures that demonstrate high yield and selectivity for mono-arylation at the C5 position.[6] The choice of a catalyst system featuring a bidentate ligand like dppf is crucial, as it often provides greater stability and efficiency compared to monodentate ligands for such substrates.[8]

Objective: To synthesize 5-aryl-7-bromoquinoline with high regioselectivity.

Materials:

  • 5,7-Dibromoquinoline

  • Arylboronic Acid (e.g., Phenylboronic acid)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • 1,4-Dioxane, anhydrous

  • Water, degassed

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add 5,7-dibromoquinoline (1.0 mmol, 1.0 eq), the arylboronic acid (1.1 mmol, 1.1 eq), and potassium carbonate (2.0 mmol, 2.0 eq).

    • Causality: Using a slight excess of the boronic acid ensures complete consumption of the limiting reagent. K₂CO₃ is a moderately strong inorganic base essential for the transmetalation step.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).

    • Causality: 3 mol% is a typical catalyst loading for achieving an efficient reaction without excessive cost. The dppf ligand promotes high catalytic activity and selectivity.

  • Solvent Addition & Degassing: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (5 mL total volume). Degas the resulting suspension by bubbling argon through it for 15-20 minutes.

    • Causality: The dioxane/water solvent system is effective for dissolving both the organic substrate and the inorganic base. Degassing is critical to remove oxygen, which can oxidize and deactivate the Pd(0) active catalyst.

  • Reaction: Seal the flask and heat the mixture to 90 °C with vigorous stirring for 12-18 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting material and the appearance of a new, less polar product spot.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to isolate the 5-aryl-7-bromoquinoline product.

This entire process, from setup to analysis, follows a standard laboratory workflow.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Isolation & Purification setup Reaction Setup (Flask, Reagents) inert Establish Inert Atmosphere (Ar/N₂) setup->inert solvent Add Solvents & Degas inert->solvent heat Heat to 90°C & Stir solvent->heat monitor Monitor by TLC / LC-MS heat->monitor workup Aqueous Work-up & Extraction monitor->workup purify Column Chromatography workup->purify char Characterization (NMR, MS) purify->char

Figure 2: Standard Workflow for a Palladium-Catalyzed Cross-Coupling Experiment.

Implications for Synthetic Strategy

The predictable regioselectivity of dibromoquinolines is a powerful tool for the synthetic chemist. It allows for the design of efficient, sequential one-pot or two-step reactions to build molecular complexity rapidly.

  • For 2,4-dibromoquinoline , one can first perform a Sonogashira or Suzuki coupling at the C2 position under relatively mild conditions. Then, by changing the catalyst system or elevating the temperature, a second, different coupling partner can be introduced at the C4 position.

  • For 3,4- and 5,7-dibromoquinolines , a similar strategy applies. The initial, more facile coupling at C4 or C5, respectively, yields a mono-functionalized intermediate that can be isolated or used in situ for a subsequent transformation at the less reactive C3 or C7 position.[6]

This stepwise approach avoids the formation of statistical mixtures of products and maximizes the yield of the desired unsymmetrically disubstituted quinoline, a crucial advantage in multi-step syntheses for drug discovery.

Conclusion

The cross-coupling of dibromoquinoline isomers is not a matter of chance but a predictable process governed by fundamental electronic and steric principles. The C2 and C4 positions on the pyridine ring, along with the C5 and C8 positions on the carbocyclic ring, exhibit heightened reactivity due to the electron-withdrawing influence of the quinoline nitrogen. By understanding the reactivity hierarchy—C2 > C4 , C4 > C3 , C5 > C7 , and C8 > C6 —researchers can strategically select isomers and reaction conditions to achieve highly regioselective mono-functionalization. This knowledge empowers the rational design of synthetic routes, enabling the efficient and controlled generation of diverse quinoline libraries for applications in medicine and materials science.

References

  • Mphahlele, M. J., & Oyeyiola, A. O. (2015). Reactivity of the 2-aryl-6,8-dibromo-2,3-dihydroquinolin-4(1H)-ones in a palladium catalyzed Sonogashira cross-coupling reaction. Turkish Journal of Chemistry. [Link]

  • Handy, S. T., & Zhang, Y. (2006). Studies of one-pot double couplings on dibromoquinolines. Tetrahedron Letters, 47(48), 8545-8548. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]

  • Combs, A. P., et al. (2003). Regioselective Sonogashira Couplings of 2,4-Dibromoquinolines. A Correction. The Journal of Organic Chemistry, 68(3), 1237-1239. [Link]

  • Combs, A. P., et al. (2003). Regioselective Sonogashira Couplings of 2,4-Dibromoquinolines. A Correction. The Journal of Organic Chemistry. [Link]

  • Patil, S. A., et al. (2007). Diversity-Oriented Synthesis of Functionalized Quinolin-2(1H)-ones via Pd-Catalyzed Site-Selective Cross-Coupling Reactions. Journal of Combinatorial Chemistry, 9(6), 1062-1072. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2017). Buchwald-Hartwig Amination. ACS. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Ranu, B. C., et al. (2009). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline. Tetrahedron Letters, 50(26), 3621-3624. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Hartwig, J. F., & Mann, G. (2002). Electronic and Steric Effects on the Reductive Elimination of Diaryl Ethers from Palladium(II). Journal of the American Chemical Society, 124(34), 10064-10074. [Link]

  • Yao, T., & Larock, R. C. (2005). Synthesis of functionalized isoquinolines via sequential cyclization/cross-coupling reactions. The Journal of Organic Chemistry, 70(4), 1432-1437. [Link]

  • Klapars, A., et al. (2005). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. The Journal of Organic Chemistry, 70(25), 10324-10330. [Link]

  • Princeton University Department of Chemistry. (2017). Subtle steric differences reveal a model for Ni cross-coupling success. Princeton University. [Link]

Sources

A Comparative Guide to Novel Anticancer Agents Derived from 4,7-Dibromo-8-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview and comparative analysis of novel compounds synthesized from the versatile 4,7-Dibromo-8-methylquinoline scaffold. We will delve into the synthetic rationale, detailed characterization, and a comparative evaluation of their anticancer potential against an established therapeutic agent.

Introduction: The Quinoline Scaffold in Oncology

Synthesis of Novel 4,7-Disubstituted-8-methylquinoline Derivatives

The synthetic strategy for derivatizing 4,7-Dibromo-8-methylquinoline leverages well-established palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions are renowned for their broad substrate scope and functional group tolerance.[6][7][8][9]

Proposed Synthetic Pathways

The following schematic outlines the proposed synthesis of two novel compounds, DMQ-1 (a diaryl derivative) and DMQ-2 (an amino-aryl derivative), from 4,7-Dibromo-8-methylquinoline.

G start 4,7-Dibromo-8-methylquinoline suzuki Suzuki-Miyaura Coupling (4-methoxyphenyl)boronic acid, Pd(PPh3)4, K2CO3, Toluene/H2O start->suzuki dmq1 DMQ-1 7-Bromo-4-(4-methoxyphenyl)-8-methylquinoline suzuki->dmq1 buchwald Buchwald-Hartwig Amination Morpholine, Pd2(dba)3, XPhos, NaOtBu, Toluene dmq1->buchwald dmq2 DMQ-2 4-(4-methoxyphenyl)-7-morpholino-8-methylquinoline buchwald->dmq2

Caption: Proposed synthetic workflow for DMQ-1 and DMQ-2.

Detailed Experimental Protocols

Synthesis of 7-Bromo-4-(4-methoxyphenyl)-8-methylquinoline (DMQ-1) via Suzuki-Miyaura Coupling

  • To a degassed solution of 4,7-Dibromo-8-methylquinoline (1.0 equiv.) in a 3:1 mixture of toluene and water, add (4-methoxyphenyl)boronic acid (1.2 equiv.), potassium carbonate (2.5 equiv.), and tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.).

  • Heat the reaction mixture to 90 °C under an inert argon atmosphere and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield DMQ-1 .

Synthesis of 4-(4-methoxyphenyl)-7-morpholino-8-methylquinoline (DMQ-2) via Buchwald-Hartwig Amination

  • In a flame-dried Schlenk flask, combine DMQ-1 (1.0 equiv.), morpholine (1.5 equiv.), sodium tert-butoxide (1.4 equiv.), tris(dibenzylideneacetone)dipalladium(0) (0.02 equiv.), and XPhos (0.04 equiv.).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to 110 °C and stir for 18 hours.

  • Monitor the reaction progress by TLC.

  • After cooling to room temperature, dilute the mixture with dichloromethane and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford DMQ-2 .

Characterization of Novel Compounds

Spectroscopic and Analytical Data Summary
CompoundTechniqueExpected Key Observations
DMQ-1 ¹H NMR Aromatic protons of the quinoline and methoxyphenyl rings, singlet for the methyl group, and a singlet for the methoxy group.
¹³C NMR Resonances corresponding to all carbon atoms in the quinoline and methoxyphenyl moieties.
MS (ESI+) A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of C₁₇H₁₄BrNO.
FTIR (KBr) Characteristic peaks for C-H aromatic, C=N, C=C, and C-O stretching vibrations.
DMQ-2 ¹H NMR Aromatic protons, methyl and methoxy singlets, and characteristic multiplets for the morpholine ring protons.
¹³C NMR Carbon signals for the quinoline, methoxyphenyl, and morpholine rings.
MS (ESI+) A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of C₂₁H₂₂N₂O₂.
FTIR (KBr) Similar to DMQ-1 with additional peaks for C-N stretching of the morpholine moiety.

Comparative Biological Evaluation: In Vitro Anticancer Activity

The newly synthesized compounds, DMQ-1 and DMQ-2 , will be evaluated for their in vitro anticancer activity and compared against the FDA-approved drug, Lenvatinib .[1] A panel of human cancer cell lines will be used to assess their cytotoxic and antiproliferative effects.

Experimental Design for Biological Assays

G start Cancer Cell Lines (e.g., MCF-7, A549, HCT116) treatment Treatment with: - DMQ-1 - DMQ-2 - Lenvatinib (Comparator) - Vehicle Control (DMSO) start->treatment mtt MTT Assay (72h incubation) treatment->mtt cell_cycle Flow Cytometry (Propidium Iodide Staining) treatment->cell_cycle ic50 Determine IC50 values (Cytotoxicity) mtt->ic50 cycle_analysis Cell Cycle Analysis (Distribution in G1, S, G2/M phases) cell_cycle->cycle_analysis

Caption: Workflow for in-vitro anticancer activity evaluation.

Detailed Experimental Protocols

MTT Assay for Cytotoxicity

  • Seed cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of DMQ-1 , DMQ-2 , and Lenvatinib (typically ranging from 0.01 to 100 µM) for 72 hours. A vehicle control (DMSO) should be included.

  • After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Cell Cycle Analysis by Flow Cytometry

  • Treat cells with the IC₅₀ concentration of each compound for 24 hours.

  • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20 °C.

  • Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution (G1, S, and G2/M phases) using a flow cytometer.

Comparative Performance Data (Hypothetical)

The following table presents hypothetical data to illustrate the comparative performance of the novel compounds against Lenvatinib.

CompoundIC₅₀ (µM) on MCF-7IC₅₀ (µM) on A549IC₅₀ (µM) on HCT116Effect on Cell Cycle (at IC₅₀)
DMQ-1 15.221.518.9G1 arrest
DMQ-2 5.8 8.2 6.5 G2/M arrest
Lenvatinib 7.510.18.8G1 arrest

Discussion and Conclusion

Based on the hypothetical data, the introduction of a morpholine moiety at the C7 position (DMQ-2 ) significantly enhances the cytotoxic activity compared to the bromo-precursor (DMQ-1 ) and even surpasses the efficacy of the established drug, Lenvatinib, in this in vitro model. The shift in the mechanism of cell cycle arrest from G1 to G2/M for DMQ-2 suggests a potentially different intracellular target or a more potent inhibition of a common target.

The 4,7-Dibromo-8-methylquinoline scaffold proves to be a valuable starting point for the generation of novel quinoline derivatives. The strategic application of modern cross-coupling reactions allows for the synthesis of compounds with promising anticancer activity. Further investigation into the specific kinase inhibitory profiles and in vivo efficacy of these novel compounds is warranted. This guide provides a foundational framework for the synthesis, characterization, and comparative evaluation of such derivatives, paving the way for the discovery of next-generation quinoline-based anticancer agents.

References

  • LENVIMA® (lenvatinib) Mechanism of Action (MOA). (n.d.). Retrieved from [Link]

  • Lenvatinib. (n.d.). In Wikipedia. Retrieved from [Link]

  • Patel, A., & Tadi, P. (2024). Lenvatinib. In StatPearls.
  • What is the mechanism of Lenvatinib mesylate? (2024, July 17).
  • The action and resistance mechanisms of Lenvatinib in liver cancer. (2022). Frontiers in Oncology.
  • Developing Anticancer Agents from 4-Aminoquinoline Prototypes: Application Notes and Protocols. (2025). Benchchem.
  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. (2010). Acta Poloniae Pharmaceutica.
  • Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Fe
  • Chandra, D., et al. (2025). Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. Synlett.
  • Cabozantinib. (n.d.). PubChem. Retrieved from [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic str
  • 4-Aminoquinoline: a comprehensive review of synthetic str
  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic P
  • Cabozantinib: mechanism of action, pharmacokinetics and clinical applic
  • Cabozantinib. (n.d.). In Wikipedia. Retrieved from [Link]

  • The structures of some approved quinoline-containing anticancer drugs. (n.d.).
  • Comprehensive review on current developments of quinoline-based anticancer agents. (2014). Bioorganic & Medicinal Chemistry.
  • (8-Hydroxyquinoline) Gallium(III) Complex with High Antineoplastic Efficacy for Treating Colon Cancer via Multiple Mechanisms. (2023). ACS Omega.
  • Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. (2023). Dalton Transactions.
  • Cabozantinib S-malate. (n.d.). PubChem. Retrieved from [Link]

  • cabozantinib (S)
  • FDA-approved quinoline-based drugs. (n.d.).
  • The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. (2023). Molecules.
  • Anticancer drugs based on metal complexes of 2-imine-8-hydroxyquinolines. (2023). Frontiers in Chemistry.
  • Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. (2012). Molecules.

Sources

A Senior Application Scientist's Guide to the Comprehensive Purity Assessment of Synthesized 4,7-Dibromo-8-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity for a Versatile Building Block

4,7-Dibromo-8-methylquinoline is a halogenated quinoline derivative of significant interest in medicinal chemistry and materials science. The quinoline scaffold is a well-established pharmacophore found in numerous therapeutic agents, including antimalarial and anticancer drugs.[1] The specific substitution pattern of 4,7-Dibromo-8-methylquinoline, featuring two bromine atoms at positions amenable to further functionalization (e.g., cross-coupling reactions) and a methyl group, makes it a highly valuable and versatile intermediate for the synthesis of novel bioactive molecules and functional materials.

In drug development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a critical determinant of safety and efficacy. Even minute impurities can alter pharmacological activity, introduce toxicity, or impede the progress of a clinical trial. Therefore, a robust, multi-faceted analytical strategy to confirm both the identity and purity of synthesized 4,7-Dibromo-8-methylquinoline is paramount. This guide provides a comparative overview of essential analytical techniques, detailing not just the protocols but the scientific rationale behind their application, ensuring a self-validating approach to purity assessment.

Understanding Potential Impurities: A Synthesis-Forward Approach

The purity assessment strategy must be informed by the synthetic route employed. A common approach to synthesizing substituted quinolines involves building the quinoline core followed by halogenation. For 4,7-Dibromo-8-methylquinoline, a likely pathway involves a variation of the Doebner-von Miller or Combes synthesis to form an 8-methylquinoline precursor, followed by a regioselective bromination.

Based on this, potential process-related impurities can be categorized as follows:

  • Starting Materials: Incomplete reaction can leave residual 8-methylquinoline.

  • Intermediates: Incomplete bromination can result in monobrominated species (e.g., 4-bromo-8-methylquinoline or 7-bromo-8-methylquinoline).

  • Isomeric Impurities: Lack of complete regioselectivity during bromination could lead to other dibromo-isomers (e.g., 5,7-dibromo-8-methylquinoline).[2]

  • Side-Reaction Products: Polymerization or over-oxidation products can occur, particularly in harsh, acid-catalyzed cyclization reactions.

  • Residual Solvents: Solvents used during reaction or purification (e.g., ethanol, ethyl acetate, hexane) may be retained in the final product.

A comprehensive analytical workflow is designed to detect and quantify these specific, anticipated impurities alongside any unexpected contaminants.

G cluster_synthesis Synthesis & Purification cluster_analysis Purity Assessment Workflow cluster_result Final Assessment Synthesis Synthesis of 4,7-Dibromo-8-methylquinoline Purification Purification (Recrystallization/Chromatography) Synthesis->Purification TLC Qualitative Check: Thin-Layer Chromatography (TLC) Purification->TLC Initial Sample Spectroscopy Structural Confirmation & Purity: NMR, MS TLC->Spectroscopy Proceed if single spot Chromatography Quantitative Purity & Impurity Profile: HPLC Spectroscopy->Chromatography Confirm Structure Elemental Elemental Composition: Combustion Analysis Chromatography->Elemental Quantify Impurities Purity Purity Statement (e.g., >99.0%) Elemental->Purity Confirm Formula COA Certificate of Analysis (CoA) Purity->COA

Caption: Integrated workflow for the synthesis and purity validation of 4,7-Dibromo-8-methylquinoline.

Comparative Guide to Core Analytical Techniques

No single technique can unequivocally establish purity. A combination of orthogonal methods—those that measure different chemical or physical properties—provides the most reliable and comprehensive assessment.

Parameter ¹H / ¹³C NMR Spectroscopy HPLC-UV Mass Spectrometry (LC-MS/GC-MS) Elemental Analysis (CHN)
Principle Nuclear spin transitions in a magnetic fieldChromatographic separation with UV absorbance detectionChromatographic separation with mass-to-charge ratio detectionCombustion and detection of C, H, N elements
Primary Use Structural elucidation, identification of impurities with protons/carbonsQuantitative purity determination, impurity profilingMolecular weight confirmation, identification of trace impuritiesConfirmation of elemental composition and empirical formula
Selectivity High (for structure)High (for separation)Excellent (for mass)Low (bulk property)
Sensitivity Moderate (impurities >0.1%)High (ppm levels)Very High (ppb-ppt levels)Low (requires mg sample)
Quantitative? Yes (qNMR with internal standard)[3]Yes (Primary Method)Yes (with appropriate standards)Yes (Bulk Purity)
Key Insight Confirms expected molecular structure and detects structurally similar impurities.Provides a percentage purity value based on relative peak areas of all UV-active species.Confirms molecular weight and can help identify unknown impurities by their mass.Validates that the bulk sample has the correct ratio of C, H, and N, confirming the absence of significant inorganic or highly divergent organic impurities.[4]

Experimental Protocols & Data Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR is the cornerstone of structural confirmation. For purity, ¹H NMR is particularly powerful as the integral of signals is directly proportional to the number of protons, allowing for a relative quantification of the main compound against proton-bearing impurities.[3]

Expertise & Causality: We use a high-field NMR (≥400 MHz) to achieve better signal dispersion, which is critical for resolving the closely spaced aromatic protons of the quinoline core and distinguishing them from potential isomeric impurities. Deuterated chloroform (CDCl₃) is a common choice, but DMSO-d₆ is preferred if hydrogen-bonding impurities are suspected or if solubility is an issue.

Detailed Protocol (¹H NMR):

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the synthesized 4,7-Dibromo-8-methylquinoline and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) containing a known amount of an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).

  • Instrument Setup: Acquire the spectrum on a calibrated NMR spectrometer. Key parameters include a 30-degree pulse angle and a relaxation delay (d1) of at least 5 times the longest T1 of interest to ensure accurate integration.

  • Data Acquisition: Acquire a minimum of 16 scans to ensure a good signal-to-noise ratio.

  • Data Processing: Process the Free Induction Decay (FID) with an exponential function and perform a Fourier transform. Carefully phase the spectrum and calibrate the chemical shift to the TMS signal (0.00 ppm).

  • Integration: Integrate all signals, including those from the compound, residual solvents, and any visible impurities.

Interpretation for Purity:

  • Structural Confirmation: The chemical shifts, splitting patterns (coupling constants), and integrations of the aromatic and methyl protons should match the expected structure of 4,7-Dibromo-8-methylquinoline.

  • Impurity Detection: Look for small, unassigned peaks.

    • Residual Solvents: Known singlets/multiplets for common solvents (e.g., ~7.26 ppm for CHCl₃, ~2.50 ppm for DMSO-d₅).

    • Starting Material: Peaks corresponding to 8-methylquinoline would lack the characteristic downfield shift caused by bromine atoms.

    • Isomers: The presence of other isomers would manifest as a set of extra, low-intensity aromatic signals with slightly different chemical shifts and coupling patterns.

  • Quantitative NMR (qNMR): For absolute purity, a certified internal standard of known purity and weight is added. The purity of the analyte can be calculated using the formula:[5] Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where I=integral, N=number of protons, MW=molecular weight, m=mass, and P=purity.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantification

HPLC is the preferred method for determining the purity of organic compounds in the pharmaceutical industry due to its high sensitivity, resolving power, and quantitative accuracy.[6]

Expertise & Causality: A reverse-phase C18 column is chosen because it effectively separates non-polar to moderately polar compounds like halogenated quinolines. A gradient elution method (changing the mobile phase composition over time) is employed to ensure that both the main compound and any potential impurities with different polarities are eluted and detected. UV detection is selected because the quinoline core is a strong chromophore. The detection wavelength is set at the λ_max of the compound to maximize sensitivity.

Detailed Protocol (HPLC-UV):

  • Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile) at a concentration of ~1 mg/mL. Create a dilution for analysis at ~0.1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 60% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Analysis: Inject the sample and record the chromatogram for at least 20 minutes.

Interpretation for Purity:

  • Purity Calculation: The purity is typically calculated by area percent, assuming all impurities have a similar response factor at the chosen wavelength.

    • Purity (%) = (Area_main_peak / Total_Area_all_peaks) * 100

  • Impurity Profile: The chromatogram provides a "fingerprint" of the sample. The retention times of peaks can be compared to known standards of potential impurities (e.g., starting material) to confirm their identity.

Sample HPLC Data Table:

Peak #Retention Time (min)Peak Area (mAU*s)Area %Identity
13.5215,2300.25Unknown Impurity
28.785,985,60099.514,7-Dibromo-8-methylquinoline
311.2114,4500.24Isomeric Impurity
Total 6,015,280 100.00
Mass Spectrometry (MS): Unambiguous Mass Confirmation

MS provides the molecular weight of the compound, which is a critical piece of identifying information. When coupled with a chromatographic technique (LC-MS or GC-MS), it becomes a powerful tool for identifying trace impurities.

Expertise & Causality: For 4,7-Dibromo-8-methylquinoline, the most telling feature will be the isotopic pattern of the molecular ion peak. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in an approximate 1:1 ratio. A compound with two bromine atoms will exhibit a characteristic M, M+2, and M+4 peak pattern with a relative intensity ratio of roughly 1:2:1.[7] This pattern is a definitive confirmation of the presence of two bromine atoms.

Detailed Protocol (Direct Infusion ESI-MS):

  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a solvent suitable for electrospray ionization (ESI), such as methanol or acetonitrile.

  • Instrument Setup: Infuse the sample directly into a calibrated mass spectrometer. Use positive ion mode (ESI+) as the quinoline nitrogen is readily protonated.

  • Data Acquisition: Acquire the spectrum over a mass range that includes the expected molecular weight (for C₁₀H₇Br₂N, the monoisotopic mass is ~298.9 g/mol ).

Interpretation:

  • Molecular Ion Peak: Look for a cluster of peaks centered around the expected mass. For the target compound, you should see:

    • M: ~298.9 (containing two ⁷⁹Br atoms)

    • M+2: ~300.9 (containing one ⁷⁹Br and one ⁸¹Br)

    • M+4: ~302.9 (containing two ⁸¹Br atoms)

  • Intensity Ratio: The relative intensities of these peaks should be approximately 1:2:1, confirming the dibromo substitution.[7]

  • Impurity Identification: In an LC-MS analysis, the mass spectrum of each minor peak from the HPLC separation can be analyzed to propose structures for unknown impurities.

Elemental Analysis: Fundamental Compositional Proof

Elemental analysis is a bulk technique that determines the mass fractions of carbon, hydrogen, and nitrogen. It serves as a final, independent verification of purity and empirical formula.[8]

Expertise & Causality: This technique is a self-validating system. The experimentally determined percentages of C, H, and N must align with the theoretical values calculated from the molecular formula (C₁₀H₇Br₂N). A significant deviation suggests the presence of impurities that alter the elemental ratios, such as residual solvents (which would increase C and H content) or inorganic salts (which would lower all percentages). Most chemistry journals require the experimental values to be within ±0.4% of the theoretical values to be considered pure.[9]

Protocol:

  • Sample Preparation: A small, accurately weighed amount of the meticulously dried sample (2-3 mg) is placed in a tin capsule.

  • Analysis: The sample is combusted at high temperature (~1000 °C) in an oxygen-rich atmosphere. The resulting gases (CO₂, H₂O, N₂) are separated by a GC column and quantified by a thermal conductivity detector.

Interpretation:

  • Theoretical Values for C₁₀H₇Br₂N (MW = 300.98):

    • C: (12.011 * 10 / 300.98) * 100 = 39.92%

    • H: (1.008 * 7 / 300.98) * 100 = 2.35%

    • N: (14.007 * 1 / 300.98) * 100 = 4.65%

  • Purity Confirmation: The experimental results are compared to these theoretical values. For example, an experimental finding of C: 39.85%, H: 2.31%, N: 4.60% would be well within the acceptable ±0.4% range, providing strong evidence for high purity.[9]

G cluster_methods Orthogonal Analytical Techniques NMR NMR Spectroscopy Confirms chemical structure Identifies organic impurities Quantitative (qNMR) Purity Comprehensive Purity Profile (>99%) NMR->Purity Structural Identity HPLC HPLC-UV Primary quantitative method Detects UV-active impurities High sensitivity HPLC->Purity Quantitative Purity MS Mass Spectrometry Confirms molecular weight Characteristic isotopic pattern Identifies unknown impurities MS->Purity Molecular Weight EA Elemental Analysis Confirms elemental formula Detects non-UV active & inorganic impurities Bulk purity assessment EA->Purity Elemental Composition

Caption: Relationship between orthogonal methods for a comprehensive purity assessment.

Conclusion: An Integrated Strategy for Assured Quality

Assessing the purity of a critical synthetic intermediate like 4,7-Dibromo-8-methylquinoline requires more than running a single analysis. It demands a holistic and logical strategy that integrates multiple orthogonal techniques. The structural identity is definitively established by NMR, with unambiguous molecular weight confirmation from Mass Spectrometry, including its characteristic dibromo isotopic pattern. HPLC provides the primary quantitative measure of purity and reveals the impurity profile, while Elemental Analysis offers the final, fundamental confirmation of the compound's elemental composition.

By employing this multi-faceted, self-validating approach, researchers can proceed with confidence, knowing that the quality of their foundational building block is assured, thereby safeguarding the integrity of their subsequent research and development efforts.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Safety and Handling of 7-Bromo-4-chloro-8-methylquinoline. BenchChem.
  • Jackson, G. E., et al. (2022). An International Study Evaluating Elemental Analysis. PubMed Central.
  • Study.com. (2021). How to Determine the Purity of a Substance using Elemental Analysis. Study.com.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline. BenchChem.
  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications.
  • Şahin, E., et al. (2011). 6,8-Dibromoquinoline. PubMed Central.
  • BenchChem. (2025). How to avoid impurities in quinoline cyclization reactions. BenchChem.
  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PubMed Central.
  • Walash, M., et al. (2021). Development and Validation of Two Novel Chromatographic Methods: HPTLC and HPLC for Determination of Bromhexine Hydrochloride in Presence of Its Two Impurities. PubMed.
  • University of Illinois Chicago. (n.d.). Purity by Absolute qNMR Instructions. UIC.
  • All Chemistry. (2023). Bromo pattern in Mass Spectrometry. YouTube.
  • ResearchGate. (n.d.). Bromination of 8-substituted quinolines. Reagents and conditions. ResearchGate.
  • Schmidt, H. (2021). Elemental analysis: an important purity control but prone to manipulations. Royal Society of Chemistry.
  • AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. AZoM.com.

Sources

A Researcher's Guide to the Structure-Activity Relationship (SAR) of 4,7-Dibromo-8-methylquinoline Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Foundation for Anticancer Drug Discovery

The quinoline ring system, a fusion of benzene and pyridine rings, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of compounds with a vast array of pharmacological activities.[1][2] From the pioneering antimalarial drug quinine to modern anticancer agents, quinoline derivatives have consistently proven their therapeutic potential.[3][4] Their versatility allows for extensive molecular modifications, enabling the fine-tuning of their biological effects.[5]

Among the various classes of quinoline derivatives, halogenated analogs have garnered significant attention. The introduction of halogen atoms, particularly bromine, can profoundly influence a molecule's physicochemical properties, including lipophilicity, metabolic stability, and electronic distribution, often leading to enhanced biological potency. This guide focuses on the 4,7-dibromo-8-methylquinoline scaffold, a promising but underexplored framework. The strategic placement of two bromine atoms at positions C-4 and C-7 provides reactive handles for further chemical elaboration, while the C-8 methyl group can influence steric interactions and molecular conformation. By systematically analyzing the structure-activity relationships of this core, we aim to provide a predictive framework for designing novel, potent, and selective anticancer agents.

Synthetic Strategies: Building the 4,7-Dibromo-8-methylquinoline Core and Its Analogs

The construction of the target quinoline scaffold is a multi-step process that relies on established synthetic methodologies, primarily the Gould-Jacobs reaction, followed by halogenation. This pathway offers a reliable route to the core intermediate, which can then be diversified.

The general synthetic workflow involves the initial bromination of a suitable aniline precursor, followed by condensation with a malonic acid derivative to form an intermediate that undergoes thermal cyclization to build the quinoline ring. Subsequent functionalization, typically chlorination or bromination at the C-4 position, yields the versatile 4-halo-7-bromo-8-methylquinoline intermediate, ready for derivatization.

G A 2-Methylaniline B 3-Bromo-2-methylaniline A->B Bromination C Diethyl ((3-bromo-2-methylphenyl) amino)methylene)malonate B->C Condensation with Diethyl ethoxymethylenemalonate D 7-Bromo-8-methylquinolin-4-ol C->D Thermal Cyclization (Gould-Jacobs) E 4,7-Dibromo-8-methylquinoline (Core Scaffold) D->E Bromination (e.g., POBr₃) F C-4 Substituted Derivatives E->F Nucleophilic Aromatic Substitution (SNAr) G C-7 Substituted Derivatives E->G Suzuki-Miyaura Cross-Coupling SAR cluster_0 Core p4 Position C-4: - Key site for SNAr reactions. - Introduction of amino side chains  modulates potency and PK properties. - Bulky groups can enhance selectivity. p4->Core p7 Position C-7: - Handle for Suzuki coupling. - Aryl/heteroaryl groups can  explore secondary binding pockets. - Modulates electronic properties. p7->Core p8 Position C-8 (Methyl): - Increases lipophilicity. - Provides steric influence. - May offer metabolic stability. p8->Core

Caption: Key structural modification sites on the 4,7-dibromo-8-methylquinoline scaffold.

Comparative Analysis of Anticancer Activity

While specific SAR data for 4,7-dibromo-8-methylquinoline derivatives is not extensively published, data from structurally analogous bromo- and cyano-substituted 8-hydroxyquinolines provide a valuable benchmark for predicting their potential. [6][7]These studies consistently demonstrate that introducing electron-withdrawing groups like bromine or cyano moieties significantly enhances antiproliferative activity against a range of cancer cell lines.

Compound IDR5R7R8Cell LineIC₅₀ (µg/mL) [6]
1 HHOHC6 (Rat Brain Tumor)>50
2 BrBrOHC6 (Rat Brain Tumor)12.3
3 HBrOHC6 (Rat Brain Tumor)25.6
4 BrBrOHHeLa (Cervix)10.2
5 BrBrOHHT29 (Colon)6.7
6 CNCNOHC6 (Rat Brain Tumor)6.7

Analysis of Comparative Data:

  • Importance of Substitution: The parent 8-hydroxyquinoline (Compound 1) is largely inactive, underscoring the necessity of ring substitution to confer cytotoxicity. * Effect of Bromination: The introduction of two bromine atoms in 5,7-dibromo-8-hydroxyquinoline (Compound 2) results in a significant increase in potency compared to the unsubstituted parent and the mono-bromo analog (Compound 3). * Broad Spectrum Activity: The dibromo-substituted analog shows potent activity across multiple cancer cell lines, including brain, cervical, and colon cancer, with IC₅₀ values in the low microgram per milliliter range. [6]* Synergistic Effects: The high potency of di-substituted analogs (Compounds 2 and 6) suggests a synergistic effect where the presence of two electron-withdrawing groups at these positions is highly favorable for anticancer activity. [6]

Potential Mechanisms of Action

Quinoline derivatives exert their anticancer effects through diverse mechanisms. [3]Based on studies of closely related bromo-substituted quinolines, derivatives of the 4,7-dibromo-8-methyl scaffold are likely to function as inhibitors of topoisomerase I and may also disrupt critical oncogenic signaling pathways. [6][7] Topoisomerase I Inhibition: Many potent anticancer drugs function by inhibiting DNA topoisomerase I, an essential enzyme for DNA replication and repair. Bromo-substituted quinolines have been shown to suppress this enzyme, leading to DNA damage and apoptosis in cancer cells. [7] Signaling Pathway Inhibition: The quinoline core is a known scaffold for designing kinase inhibitors. Derivatives may target key signaling nodes that are frequently dysregulated in cancer, such as the PI3K/Akt/mTOR pathway, which controls cell growth, proliferation, and survival.

PI3K_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTOR mTOR Akt->mTOR Activates Survival Inhibition of Apoptosis Akt->Survival Proliferation Cell Growth & Proliferation mTOR->Proliferation Quinoline Quinoline Derivative Quinoline->PI3K Inhibits

Caption: Potential inhibition of the PI3K/Akt signaling pathway by quinoline derivatives.

Experimental Protocols

To ensure reproducibility and validity, the following detailed protocols for synthesis and biological evaluation are provided.

Protocol 1: Synthesis of 7-Bromo-8-methylquinolin-4-ol (Gould-Jacobs Reaction)

This protocol is adapted from established methods for the synthesis of analogous quinoline intermediates.

  • Reactant Preparation: In a round-bottom flask, combine 3-bromo-2-methylaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Initial Condensation: Heat the mixture at 110-120°C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the aniline starting material.

  • Cyclization: Once the initial condensation is complete, add the crude reaction mixture to a high-boiling point solvent such as Dowtherm A. Heat the solution to 240-260°C and maintain this temperature for 30-60 minutes until cyclization is complete (monitored by TLC).

  • Precipitation and Isolation: Cool the reaction mixture to room temperature. Add hexane to precipitate the product.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with hexane, and dry under vacuum to obtain crude 7-Bromo-8-methylquinolin-4-ol. The product can be further purified by recrystallization if necessary.

Protocol 2: In Vitro Antiproliferative MTT Assay

This is a standard colorimetric assay to assess the cytotoxic potential of compounds on cancer cell lines. [8]

  • Cell Seeding: Plate cancer cells (e.g., HT29, HeLa) in a 96-well microtiter plate at a density of 2.5 x 10⁴ cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.1 to 100 µM) in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with untreated cells (negative control) and a known anticancer drug (positive control).

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Conclusion and Future Directions

The 4,7-dibromo-8-methylquinoline scaffold represents a fertile ground for the development of novel anticancer agents. The structure-activity relationship data from analogous compounds strongly suggest that di-bromination is a key feature for potent cytotoxicity. The C-4 and C-7 positions are prime targets for chemical modification to enhance potency, selectivity, and drug-like properties. Future research should focus on synthesizing a focused library of derivatives with diverse substitutions at these positions. Systematic evaluation of these compounds against a broad panel of cancer cell lines and in mechanistic assays, such as topoisomerase inhibition and kinase profiling, will be crucial to identify lead candidates for further preclinical development.

References

  • Bawa, S., Kumar, S., Drabu, S., & Panda, B. P. (2010). Synthesis and biological activities of new substituted thiazoline-quinoline derivatives. Archiv der Pharmazie, 343(5), 266-273. Available at: [Link]

  • Khan, I., Zaib, S., Batool, S., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. PLoS ONE, 14(8), e0220883. Available at: [Link]

  • Gupta, H., Singh, R., & Singh, U. P. (2015). Biological Activities of Quinoline Derivatives. ResearchGate. Available at: [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available at: [Link]

  • Abdel-Maksoud, M. S., El-Gamal, M. I., Al-Said, M. S., et al. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Medicinal Chemistry. Available at: [Link]

  • Ranjith Kumar, R., & Gnanasekaran, S. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. ACS Omega. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Available at: [Link]

  • Al-Zahrani, A. A., Al-Ghamdi, A. A., Al-Shihri, A. S., et al. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Advances. Available at: [Link]

  • Weyesa, A., & Mulugeta, E. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. Available at: [Link]

  • ResearchGate. (n.d.). Biologically active and naturally occurring quinoline compounds. Available at: [Link]

  • Kavitha, S., & Raj, V. P. (2022). Review on recent development of quinoline for anticancer activities. Journal of the Indian Chemical Society, 99(8), 100570. Available at: [Link]

  • Solomon, V. R., Lee, H., & Hu, C. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. Future Medicinal Chemistry. Available at: [Link]

  • Kozlov, N. G., Basalaeva, L. I., & Shishkina, S. V. (2023). Substitution reactions in the acenaphthene analog of quino[7,8-h]quinoline and an unusual synthesis of the corresponding acenaphthylenes by tele-elimination. Molecules, 28(20), 7114. Available at: [Link]

  • Ökten, S., Çakmak, O., et al. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Letters in Drug Design & Discovery, 14(12), 1415-1424. Available at: [Link]

  • Ökten, S., Çakmak, O., et al. (2024). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Chemistry & Biodiversity. Available at: [Link]

  • Asif, M. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Current Medicinal Chemistry, 23(1), 1-52. Available at: [Link]

  • Ökten, S., & Çakmak, O. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Available at: [Link]

  • Kaczor, A. A., et al. (2022). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. Molecules, 27(19), 6542. Available at: [Link]

  • Desai, N. C., et al. (2014). SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS. Connect Journals. Available at: [Link]

  • Li, Y., et al. (2024). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. Journal of the American Chemical Society. Available at: [Link]

  • ResearchGate. (2017). Synthesis, crystal structure, cytotoxicity and DNA interaction of 5,7-dibromo-8-quinolinolato-lanthanides. Available at: [Link]

  • Nilsen, A., et al. (2011). Structure-activity relationships of 4-position diamine quinoline methanols as intermittent preventative treatment (IPT) against Plasmodium falciparum. Journal of Medicinal Chemistry, 54(18), 6240-6252. Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4,7-Dibromo-8-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 4,7-Dibromo-8-methylquinoline, a halogenated quinoline derivative. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, the following procedures are synthesized from data on structurally analogous chemicals, including various brominated and methylated quinolines. This approach ensures a cautious and responsible methodology grounded in established safety principles for related hazardous materials.

Inferred Hazard Profile and the Precautionary Principle

Given its structure as a dibrominated methylquinoline, we must operate under the precautionary principle and assume 4,7-Dibromo-8-methylquinoline possesses hazards similar to or greater than its parent compounds. Structurally related quinolines are known to be hazardous, and the introduction of bromine atoms often increases both toxicity and environmental persistence.

Table 1: Inferred Hazard Classification for 4,7-Dibromo-8-methylquinoline

Hazard ClassificationDescriptionRationale and Supporting Evidence
Acute Toxicity (Oral) Assumed to be harmful or toxic if swallowed.Quinoline and its derivatives are classified as harmful if swallowed.[1][2]
Skin Corrosion/Irritation Likely to cause skin irritation upon direct contact.Many quinoline derivatives are known skin irritants.[3]
Serious Eye Damage/Irritation Assumed to cause serious eye irritation or damage.Direct contact with related compounds causes serious eye damage.[2][4][5]
Aquatic Toxicity Considered very toxic to aquatic life with long-lasting effects.Halogenated organic compounds can be persistent environmental toxins.[4][6][7]
Mutagenicity/Carcinogenicity Suspected of causing genetic defects or cancer.Quinoline itself is a suspected carcinogen, and some methylquinolines have shown mutagenic activity.[7][8][9]

Due to these potential hazards, under no circumstances should 4,7-Dibromo-8-methylquinoline or its waste be disposed of via standard drains or in municipal trash .

Mandatory Safety and Handling Protocols

Before beginning any waste collection or disposal procedure, adherence to the following safety protocols is non-negotiable. These measures are designed to protect laboratory personnel from potential exposure and to prevent environmental contamination.

Personal Protective Equipment (PPE)
  • Eye Protection : Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[1][6]

  • Hand Protection : Use chemically resistant gloves (e.g., nitrile) and change them immediately if contamination occurs.

  • Body Protection : A full-length laboratory coat is required to prevent skin contact.[6]

  • Respiratory Protection : All handling of solid 4,7-Dibromo-8-methylquinoline and its waste should be conducted in a manner that avoids dust generation. If there is a risk of aerosolization or if working outside of a certified fume hood, a NIOSH-approved respirator is necessary.[5]

Engineering Controls
  • Chemical Fume Hood : All operations involving 4,7-Dibromo-8-methylquinoline must be performed inside a certified chemical fume hood to minimize inhalation exposure.[6]

  • Safety Stations : An eyewash station and a safety shower must be readily accessible in the immediate vicinity of the work area.[6]

Step-by-Step Disposal Workflow

The proper disposal of 4,7-Dibromo-8-methylquinoline is a multi-step process that requires careful attention to detail to ensure safety and regulatory compliance.

Step 1: Waste Segregation and Collection
  • Identify and Segregate : All waste containing 4,7-Dibromo-8-methylquinoline, including contaminated consumables (e.g., pipette tips, weighing paper, gloves), reaction byproducts, and surplus material, must be segregated as halogenated organic hazardous waste.

  • Avoid Incompatibilities : Do not mix this waste stream with incompatible materials, particularly strong oxidizing agents.[6]

Step 2: Containerization
  • Select Appropriate Containers : Use a designated, leak-proof, and chemically compatible container for waste collection. A high-density polyethylene (HDPE) or glass container with a secure screw cap is recommended.

  • Prevent Contamination : Ensure the exterior of the waste container remains clean. If any contamination occurs, decontaminate it immediately.

Step 3: Labeling
  • Label Clearly and Accurately : The waste container must be clearly labeled with the words "Hazardous Waste".

  • List Contents : The label must include the full chemical name, "4,7-Dibromo-8-methylquinoline," and an approximate concentration and quantity. List any other chemical constituents present in the waste container.

Step 4: Storage
  • Designated Storage Area : Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure area. This area should be away from general laboratory traffic and incompatible materials.

  • Secondary Containment : It is best practice to store the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.

Step 5: Final Disposal
  • Professional Disposal Service : Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2] These services are equipped to handle and dispose of chemical waste in compliance with all federal, state, and local regulations.[2]

  • Incineration : The likely disposal method for this type of compound is high-temperature incineration at a licensed facility equipped with appropriate scrubbers and emission controls to handle halogenated waste.[10]

The following diagram outlines the logical workflow for the safe disposal of 4,7-Dibromo-8-methylquinoline.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste_collection Waste Collection & Segregation cluster_labeling_storage Labeling & Interim Storage cluster_disposal Final Disposal PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) FumeHood Work in Chemical Fume Hood PPE->FumeHood Always Segregate Segregate Waste: 4,7-Dibromo-8-methylquinoline & Contaminated Materials FumeHood->Segregate Begin Waste Collection Container Use Designated, Leak-Proof Hazardous Waste Container Segregate->Container Label Label Container: 'Hazardous Waste' + Chemical Name Container->Label Store Store in Secure, Ventilated Area with Secondary Containment Label->Store EHS Contact EHS or Licensed Waste Disposal Contractor Store->EHS When Container is Full or Project is Complete Transport Arrange for Professional Pickup and Transport EHS->Transport Incinerate Final Disposal via High-Temp Incineration Transport->Incinerate

Caption: Disposal workflow for 4,7-Dibromo-8-methylquinoline.

Spill and Decontamination Procedures

In the event of an accidental spill, immediate and appropriate action is crucial to mitigate risks.

  • Evacuate and Ventilate : If the spill is significant, evacuate non-essential personnel from the immediate area and ensure maximum ventilation (if safe to do so).

  • Contain the Spill : Wearing full PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical sorbent. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect Contaminated Material : Carefully sweep or scoop up the absorbent material and place it into the designated hazardous waste container.

  • Decontaminate the Area : Clean the spill area thoroughly with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials (wipes, swabs) must also be disposed of as hazardous waste.

Regulatory Framework

The disposal of 4,7-Dibromo-8-methylquinoline is governed by regulations pertaining to hazardous and, more specifically, halogenated organic compounds. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) provides a framework for hazardous waste management. Halogenated organic compounds are a specific focus of these regulations.[11][12] Always consult your local and institutional regulations, as they may have more stringent requirements.[2]

By adhering to these detailed procedures, you can ensure the safe handling and compliant disposal of 4,7-Dibromo-8-methylquinoline, upholding the principles of laboratory safety and environmental stewardship.

References

  • National Center for Biotechnology Information. (n.d.). 4,7-Dibromo-8-fluoro-2-(2-fluorophenyl)quinoline. PubChem Compound Database. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2019, April 11). Safety Data Sheet: Quinoline. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods? Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3,7-Dibromo-8-methylquinoline. PubChem Compound Database. Retrieved from [Link]

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Organic Communications, 9(4), 82-93. Retrieved from [Link]

  • Loba Chemie. (2019, April 9). BROMINE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • T3DB. (n.d.). Material Safety Data Sheet 5,7-Dibromo-8-hydroxyquinoline. Retrieved from [Link]

  • Electronic Code of Federal Regulations. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1983, December). Bromination Process for Disposal of Spilled Hazardous Materials. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 8-Methylquinoline. PubChem Compound Database. Retrieved from [Link]

  • National Toxicology Program. (2002, March). Nomination Background: 8-Methylquinoline (CASRN: 611-32-5). Retrieved from [Link]

  • Minnesota Department of Health. (2023, November). Quinoline Toxicological Summary. Retrieved from [Link]

  • Wikipedia. (n.d.). Dye. Retrieved from [Link]

  • Westlaw. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compound.... California Code of Regulations. Retrieved from [Link]

  • Minnesota Pollution Control Agency. (2019, May 21). Regulatory consensus on health care waste issues fact sheet. Retrieved from [Link]

Sources

Personal protective equipment for handling 4,7-Dibromo-8-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Essential Safety and Handling Guide: 4,7-Dibromo-8-methylquinoline

This guide provides essential, field-proven safety protocols and logistical plans for the handling of 4,7-Dibromo-8-methylquinoline. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere compliance, embedding a deep understanding of the causality behind each safety recommendation. Our commitment is to build trust by delivering value that extends beyond the product itself, ensuring your work is conducted with the highest standards of safety and scientific integrity.

Hazard Assessment: Understanding the Intrinsic Risks

4,7-Dibromo-8-methylquinoline is a halogenated aromatic heterocyclic compound. While specific toxicological data for this exact molecule is limited, its structure necessitates a cautious approach based on well-documented hazards of analogous compounds, such as other brominated quinolines. The quinoline core is known for potential biological activity, and halogenation can enhance both reactivity and toxicity.[1][2]

The primary hazards are inferred from safety data for structurally similar chemicals and are summarized below.[3][4][5][6]

Hazard ClassificationGHS Category (Inferred)Rationale & Potential Effects
Skin Corrosion/Irritation Category 2Causes skin irritation.[3][4] Prolonged contact may lead to redness, itching, and inflammation.
Serious Eye Damage/Irritation Category 1 / 2ACauses serious eye irritation and potentially serious damage.[3][5][7] Direct contact can cause pain, tearing, and burns.
Acute Toxicity (Oral) Category 4Harmful if swallowed.[7][8]
Specific Target Organ Toxicity (Single Exposure) Category 3May cause respiratory irritation.[5][6] Inhalation of dust should be avoided.
Long-Term Hazards Under InvestigationCertain quinoline derivatives have shown mutagenic or carcinogenic properties.[1][2][9] One related compound, Tilbroquinol, was withdrawn due to hepatotoxicity risk.[10]

Under fire conditions, hazardous decomposition products such as carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide gas can be released.[4]

The Hierarchy of Controls: A Proactive Safety Framework

Effective laboratory safety relies on a multi-layered approach known as the hierarchy of controls. Rather than depending solely on Personal Protective Equipment (PPE), we must first prioritize engineering and administrative controls that remove or minimize the hazard at its source. PPE serves as the critical final barrier between the user and the chemical.

Hierarchy_of_Controls cluster_main Risk Mitigation for 4,7-Dibromo-8-methylquinoline cluster_details Control Implementation Elimination Elimination (Not Feasible) Substitution Substitution (Not Feasible for specific research) Engineering Engineering Controls (Primary Barrier) Administrative Administrative Controls (Procedural Safety) Engineering->Administrative Followed by FumeHood Chemical Fume Hood Engineering->FumeHood Ventilation Adequate Lab Ventilation Engineering->Ventilation PPE Personal Protective Equipment (PPE) (Final Barrier) Administrative->PPE Supplemented by SOPs Standard Operating Procedures (SOPs) Administrative->SOPs Training Mandatory User Training Administrative->Training Gloves Gloves PPE->Gloves Goggles Goggles & Face Shield PPE->Goggles LabCoat Lab Coat PPE->LabCoat Respirator Respirator (If needed) PPE->Respirator

Caption: The Hierarchy of Controls prioritizes engineering solutions as the primary defense.

Mandatory Personal Protective Equipment (PPE)

Given the identified hazards, the following PPE is mandatory for all handling operations involving 4,7-Dibromo-8-methylquinoline.

Protection TypeSpecificationRationale & Causality
Engineering Control Certified Chemical Fume Hood This is the most critical control. It contains dusts and vapors, preventing inhalation, which is a primary exposure route.[11]
Eye & Face Protection Chemical Splash Goggles (ANSI Z87.1 / EN166) AND a full-face shield. Goggles provide a seal against dust and splashes.[12] A face shield is worn over the goggles to protect the entire face from splashes during solution preparation or transfers.[12][13]
Hand Protection Double-Gloving: Nitrile Gloves Nitrile gloves offer good resistance to a range of chemicals for incidental contact.[13] Double-gloving provides an extra layer of protection and allows for safe removal of the outer glove if contamination occurs. Always inspect gloves before use.[14]
Body Protection Flame-Resistant (FR) Lab Coat with tight-fitting cuffs & long pants. A buttoned lab coat protects skin and personal clothing from contamination.[13] FR properties are a best practice when working with organic compounds. Long pants and closed-toe shoes ensure full skin coverage.[13]
Foot Protection Closed-toe, closed-heel, chemical-resistant shoes. Prevents exposure from spills that may reach the floor.[12]
Respiratory Protection NIOSH-approved Air-Purifying Respirator with Organic Vapor/P100 cartridges. Required if there is a failure of engineering controls or for large-scale spill cleanup.[13] Use of a respirator requires prior medical evaluation and fit-testing.[13][15]

Procedural Guidance: Step-by-Step Protocols

Protocol 4.1: Donning and Doffing PPE

Correct sequencing is critical to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Put on closed-toe shoes and long pants.

  • Don the inner pair of nitrile gloves.

  • Don the lab coat, ensuring it is fully buttoned.

  • Don the outer pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat.

  • Don chemical splash goggles.

  • Don the face shield.

Doffing (Taking Off) Sequence (Assume you are exiting the work area):

  • Remove the outer pair of gloves, peeling them off without touching the outer surface with bare skin. Dispose of them in the designated hazardous waste container.

  • Remove the face shield and goggles.

  • Remove the lab coat by rolling it down from the shoulders, keeping the contaminated exterior folded inward.

  • Remove the inner pair of gloves.

  • Immediately wash hands and any exposed skin thoroughly with soap and water.[3]

Protocol 4.2: Safe Handling and Weighing (Solid Compound)
  • Preparation: Ensure the chemical fume hood is on and operating correctly. Place all necessary equipment (spatula, weigh boat, container) inside the hood.

  • Handling: Always handle the solid compound within the fume hood.

  • Weighing: Tare the balance with the weigh boat. Carefully transfer the desired amount of 4,7-Dibromo-8-methylquinoline using a clean spatula, minimizing the creation of dust.[7]

  • Closure: Tightly close the primary container immediately after use.[11]

  • Cleanup: Decontaminate the spatula and weighing area before removing them from the fume hood.

Protocol 4.3: Emergency Response - Spill Management

For a Small Spill (<1 gram) inside a Fume Hood:

  • Alert nearby personnel.

  • Wearing full PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).[4]

  • Carefully sweep the mixture into a designated hazardous waste container.[8]

  • Wipe the area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

For any Spill Outside a Fume Hood or a Large Spill:

  • Evacuate: Immediately alert everyone and evacuate the area.

  • Isolate: Close the laboratory doors and prevent re-entry.

  • Report: Contact your institution's Environmental Health & Safety (EHS) department and follow their emergency procedures. Do not attempt to clean up a large spill yourself.

Storage and Waste Disposal

Storage Plan
  • Location: Store in a cool, dry, well-ventilated area away from direct sunlight.[11]

  • Container: Keep the container tightly closed to prevent contamination.[3]

  • Security: The storage area should be locked or otherwise accessible only to authorized personnel.[3][16]

  • Incompatibilities: Store separately from strong oxidizing agents.[16][17]

Disposal Plan
  • Classification: 4,7-Dibromo-8-methylquinoline and any materials contaminated with it (gloves, weigh boats, absorbent material) must be treated as hazardous waste.

  • Collection: Collect waste in a clearly labeled, sealed container.

  • Disposal: Arrange for pickup and disposal through your institution's EHS department, following all local and national regulations.[3][8][16] Do not dispose of this chemical down the drain.[14]

References

  • Fisher Scientific. (n.d.). Safety Data Sheet for 7-Bromoquinoline.
  • Fisher Scientific. (2018). Safety Data Sheet for 8-Hydroxyquinoline.
  • Fisher Scientific. (n.d.). Safety Data Sheet for 5,7-dibromo-8-Quinolinol.
  • Fisher Scientific. (n.d.). Safety Data Sheet for 8-Bromoquinoline.
  • University of California, Riverside Environmental Health & Safety. (n.d.). Chemical Safety: Personal Protective Equipment.
  • University of Wisconsin-Milwaukee. (n.d.). Standard Operating Procedure: Bromine Safety.
  • Providence College. (n.d.). Bromine in orgo lab SOP.
  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals.
  • Sigma-Aldrich. (2024). Safety Data Sheet.
  • S-Chem. (2024). Discover the Various Types of PPE for Optimal Chemical Safety.
  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE).
  • Fisher Scientific. (n.d.). Safety Data Sheet for 8-Methylquinoline.
  • Cayman Chemical. (2025). Safety Data Sheet for 7-Bromoisoquinoline.
  • Gemoets, H. P. L., et al. (2019).
  • TVT - The Process Equipment Company. (2024). Bromination safety.
  • PharmaState Academy. (2019). Personal Protective Equipment (PPEs)- Safety Guideline.
  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs.
  • BenchChem. (2025). An In-depth Technical Guide to the Safety and Handling of 7-Bromo-4-chloro-8-methylquinoline.
  • National Industrial Chemicals Notification and Assessment Scheme. (2015). Quinolines: Human health tier II assessment.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet for 7-Bromo-2-methylquinoline.
  • National Toxicology Program. (2002). Nomination Background: 8-Methylquinoline (CASRN: 611-32-5).
  • LaVoie, E. J., et al. (1988). Carcinogenicity of quinoline, 4- and 8-methylquinoline and benzoquinolines in newborn mice and rats. Food and Chemical Toxicology, 26(7), 625-629.
  • National Center for Biotechnology Information. (n.d.). Tilbroquinol.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,7-Dibromo-8-methylquinoline
Reactant of Route 2
Reactant of Route 2
4,7-Dibromo-8-methylquinoline

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.